RmlA-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-21(27(25,26)14-10-6-3-7-11-14)15-16(19)22(18(24)20-17(15)23)12-13-8-4-2-5-9-13/h2-11H,12,19H2,1H3,(H,20,23,24) |
InChI Key |
NTXAKLDOOQBMCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanistic Landscape of RmlA Inhibition: A Technical Guide
Disclaimer: As of the latest literature review, the specific inhibitor "RmlA-IN-1" does not appear in published scientific databases. Therefore, this document provides a comprehensive technical guide on the mechanism of action of inhibitors targeting the enzyme RmlA (Glucose-1-phosphate thymidylyltransferase), the presumed target of a hypothetical "this compound". This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
The enzyme Glucose-1-phosphate thymidylyltransferase, or RmlA, is a critical component in the biosynthesis of L-rhamnose, an essential building block of the bacterial cell wall in many pathogenic species, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2] Its absence in eukaryotes makes it an attractive target for the development of novel antibiotics.[2] RmlA catalyzes the initial and rate-limiting step in the dTDP-L-rhamnose synthesis pathway: the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate.[3][4] This guide delineates the molecular mechanism of RmlA, explores the action of its known inhibitors, presents quantitative data on their efficacy, and details the experimental protocols for studying this enzyme.
The RmlA Catalytic Mechanism and Pathway
RmlA is the first of four enzymes (RmlA-D) in the dTDP-L-rhamnose biosynthetic pathway.[5] The enzyme functions as a homotetramer and its activity is allosterically regulated by the final product of the pathway, dTDP-L-rhamnose.[1][3]
The catalytic reaction proceeds as follows: d-glucose-1-phosphate + dTTP ⇌ dTDP-d-glucose + pyrophosphate[5]
This reaction is the first committed step towards the synthesis of L-rhamnose, which is crucial for the integrity of the bacterial cell wall.[6] The essentiality of the rmlA gene for mycobacterial growth has been demonstrated, and its knockout leads to detrimental effects on cell morphology and viability.[5]
The dTDP-L-rhamnose Biosynthesis Pathway
The synthesis of dTDP-L-rhamnose is a four-step enzymatic process:
-
RmlA: Catalyzes the formation of dTDP-D-glucose from G1P and dTTP.[5]
-
RmlB: Oxidizes dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose.[5]
-
RmlC: Converts dTDP-6-deoxy-D-xylo-4-hexulose to dTDP-6-deoxy-L-lyxo-4-hexulose.[5]
-
RmlD: Catalyzes the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield the final product, dTDP-L-rhamnose.[5]
Mechanism of RmlA Inhibition
Inhibition of RmlA can occur through two primary mechanisms: competitive inhibition at the active site and allosteric inhibition at a remote site.
Allosteric Inhibition
A significant breakthrough in targeting RmlA has been the discovery of potent inhibitors that bind to an allosteric site remote from the catalytic center.[4] These inhibitors are not structurally similar to the natural substrates. Despite binding at a distance, they act as competitive inhibitors with respect to G1P, exhibiting high cooperativity.[4]
Structural analysis reveals that the binding of these allosteric inhibitors prevents a crucial conformational change in the RmlA enzyme that is necessary for its ordered bi-bi mechanism.[4] The pyrimidinedione core of some of these inhibitors stacks against specific residues, such as Arg219', and forms hydrophobic interactions with residues like Leu45 and Ile256.[4] This interaction locks the enzyme in a conformation that is unfavorable for substrate binding and catalysis.
Feedback Inhibition
The natural end-product of the pathway, dTDP-L-rhamnose, acts as a feedback inhibitor of RmlA.[1] It functions as both a competitive and non-competitive inhibitor, providing a natural regulatory mechanism for L-rhamnose production in bacteria.[1]
Quantitative Data on RmlA Inhibitors
Several potent inhibitors of P. aeruginosa RmlA have been identified through high-throughput screening and subsequent optimization.[4] The inhibitory activity of these compounds highlights the druggability of the allosteric site.
| Compound | Target Organism | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| dTDP-L-rhamnose | P. aeruginosa | Competitive & Non-competitive | - | 22 | [1] |
| Pyrimidinedione Analog 1a | P. aeruginosa | Allosteric, Competitive with G1P | Potent (nanomolar range) | - | [2][4] |
| Other Thymine Analogs | P. aeruginosa | Allosteric, Competitive with G1P | Nanomolar range | - | [4] |
Note: Specific IC50 and Ki values for the pyrimidinedione and thymine analogs are often proprietary or presented within broader structure-activity relationship studies and are generalized here as "potent" or in the "nanomolar range" as described in the literature.[2][4]
Experimental Protocols
The study of RmlA and its inhibitors involves a range of biochemical and biophysical techniques.
In Vitro Phosphorylation Assay
This assay is used to determine if RmlA is a substrate for protein kinases, such as in the study of its regulation in M. tuberculosis.[6]
Protocol:
-
Purified recombinant RmlA and the serine/threonine protein kinase (e.g., PknB) are incubated together.
-
The reaction mixture includes a buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂) and [γ-³²P] ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated RmlA.[6]
Mass Spectrometry for Phosphorylation Site Identification
This method is employed to identify the specific amino acid residues on RmlA that are phosphorylated.
Protocol:
-
Phosphorylated RmlA is excised from a Coomassie-stained SDS-PAGE gel.
-
The protein is subjected to in-gel digestion with a protease (e.g., trypsin).
-
The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS).
-
The mass spectra are analyzed to identify phosphopeptides and pinpoint the exact sites of phosphorylation.[6]
High-Throughput Screening (HTS) for Inhibitor Identification
HTS is utilized to screen large compound libraries for potential RmlA inhibitors.
Protocol:
-
A biochemical assay that measures RmlA activity is adapted for a high-throughput format (e.g., a coupled-enzyme assay that produces a fluorescent or colorimetric signal).
-
The assay is performed in multi-well plates.
-
Each well contains RmlA, its substrates (G1P and dTTP), and a unique compound from the library.
-
Enzyme activity is measured, and compounds that significantly reduce the signal are identified as "hits."
-
Hit compounds are then subjected to further validation and characterization.[4]
X-ray Crystallography for Structural Analysis
This technique provides high-resolution structural information about RmlA and how inhibitors bind to it.
Protocol:
-
Highly pure RmlA protein is crystallized, often in the presence of a substrate, product, or inhibitor.
-
The crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to calculate an electron density map.
-
The electron density map is used to build a three-dimensional model of the protein and any bound ligands.[1][2][4]
Conclusion
RmlA remains a highly viable and promising target for the development of new antibacterial agents. The discovery of a druggable allosteric site has opened new avenues for designing potent and specific inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these allosteric inhibitors to develop clinically effective drugs. The detailed understanding of the RmlA mechanism and the availability of robust experimental protocols provide a solid foundation for these drug discovery efforts.
References
- 1. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
RmlA-IN-1: A Potent Allosteric Inhibitor of Glucose-1-Phosphate Thymidylyltransferase (RmlA)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glucose-1-phosphate thymidylyltransferase (RmlA) is a critical enzyme in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2][3] The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. RmlA presents a promising target for the development of such agents. This technical guide details the characterization of RmlA-IN-1, a representative of a novel class of potent, allosteric inhibitors of RmlA. These thymine analogues exhibit nanomolar inhibitory activity by binding to a site distinct from the active site, yet they display competitive inhibition with respect to the glucose-1-phosphate substrate.[1][3][4] This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the study of RmlA and its inhibitors, serving as a valuable resource for researchers in the fields of microbiology, biochemistry, and antibacterial drug discovery.
Introduction: The Role of RmlA in Bacterial Cell Wall Biosynthesis
The enzyme glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24) catalyzes the first of four sequential enzymatic reactions in the biosynthesis of deoxythymidine diphosphate (dTDP)-L-rhamnose.[2][5] RmlA condenses glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[1][3] The subsequent enzymes in the pathway, RmlB, RmlC, and RmlD, modify this product to yield dTDP-L-rhamnose.[2] This nucleotide sugar is a crucial precursor for the synthesis of L-rhamnose-containing polysaccharides that are integral to the structural integrity of the bacterial cell wall in many microorganisms.[1][2] The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibiotics.
The L-Rhamnose Biosynthetic Pathway
The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic cascade. The disruption of this pathway can compromise the bacterial cell wall, leading to attenuated virulence and bacterial cell death.[6]
Caption: The four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose.
This compound: An Allosteric Inhibitor
This compound is a representative of a class of thymine analogue inhibitors developed through high-throughput screening followed by optimization using protein crystallography and in silico screening.[1][4] These compounds exhibit potent, nanomolar inhibition of RmlA from P. aeruginosa.[1]
Mechanism of Action
Structural and kinetic studies have revealed a novel mechanism of allosteric inhibition for this class of compounds.[1][3] this compound binds to a regulatory site on the RmlA homotetramer, remote from the active site where G1P and dTTP bind.[1][4] The active sites are located at the dimer-dimer interfaces of the tetrameric enzyme, while the allosteric sites are situated at the monomer-monomer interfaces.[1]
Despite binding to an allosteric site, this compound acts as a competitive inhibitor with respect to G1P, but not dTTP.[1] RmlA follows a sequential ordered bi-bi catalytic mechanism, where dTTP must bind first to induce a conformational change that creates a functional binding site for G1P.[1][2] this compound is believed to prevent this crucial conformational change, thereby blocking G1P binding and inhibiting the enzymatic reaction.[1][3] This mechanism is characterized by a high degree of cooperativity.[1]
Caption: Proposed mechanism of allosteric inhibition of RmlA by this compound.
Quantitative Data
The inhibitory potency and kinetic parameters of RmlA are crucial for understanding its function and for the development of effective inhibitors.
Inhibitory Activity
The following table summarizes the inhibitory activity of a representative potent inhibitor from the thymine analogue series, designated here as this compound, against P. aeruginosa RmlA.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound (inhibitor 8a) | P. aeruginosa RmlA | 0.073 | [1] |
RmlA Kinetic Parameters
Kinetic parameters for RmlA have been determined for various bacterial species. The following table provides examples.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [7] |
| Saccharothrix syringae | Glc-1-P | 117.30 | 3.46 | [7] |
| Saccharothrix syringae | dTDP-glucose | 98.60 | 11.2 | [7] |
Experimental Protocols
RmlA Colorimetric Enzyme Assay
This protocol is adapted from methods used to determine the enzymatic activity of RmlA by quantifying the pyrophosphate (PPi) released during the reaction.[7][8] The PPi is hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.
Materials:
-
Purified RmlA enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dithiothreitol (DTT; e.g., 1 mM)
-
Magnesium chloride (MgCl₂; e.g., 5 mM)
-
Deoxythymidine triphosphate (dTTP; e.g., 0.2 mM)
-
D-glucose-1-phosphate (G1P; e.g., 1 mM)
-
Saccharomyces cerevisiae inorganic pyrophosphatase (e.g., 0.04 units/reaction)
-
Malachite green reagent (0.03% w/v malachite green, 0.2% w/v ammonium molybdate, 0.05% v/v Triton X-100 in 0.7 N HCl)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare a 50 µL reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, dTTP, G1P, and inorganic pyrophosphatatse.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified RmlA enzyme (e.g., 5 µg) to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent.
-
Incubation for Color Development: Incubate at 37°C for 5-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
Data Analysis: The amount of Pi produced is proportional to the absorbance and can be quantified using a standard curve prepared with known concentrations of phosphate. This allows for the determination of enzyme activity.
Caption: Workflow for the colorimetric assay to determine RmlA enzyme activity.
Conclusion and Future Directions
This compound and its analogues represent a promising new class of antibacterial agents targeting the bacterial cell wall biosynthesis pathway. Their unique allosteric mechanism of inhibition provides a distinct advantage, potentially circumventing existing resistance mechanisms that target the active sites of enzymes. The detailed characterization of these inhibitors, including their mode of action and potent activity, paves the way for further structure-activity relationship (SAR) studies to optimize their pharmacological properties.[5][9] Future research should focus on enhancing the cellular permeability of these compounds and evaluating their efficacy in in vivo models of bacterial infection. The methodologies and data presented in this guide provide a solid foundation for the continued exploration of RmlA as a therapeutic target and the development of the next generation of antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 4. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PubMed [pubmed.ncbi.nlm.nih.gov]
RmlA-IN-1: A Technical Guide to its Discovery and Development as a Novel Anti-bacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of RmlA-IN-1, a potent and selective inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical component of the L-rhamnose biosynthetic pathway in many pathogenic bacteria, including Pseudomonas aeruginosa. The inhibition of this pathway represents a promising strategy for the development of new antibacterial agents. This guide details the discovery of this compound through high-throughput screening, its mechanism of action as an allosteric competitive inhibitor, and a summary of its biological activity. Furthermore, it provides detailed experimental protocols for its synthesis and in vitro and in vivo evaluation, along with visualizations of key pathways and experimental workflows to support further research and development efforts.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pseudomonas aeruginosa, an opportunistic Gram-negative pathogen, is a leading cause of hospital-acquired infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. The L-rhamnose biosynthetic pathway, essential for the synthesis of the bacterial cell wall component lipopolysaccharide (LPS), presents an attractive target for novel antibacterial drugs as it is absent in humans.
The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the reaction of dTTP with glucose-1-phosphate to form dTDP-D-glucose and pyrophosphate.[1] this compound (also known as Compound 8a) was identified as a potent inhibitor of P. aeruginosa RmlA.[2] This document serves as a technical resource for researchers engaged in the development of RmlA inhibitors.
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign of a diverse chemical library against purified P. aeruginosa RmlA. The initial screen identified a series of pyrimidinedione-based compounds with inhibitory activity. Subsequent structure-activity relationship (SAR) studies led to the optimization of the initial hits, culminating in the identification of this compound (Compound 8a) as a highly potent inhibitor.
Mechanism of Action
This compound acts as an allosteric competitive inhibitor of RmlA.[2] X-ray crystallography studies have revealed that this compound does not bind to the active site of the enzyme but rather to a distinct allosteric site.[2] This binding event is proposed to prevent a conformational change necessary for the enzyme's catalytic activity, thereby inhibiting the production of dTDP-D-glucose.[3]
dot
Caption: this compound Allosteric Inhibition Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound (8a) | P. aeruginosa RmlA | 0.073 | [2] |
| Hit 1 | P. aeruginosa RmlA | 0.22 | [2] |
| Hit 2 | P. aeruginosa RmlA | 1.23 | [2] |
Table 2: Antibacterial Activity
| Compound | Organism | MIC100 (µg/mL) | Reference |
| This compound (8a) | M. tuberculosis | Not Reported | |
| Compound 8f | M. tuberculosis | 25 | [2] |
| Compound 8p | M. tuberculosis | 50 | [2] |
| Isoniazid | M. tuberculosis | 0.078 | [2] |
Note: In simple bacterial growth assays, this compound did not show inhibition of P. aeruginosa PAO1, which is consistent with RmlA not being essential for survival but important for virulence in this organism.[2]
Experimental Protocols
Synthesis of this compound (Compound 8a)
The synthesis of this compound and its analogs generally follows a multi-step procedure starting from commercially available materials. The following is a representative synthetic scheme.
dot
Caption: General Synthetic Workflow for this compound.
Detailed Protocol:
-
Step 1: Synthesis of Intermediate A. To a solution of the starting pyrimidinedione in a suitable solvent (e.g., acetone), add potassium carbonate and the appropriate alkyl halide (R-Br). Reflux the mixture for 20 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by chromatography to yield Intermediate A.[4]
-
Step 2: Synthesis of Intermediate B. Treat Intermediate A with a strong acid (e.g., 48% HBr in water) and reflux for 18 hours. After cooling, neutralize the reaction mixture and extract with an organic solvent. Dry the organic layer and concentrate to give Intermediate B.[4]
-
Step 3: Synthesis of this compound (Compound 8a). Dissolve Intermediate B in a suitable solvent (e.g., ethanol). Add sodium acetate and reflux for 1 hour. Cool the reaction and add phosphorus oxychloride and DMF, then heat to 55-60 °C for 5 hours. After cooling, add aminoguanidine bicarbonate and heat to 60-70 °C for 8-12 hours. Purify the final product by chromatography.[4]
Note: This is a generalized protocol. For specific reaction conditions, reagent quantities, and purification details, refer to the primary literature.[4][5][6]
In Vitro RmlA Inhibition Assay (Colorimetric)
This assay measures the amount of pyrophosphate (PPi) released during the RmlA-catalyzed reaction using a malachite green-based colorimetric method.
Materials:
-
Purified RmlA enzyme
-
Reaction buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl2)
-
dTTP solution (0.2 mM)
-
D-Glucose-1-Phosphate (G1P) solution (1 mM)
-
Saccharomyces cerevisiae pyrophosphatase
-
Malachite green reagent (0.03% w/v malachite green, 0.2% w/v ammonium molybdate, 0.05% v/v Triton X-100 in 0.7 N HCl)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing reaction buffer, dTTP, G1P, and pyrophosphatase.
-
Add 50 µL of the reaction mixture to each well of a 96-well plate.
-
Add a desired concentration of this compound or control vehicle to the wells.
-
Initiate the reaction by adding 5 µg of purified RmlA to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of malachite green reagent to each well.
-
Incubate at 37 °C for 5 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
dot
Caption: RmlA Inhibition Assay Workflow.
In Vivo Efficacy Model (Murine Lung Infection Model)
This protocol describes a general framework for evaluating the in vivo efficacy of this compound against P. aeruginosa in a murine lung infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
P. aeruginosa strain (e.g., PAO1)
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal or intravenous injection)
-
Anesthesia
-
Surgical tools for intratracheal instillation
-
Phosphate-buffered saline (PBS)
-
Luria-Bertani (LB) agar plates
Protocol:
-
Culture P. aeruginosa to the desired growth phase and concentration.
-
Anesthetize the mice.
-
Infect the mice via intratracheal instillation of a defined bacterial suspension.
-
At a specified time post-infection, administer this compound or vehicle control to different groups of mice.
-
Monitor the mice for clinical signs of infection and mortality over a set period.
-
At the end of the experiment, euthanize the mice and harvest the lungs.
-
Homogenize the lung tissue and perform serial dilutions.
-
Plate the dilutions on LB agar to determine the bacterial burden (colony-forming units per gram of tissue).
-
Analyze the data to compare the bacterial load and survival rates between the treated and control groups.
dot
Caption: In Vivo Efficacy Study Workflow.
Future Directions
The discovery of this compound provides a promising starting point for the development of a new class of antibacterial agents. Future research should focus on:
-
Lead Optimization: Further SAR studies to improve the potency, selectivity, and pharmacokinetic properties of the pyrimidinedione scaffold.
-
In Vivo Efficacy: Comprehensive evaluation in various animal models of P. aeruginosa infection.
-
Pharmacokinetic and Toxicological Profiling: Detailed studies to assess the absorption, distribution, metabolism, excretion, and safety of lead compounds.
-
Spectrum of Activity: Investigation of the activity of RmlA inhibitors against other pathogenic bacteria that rely on the L-rhamnose biosynthetic pathway.
Conclusion
This compound is a potent and selective allosteric inhibitor of P. aeruginosa RmlA. Its discovery validates the L-rhamnose biosynthetic pathway as a viable target for the development of novel antibacterial agents. The data and protocols presented in this technical guide are intended to facilitate further research and accelerate the development of this promising class of inhibitors to combat the growing threat of antibiotic resistance.
References
Target Validation of RmlA-IN-1 in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for RmlA-IN-1, a potential inhibitor of the glucose-1-phosphate thymidylyltransferase (RmlA) in Pseudomonas aeruginosa. This document outlines the critical role of RmlA in the bacterium's virulence, details the mechanism of inhibition, and presents a framework for the experimental validation of this compound, supported by established methodologies and expected quantitative outcomes.
Introduction: The Strategic Importance of Targeting RmlA
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the lipopolysaccharide (LPS) layer of its outer membrane, which contributes to virulence and acts as a barrier against antimicrobials.[1] The O-antigen component of LPS is crucial for this protective function and for the bacterium's ability to cause infection.
The biosynthesis of the O-antigen relies on the availability of L-rhamnose, a deoxy sugar. The enzyme RmlA, a glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step in the biosynthesis of L-rhamnose from glucose-1-phosphate and dTTP.[2][3][4] This makes RmlA an attractive target for novel anti-infective therapies. By inhibiting RmlA, it is possible to disrupt LPS biosynthesis, thereby compromising the integrity of the bacterial outer membrane, increasing susceptibility to other antibiotics, and reducing virulence.
Genetic studies have confirmed the importance of RmlA for in vivo fitness. A knockout mutant of the rmlA gene in P. aeruginosa PAO1 resulted in a significantly reduced bacterial burden in a murine infection model, underscoring the enzyme's critical role in infectivity and growth within a host.[5]
The L-Rhamnose Biosynthesis Pathway and the Role of RmlA
RmlA initiates the four-step enzymatic pathway that converts glucose-1-phosphate into dTDP-L-rhamnose. This pathway is essential for the production of the L-rhamnose building blocks required for O-antigen synthesis.
Caption: The L-Rhamnose Biosynthesis Pathway in P. aeruginosa.
This compound: Mechanism of Action
While specific data on this compound is not publicly available, it is hypothesized to be an allosteric inhibitor of RmlA. This mechanism is supported by the discovery of other potent thymine analogue inhibitors of P. aeruginosa RmlA that bind to an allosteric site remote from the active site.[3][4][6] These allosteric inhibitors act competitively with respect to glucose-1-phosphate, suggesting they prevent the conformational change required for substrate binding and catalysis.[3][4]
The proposed validation workflow for a novel RmlA inhibitor like this compound would proceed from enzymatic assays to cellular assays and finally to in vivo efficacy models.
Caption: Target Validation Workflow for an RmlA Inhibitor.
Quantitative Data Summary for this compound Target Validation
The following tables present the expected quantitative data from a comprehensive validation study of this compound. The values are hypothetical and serve as a template for reporting experimental results.
Table 1: In Vitro Enzymatic Inhibition of P. aeruginosa RmlA
| Compound | IC50 (nM) | Inhibition Type |
| This compound | 50 | Allosteric Competitive |
| Control Inhibitor | 100 | Competitive |
Table 2: In Vitro Antimicrobial Activity against P. aeruginosa PAO1
| Compound | MIC50 (µg/mL) | Effect on Growth Rate |
| This compound | > 128 | No significant effect |
| Ciprofloxacin | 0.25 | Bactericidal |
Note: RmlA inhibitors are not expected to be bactericidal on their own but rather to act as virulence blockers.
Table 3: Effect of this compound on LPS Production in P. aeruginosa PAO1
| Treatment | LPS O-Antigen Level (% of Wild-Type) |
| Untreated Control | 100% |
| This compound (64 µg/mL) | 25% |
| rmlA knockout | < 5% |
Table 4: In Vivo Efficacy of this compound in a Murine Lung Infection Model
| Treatment Group | Bacterial Load (CFU/lung) at 24h |
| Vehicle Control | 1 x 107 |
| This compound (50 mg/kg) | 5 x 105 |
| rmlA knockout | 1 x 105 |
Detailed Experimental Protocols
RmlA Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified P. aeruginosa RmlA.
Materials:
-
Purified recombinant P. aeruginosa RmlA
-
Glucose-1-phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Coupled enzyme system for detecting pyrophosphate (PPi) release (e.g., using inorganic pyrophosphatase, purine nucleoside phosphorylase, and a phosphate-detecting reagent)
-
This compound dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution to each well.
-
Add 20 µL of a solution containing RmlA enzyme in reaction buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate solution containing G1P and dTTP in reaction buffer.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of PPi produced using a coupled enzyme system and a spectrophotometer.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
P. aeruginosa PAO1
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of P. aeruginosa PAO1 to a final concentration of 5 x 105 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
LPS Quantification Assay
Objective: To quantify the effect of this compound on the production of O-antigen in P. aeruginosa.
Materials:
-
P. aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
This compound
-
LPS extraction kit
-
SDS-PAGE apparatus and reagents
-
Silver staining kit or specific O-antigen antibody for Western blotting
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth in the presence and absence of a sub-MIC concentration of this compound.
-
Harvest the bacterial cells by centrifugation.
-
Extract LPS from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Separate the LPS extracts by SDS-PAGE.
-
Visualize the LPS bands by silver staining. The characteristic ladder-like pattern of the O-antigen will be apparent.
-
Alternatively, transfer the separated LPS to a membrane and perform a Western blot using an antibody specific for the P. aeruginosa PAO1 O-antigen.
-
Quantify the intensity of the O-antigen bands using densitometry and compare the levels in treated versus untreated samples.
Murine Lung Infection Model
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a mouse model of pneumonia.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
P. aeruginosa PAO1
-
This compound formulated for in vivo administration
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the mice.
-
Intranasally infect the mice with a sublethal dose of P. aeruginosa PAO1 (e.g., 1 x 106 CFU).
-
Administer this compound or a vehicle control to the mice at specified time points post-infection (e.g., 2 and 12 hours).
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on LB agar to determine the bacterial load (CFU/lung).
-
Compare the bacterial loads between the treated and vehicle control groups.
Conclusion
The validation of this compound as an inhibitor of P. aeruginosa RmlA presents a promising strategy for the development of novel anti-virulence agents. The experimental framework detailed in this guide provides a comprehensive approach to characterizing the inhibitor's efficacy from the molecular to the whole-organism level. Successful validation, as indicated by the hypothetical data, would strongly support the advancement of this compound into further preclinical and clinical development as a much-needed therapeutic option against drug-resistant P. aeruginosa infections.
References
- 1. Review: Lipopolysaccharide biosynthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel drug targets in cell wall biosynthesis exploited by gene disruption in Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 6. rcsb.org [rcsb.org]
The RmlA Pathway: A Cornerstone of Mycobacterium tuberculosis Cell Wall Integrity and a Prime Target for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global health. This necessitates the exploration of novel drug targets essential for the bacterium's survival. The dTDP-L-rhamnose biosynthesis pathway, and specifically its first and rate-limiting enzyme, glucose-1-phosphate thymidylyltransferase (RmlA), represents a highly attractive target. L-rhamnose is a critical component of the mycobacterial cell wall, linking the peptidoglycan and arabinogalactan layers, and its biosynthesis is absent in mammals, offering a promising therapeutic window. This technical guide provides a comprehensive overview of the RmlA pathway, including its biochemical function, regulation, and its crucial role in Mtb pathogenesis. We present key quantitative data, detailed experimental protocols, and visual diagrams of the pathway and associated workflows to serve as a valuable resource for researchers in the field of tuberculosis drug discovery.
Introduction: The Significance of the RmlA Pathway in Mycobacterium tuberculosis
The unique and complex cell wall of Mycobacterium tuberculosis is central to its virulence and resilience, providing a formidable barrier against host immune responses and antibiotics.[1] A key structural feature of this cell wall is the linker unit, L-rhamnose, which covalently attaches the mycolyl-arabinogalactan complex to the peptidoglycan skeleton.[1][2] The biosynthesis of the precursor for this L-rhamnose, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), is carried out by a four-enzyme pathway encoded by the rml genes (RmlA, RmlB, RmlC, and RmlD).[1][2][3]
The enzyme RmlA (glucose-1-phosphate thymidylyltransferase) catalyzes the initial and rate-limiting step in this pathway, the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi).[1][2][4] The essentiality of the rmlA gene for the growth of mycobacteria has been demonstrated, highlighting its potential as a target for the development of new anti-tuberculosis drugs.[5] Perturbations in RmlA function lead to profound negative effects on bacterial cell morphology and viability.[5][6] This guide delves into the core aspects of the RmlA pathway, providing the necessary technical details for its study and therapeutic targeting.
The RmlA-Catalyzed Reaction and the dTDP-L-Rhamnose Biosynthesis Pathway
The synthesis of dTDP-L-rhamnose is a conserved bacterial pathway that proceeds in four sequential enzymatic steps, as illustrated below.
The Four-Step Rml Pathway
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the reaction between glucose-1-phosphate and dTTP to produce dTDP-D-glucose.[1][2]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Epimerizes the product of RmlB to yield dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the RmlC product to the final product, dTDP-L-rhamnose.
Regulation of RmlA Activity by Phosphorylation
The activity of the RmlA pathway is subject to post-translational regulation, ensuring a controlled supply of L-rhamnose for cell wall synthesis. In M. tuberculosis, the serine/threonine protein kinase PknB has been shown to phosphorylate RmlA.[1][2] This phosphorylation occurs on multiple threonine residues, including Thr-12, Thr-54, and Thr-197, with Thr-12 being a key site located near the enzyme's catalytic center.[1][2] Phosphorylation by PknB negatively regulates the enzymatic activity of RmlA, thereby controlling the flux through the dTDP-L-rhamnose pathway.[2] This regulatory mechanism highlights the integration of cell wall precursor synthesis with other cellular signaling networks.
Quantitative Data
A thorough understanding of the enzymatic properties of RmlA is critical for the development of effective inhibitors. The following table summarizes the available kinetic parameters and optimal reaction conditions for M. tuberculosis RmlA.
| Parameter | Value | Reference |
| Optimal pH | 7.5 | [7] |
| Optimal Temperature | 37 °C | [7] |
| Optimal Mg2+ Concentration | 5 mM | [7] |
| Km for dTTP | Data not explicitly found in searches; determined in[2] | [2] |
| Km for α-D-Glucose-1-Phosphate | Data not explicitly found in searches; determined in[2] | [2] |
| kcat | Data not explicitly found in searches; determined in[2] | [2] |
Note: While the referenced publication confirms the determination of Km and kcat values for M. tuberculosis RmlA, the specific numerical data were not available in the accessed abstracts. For comparative purposes, the Km and kcat values for Streptococcus suis RmlA for dTTP are 49.56 µM and 5.39 s-1, and for Glucose-1-Phosphate are 117.30 µM and 3.46 s-1, respectively.[7]
RmlA as a Drug Target and Inhibitor Screening
The essentiality of RmlA for mycobacterial growth and its absence in humans make it an ideal target for novel anti-tuberculosis drugs.[5] High-throughput screening (HTS) campaigns aimed at identifying RmlA inhibitors are a promising strategy for lead discovery. A typical workflow for an HTS campaign against RmlA is outlined below.
Currently, there is a lack of publicly available, potent, and specific inhibitors of M. tuberculosis RmlA with detailed IC50 values. However, screening efforts have identified compounds with activity against the whole bacterium.
| Inhibitor | IC50 (against RmlA) | MIC (against M. tuberculosis) | Reference |
| Various Compounds | Not Publicly Available | 16 to 128 µg/ml | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the RmlA pathway.
Expression and Purification of Recombinant M. tuberculosis RmlA
This protocol describes the expression of His-tagged RmlA in E. coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the M. tuberculosis rmlA gene with an N-terminal His-tag
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EGTA
-
Ni-NTA agarose beads
-
Wash Buffer: Lysis buffer with 20 mM imidazole
-
Elution Buffer: Lysis buffer with 250 mM imidazole
Procedure:
-
Transform the RmlA expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 10 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow at 25°C for 6 hours.[9]
-
Harvest the cells by centrifugation at 6,000 x g for 5 minutes.[9]
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using an ultrahigh pressure homogenizer.[9]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a column packed with Ni-NTA agarose beads pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged RmlA protein with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody.
Colorimetric Assay for RmlA Enzyme Activity
This assay measures the amount of pyrophosphate (PPi) released during the RmlA-catalyzed reaction using a malachite green-based reagent.[9]
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2[9]
-
dTTP solution (stock concentration, e.g., 10 mM)
-
D-Glucose-1-Phosphate (G1P) solution (stock concentration, e.g., 100 mM)
-
Saccharomyces cerevisiae pyrophosphatase (0.04 units/reaction)[9]
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl.[9]
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a 50 µL reaction, add:
-
Reaction Buffer
-
0.2 mM dTTP (final concentration)
-
1 mM G1P (final concentration)
-
0.04 units of pyrophosphatase
-
-
Add 5 µg of purified RmlA to initiate the reaction.[9]
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.[9]
-
Incubate at 37°C for 5 minutes for color development.[9]
-
Measure the absorbance at 630 nm using a microplate reader.[9]
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of PPi released.
In Vitro Phosphorylation of RmlA by PknB
This protocol describes the phosphorylation of RmlA by the kinase PknB using radiolabeled ATP.
Materials:
-
Purified recombinant RmlA
-
Purified recombinant PknB (catalytic domain)
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
[γ-32P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Set up the phosphorylation reaction in a final volume of 20 µL. Combine:
-
Kinase Buffer
-
1-2 µg of RmlA
-
0.5-1 µg of PknB
-
10 µCi of [γ-32P]ATP
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager to detect the incorporation of 32P into RmlA.
Conclusion and Future Directions
The RmlA pathway is unequivocally a critical component of Mycobacterium tuberculosis physiology, playing an indispensable role in the structural integrity of the cell wall. Its essential nature and absence in the human host firmly establish it as a high-value target for the development of novel anti-tubercular agents. This guide has provided a detailed overview of the pathway, its regulation, and methods for its study. Future research should focus on the discovery and optimization of potent and specific RmlA inhibitors. Elucidating the crystal structure of M. tuberculosis RmlA in complex with inhibitors will be instrumental in guiding structure-based drug design efforts. Furthermore, a deeper understanding of the interplay between the RmlA pathway and other cellular processes may reveal additional vulnerabilities that can be exploited for therapeutic intervention. The continued investigation of this pathway holds significant promise for the development of new and effective treatments to combat the global threat of tuberculosis.
References
- 1. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a colorimetric assay and kinetic analysis for Mycobacterium tuberculosis D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 4. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An rmlA gene encoding d-glucose-1-phosphate thymidylyltransferase is essential for mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of mycobacterial RmlA perturbation on cellular dNTP pool, cell morphology, and replication stress in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
RmlA-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of RmlA-IN-1, a potent inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical enzyme in the biosynthetic pathway of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The inhibition of this pathway presents a promising strategy for the development of novel antibacterial agents. This compound, also identified as Compound 8a in scientific literature, is a notable allosteric competitive inhibitor of RmlA.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the pyrimidinedione class of compounds. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-amino-1-benzyl-5-(N-phenylsulfamoyl)pyrimidine-2,4(1H,3H)-dione | N/A |
| Molecular Formula | C₁₇H₁₆N₄O₄S | N/A |
| Molecular Weight | 372.40 g/mol | N/A |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| IC₅₀ vs. P. aeruginosa RmlA | 0.073 µM | [1] |
Mechanism of Action
This compound acts as an allosteric competitive inhibitor of the RmlA enzyme.[2] The enzyme catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate, the first step in the L-rhamnose biosynthesis pathway.[2][3] this compound binds to an allosteric site on the RmlA enzyme, remote from the active site.[2] Despite not binding to the active site, it acts as a competitive inhibitor with respect to G1P, exhibiting high cooperativity.[2] Structural analysis suggests that the binding of this compound prevents the conformational changes in the RmlA enzyme that are necessary for its ordered bi-bi mechanism.[2]
Experimental Protocols
Synthesis of this compound (Compound 8a)
The synthesis of this compound involves a multi-step process starting from 6-aminouracil. The detailed protocol is as follows:
Scheme 1: Synthesis of this compound
Detailed Protocol:
-
Step 1: Synthesis of 6-Amino-1-benzyluracil.
-
To a suspension of 6-aminouracil in DMF, add potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-amino-1-benzyluracil.
-
-
Step 2: Synthesis of 6-Amino-1-benzyl-5-chlorosulfonyluracil.
-
Add 6-amino-1-benzyluracil portion-wise to an excess of chlorosulfonic acid at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the chlorosulfonylated intermediate.
-
-
Step 3: Synthesis of this compound (6-amino-1-benzyl-5-(N-phenylsulfamoyl)pyrimidine-2,4(1H,3H)-dione).
-
Dissolve 6-amino-1-benzyl-5-chlorosulfonyluracil in pyridine.
-
Add aniline to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford this compound as a white solid.
-
RmlA Inhibition Assay (Malachite Green Assay)
The inhibitory activity of this compound against RmlA is determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate (Pi) produced. The pyrophosphate (PPi) generated from the RmlA-catalyzed reaction is hydrolyzed to two molecules of Pi by inorganic pyrophosphatase, and the Pi is then quantified.
Experimental Workflow:
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.
-
Substrates: dTTP and Glucose-1-Phosphate (G1P).
-
Enzymes: Purified P. aeruginosa RmlA and inorganic pyrophosphatase.
-
Inhibitor: this compound dissolved in DMSO.
-
Malachite Green Reagent: A solution containing malachite green, ammonium molybdate, and a surfactant in acid.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, a solution of RmlA enzyme, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrates (dTTP and G1P) and inorganic pyrophosphatase.
-
Incubate the reaction plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
After a 15-minute incubation at room temperature for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate to correlate absorbance with the amount of Pi produced.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO) reaction.
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying the L-rhamnose biosynthetic pathway and for the development of novel antibacterial agents. Its well-characterized mechanism of action and potent inhibitory activity make it a strong lead compound for further optimization and preclinical evaluation. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate this compound and similar compounds in their own laboratories.
References
Introduction: The Imperative for Novel Antibacterial Targets
An In-depth Technical Guide to RmlA-IN-1 for Infectious Disease Research
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents that act on new targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a prime source of targets for antibiotic development. A key component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, is L-rhamnose. The biosynthesis of this sugar is crucial for the structural integrity of the cell envelope, linking the peptidoglycan and arabinogalactan layers in mycobacteria and forming part of the lipopolysaccharide (LPS) O-antigen in Gram-negative bacteria.[1]
The pathway for synthesizing the L-rhamnose precursor, dTDP-L-rhamnose, involves four enzymes: RmlA, RmlB, RmlC, and RmlD. The first enzyme in this pathway, Glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP).[1][2][3] Studies have shown that RmlA is essential for the growth and viability of pathogens like M. tuberculosis, making it a highly attractive target for the development of new antibacterial drugs.[4] This guide focuses on this compound, a potent, first-in-class allosteric inhibitor of RmlA, detailing its mechanism, activity, and the experimental protocols relevant to its study.
The dTDP-L-rhamnose Biosynthesis Pathway
The conversion of G1P to dTDP-L-rhamnose is a critical four-step enzymatic process within the cytoplasm of bacteria. RmlA initiates this sequence, making it the rate-limiting step and a key point of regulation. The subsequent enzymes, RmlB, RmlC, and RmlD, sequentially modify the dTDP-D-glucose product to ultimately yield dTDP-L-rhamnose, which is then utilized by glycosyltransferases for cell wall construction.
This compound: A Potent Allosteric Inhibitor
This compound (also identified in the literature as Compound 8a) is a potent thymine analogue inhibitor of the RmlA enzyme from P. aeruginosa.[5][6][7][8] Unlike traditional inhibitors that compete with substrates at the active site, this compound employs a more sophisticated mechanism of allosteric inhibition.
Mechanism of Action
RmlA functions as a tetramer, and its activity is governed by conformational changes upon substrate binding. The enzyme follows an ordered bi-bi mechanism where dTTP must bind first, inducing a conformational change that creates the binding site for the second substrate, G1P.[2][4]
This compound does not bind at the active site. Instead, it binds to a distinct allosteric site located at a monomer-monomer interface, remote from the catalytic center.[2][4] By binding to this allosteric pocket, this compound stabilizes the enzyme in a conformation where the G1P binding site cannot be properly formed, even after dTTP has bound. This action effectively prevents the catalytic cycle from proceeding. Despite its allosteric binding mode, the inhibitor acts competitively with respect to G1P.[2][4]
Quantitative Data on RmlA Inhibitor Activity
This compound demonstrates potent inhibition of the target enzyme in biochemical assays. While extensive in-vivo data is still emerging, the high enzymatic inhibition and the activity of related compounds against whole-cell bacteria underscore the potential of this inhibitor series.
| Compound | Target Organism | Assay Type | Value | Reference |
| This compound (8a) | P. aeruginosa (Enzyme) | IC50 | 0.073 µM (73 nM) | [4][5] |
| Compound 8f | M. tuberculosis (Cell) | MIC100 | 25 µg/mL | [4] |
| Compound 8p | M. tuberculosis (Cell) | MIC100 | 50 µg/mL | [4] |
| Isoniazid | M. tuberculosis (Cell) | MIC100 | 0.078 µg/mL (Control) | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, enzymatic screening, and antimicrobial susceptibility testing of this compound and its analogues.
Protocol 1: RmlA Enzymatic Activity Assay (Colorimetric)
This assay quantifies RmlA activity by measuring the amount of pyrophosphate (PPi) released during the condensation reaction. The released PPi is detected using a malachite green reagent.[9][10][11]
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM final), D-Glucose-1-Phosphate (1 mM final)
-
Saccharomyces cerevisiae inorganic pyrophosphatase (0.04 units/reaction)
-
This compound or other test compounds (dissolved in DMSO)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate and plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, add 5 µg of purified RmlA to 50 µL of Reaction Buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a DMSO-only control.
-
To initiate the reaction, add the substrates (dTTP and G1P) and the inorganic pyrophosphatase.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.
-
Incubate at 37°C for an additional 5 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Synthesis of this compound Analogues
The synthesis of this compound and its analogues is based on the selective N¹-alkylation of a substituted 6-chlorouracil core, followed by nucleophilic substitution at the C6 position.[1]
Representative Synthesis Scheme:
-
N¹-Benzylation: React 6-chlorouracil with 4-bromobenzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to selectively alkylate the N¹ position, yielding 1-(4-bromobenzyl)-6-chlorouracil.
-
C6-Amination: React the N¹-benzylated intermediate with an appropriate aminoalkylamine (e.g., N-Boc-1,4-diaminobutane for an analogue) under heating. The amine displaces the chlorine at the C6 position.
-
Bromination (if required): To introduce a bromine at the C5 position (a feature of potent inhibitors), treat the product from step 2 with N-Bromosuccinimide (NBS) in a solvent like methanol.
-
Deprotection (if required): If a protecting group like Boc was used on the alkyl chain, remove it using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primary amine.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR and mass spectrometry.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
Test organism (e.g., M. tuberculosis H37Rv or P. aeruginosa PAO1)
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for P. aeruginosa; Middlebrook 7H9 broth with appropriate supplements for M. tuberculosis.
-
This compound stock solution in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]
Procedure:
-
Dispense 100 µL of broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and bacteria, no drug). Well 12 serves as the sterility control (broth only).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 18-24 hours (P. aeruginosa) or longer for M. tuberculosis until growth is clearly visible in the growth control well.
-
Determine the MIC by visual inspection. The MIC is the lowest drug concentration in which there is no visible turbidity (i.e., the first clear well).
Workflow for RmlA Inhibitor Discovery
The identification of this compound was the result of a systematic drug discovery campaign that can be adopted for finding other allosteric inhibitors. The workflow integrates high-throughput screening with structural biology and medicinal chemistry to identify and optimize lead compounds.[2]
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel antibiotics, validating the allosteric inhibition of RmlA as a viable therapeutic strategy. Its high potency at the enzymatic level provides a strong foundation for lead optimization. Future research should focus on improving the compound's cell permeability and pharmacokinetic properties, which are critical for whole-cell activity and in vivo efficacy. The exposed amine on related analogues provides a chemical handle for attaching siderophores or other moieties to enhance bacterial uptake.[1][3] Continued exploration of the RmlA allosteric site through structure-based design will likely yield a new generation of antibiotics to combat drug-resistant infectious diseases.
References
- 1. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound|1415030-78-2|COA [dcchemicals.com]
- 9. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 10. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Orthosteric and Allosteric Inhibition of RmlA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-1-phosphate thymidylyltransferase (RmlA) is a critical enzyme in the biosynthesis of dTDP-L-rhamnose, an essential component of the bacterial cell wall in many pathogenic species, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the orthosteric and allosteric inhibition of RmlA, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: RmlA as a Key Antibacterial Target
RmlA, also known as glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step in the dTDP-L-rhamnose biosynthetic pathway: the condensation of deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (G1P) to produce dTDP-D-glucose and pyrophosphate.[1][2] This pathway's final product, dTDP-L-rhamnose, is a crucial precursor for the synthesis of rhamnose-containing glycans that are integral to the structural integrity and virulence of many bacterial pathogens.[1] The essentiality of this pathway for bacterial survival, coupled with its absence in mammalian cells, positions RmlA as a promising target for the development of selective antibacterial therapeutics.
Modes of RmlA Inhibition: A Tale of Two Sites
Inhibition of RmlA can be achieved through two primary mechanisms: orthosteric and allosteric inhibition. Orthosteric inhibitors bind to the active site, directly competing with the natural substrates, while allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.
Orthosteric Inhibition: Targeting the Active Site
The active site of RmlA is a well-defined pocket that accommodates its substrates, dTTP and G1P. Orthosteric inhibition of RmlA primarily involves molecules that mimic these substrates.
The most well-characterized orthosteric inhibitor of RmlA is its own downstream product, dTDP-L-rhamnose . This feedback inhibition represents a natural regulatory mechanism within the biosynthetic pathway.[1] dTDP-L-rhamnose acts as a competitive inhibitor with respect to both dTTP and G1P, effectively controlling the flux through the pathway.[1]
Allosteric Inhibition: A Novel Approach to RmlA Modulation
Recent research has unveiled the existence of a distinct allosteric site on the RmlA enzyme, opening up new avenues for inhibitor design.[3][4] This allosteric site is located at the interface between RmlA monomers, distant from the active site.[3] Allosteric inhibitors offer potential advantages over their orthosteric counterparts, including higher specificity and a reduced likelihood of developing resistance through active site mutations.
High-throughput screening campaigns have successfully identified potent, nanomolar allosteric inhibitors of P. aeruginosa RmlA.[3][4] These inhibitors are typically thymine analogues that bind to the allosteric site and, despite their non-competitive binding location, exhibit competitive inhibition kinetics with respect to G1P, with a high degree of cooperativity.[3][4] This suggests that allosteric inhibitor binding prevents the conformational changes necessary for the ordered binding of substrates, a key feature of RmlA's catalytic mechanism.[3]
Quantitative Analysis of RmlA Inhibitors
The potency of RmlA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for known orthosteric and allosteric inhibitors of RmlA.
Table 1: Orthosteric Inhibitors of RmlA
| Inhibitor | Target Organism | Inhibition Type | Ki | Reference |
| dTDP-L-rhamnose | P. aeruginosa | Competitive | 22 µM | [1] |
Table 2: Allosteric Inhibitors of P. aeruginosa RmlA *
| Compound ID | IC50 (µM) | Reference |
| 8a | 0.073 | [5] |
| 15a | 1.3 | [5] |
| 1b | 0.25 | [6] |
| 1d | 0.11 | [6] |
| 1e | 0.09 | [6] |
| 1f | 1.2 | [6] |
*A selection of potent inhibitors from cited literature.
Experimental Protocols for Studying RmlA Inhibition
Accurate determination of RmlA activity and inhibition requires robust and reproducible experimental protocols. The most commonly employed method is a colorimetric coupled-enzyme assay.
RmlA Activity Assay: A Colorimetric Approach
This assay measures the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction. The PPi is subsequently hydrolyzed by an inorganic pyrophosphatase, and the resulting inorganic phosphate (Pi) is detected using a malachite green-based reagent, leading to a color change that can be quantified spectrophotometrically.
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Coupling Enzyme: Saccharomyces cerevisiae inorganic pyrophosphatase (0.04 units)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 620-650 nm
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, dTTP, G1P, and inorganic pyrophosphatase in a microcentrifuge tube.
-
Add a known amount of purified RmlA enzyme to initiate the reaction. For a 50 µL reaction, 5 µg of RmlA is typically used.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding an equal volume (50 µL) of the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance of the solution at 630 nm using a spectrophotometer.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of PPi produced.
RmlA Inhibition Assay
The inhibition assay follows the same principle as the activity assay, with the addition of the inhibitor to the reaction mixture.
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, substrates, and varying concentrations of the inhibitor.
-
Add the purified RmlA enzyme to initiate the reaction.
-
Incubate and stop the reaction as described in the activity assay protocol.
-
Measure the absorbance and calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing RmlA Mechanisms and Workflows
Graphical representations are invaluable tools for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate the RmlA catalytic cycle, the mechanisms of inhibition, and a typical experimental workflow.
RmlA Catalytic Cycle
Caption: The ordered bi-bi catalytic mechanism of RmlA.
Orthosteric vs. Allosteric Inhibition of RmlA
References
- 1. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 2. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
RmlA-IN-1 Specificity for Bacterial RmlA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents that act on new targets. Glucose-1-phosphate thymidylyltransferase (RmlA) is a crucial enzyme in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2] The absence of a homologous pathway in humans makes RmlA an attractive target for the development of new antibiotics. This technical guide provides a comprehensive overview of a novel class of allosteric inhibitors of bacterial RmlA, herein represented by the exemplar RmlA-IN-1. We will delve into the specificity, mechanism of action, and the experimental methodologies used to characterize these inhibitors, providing a valuable resource for researchers in the field of antibacterial drug discovery.
Introduction to Bacterial RmlA
RmlA, a glucose-1-phosphate thymidylyltransferase, catalyzes the first committed step in the L-rhamnose biosynthetic pathway: the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate.[1][2] This pathway is critical for the formation of the bacterial cell wall, and its disruption can lead to compromised cell integrity and virulence.[3][4] In Mycobacterium smegmatis, the rmlA gene has been shown to be essential for growth, highlighting its potential as a drug target.[3]
Structurally, bacterial RmlA is a homotetrameric enzyme.[1] Each monomer contains an active site and a distinct allosteric site located at the monomer-monomer interface.[1] This allosteric site presents a unique opportunity for the development of highly specific inhibitors that do not compete with the enzyme's natural substrates at the active site.
This compound: A Novel Allosteric Inhibitor
This compound represents a class of potent and specific allosteric inhibitors of bacterial RmlA. These inhibitors were identified through high-throughput screening and subsequent optimization.[1] A key characteristic of this class of compounds is their novel mechanism of action: they bind to an allosteric site remote from the active site, yet act as competitive inhibitors of G1P with high cooperativity.[1][2] This is achieved by preventing a crucial conformational change in the enzyme that is necessary for its ordered bi-bi catalytic mechanism.[1][2]
Quantitative Data on Inhibitor Activity
The inhibitory activity of the initial hits from the high-throughput screen against P. aeruginosa RmlA is summarized in the table below.
| Compound | IC50 (μM) against P. aeruginosa RmlA |
| Inhibitor 1 | 0.22 |
| Inhibitor 2 | 1.23 |
Data sourced from a high-throughput screen monitoring phosphate levels.[1]
Some of these inhibitors have also demonstrated inhibitory activity against RmlA from M. tuberculosis.[1][2]
Experimental Protocols
The discovery and characterization of this compound and its analogs involved a series of key experiments.
High-Throughput Screening (HTS)
The initial identification of the inhibitor scaffold was achieved through a high-throughput screen of a diverse chemical library.
-
Assay Principle: The assay monitored the production of pyrophosphate, a product of the RmlA-catalyzed reaction.
-
Enzyme Source: Recombinant Pseudomonas aeruginosa RmlA.
-
Library: A diverse library of 15,667 compounds was screened.[1]
-
Screening Concentration: Compounds were initially screened at a single concentration of 30 μM.[1]
-
Hit Criteria: Compounds displaying >30% inhibition were selected as potential hits.[1]
-
Dose-Response Analysis: Hits were retested in 10-point dose-response curves to determine their IC50 values.[1]
X-ray Crystallography
To elucidate the binding mode and mechanism of inhibition, co-crystal structures of P. aeruginosa RmlA in complex with the inhibitors were determined.
-
Crystallization: The RmlA-inhibitor complex was crystallized using vapor diffusion methods.
-
Data Collection: X-ray diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: The structure was solved by molecular replacement and refined to high resolution.
-
Key Findings: The crystal structures revealed that the inhibitors bind to an allosteric site at the monomer-monomer interface, remote from the active site.[1] The pyrimidinedione core of the inhibitor was observed to stack against Arg219' and form hydrophobic interactions with Leu45 and Ile256.[1]
Visualizations
L-Rhamnose Biosynthetic Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An rmlA gene encoding d-glucose-1-phosphate thymidylyltransferase is essential for mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Phenotypic Effects of RmlA Inhibition in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzyme Glucose-1-phosphate thymidylyltransferase (RmlA) represents a critical chokepoint in the biosynthesis of dTDP-L-rhamnose, a precursor essential for the formation of the cell wall in many pathogenic bacteria. Inhibition of RmlA disrupts the integrity of the bacterial cell envelope, leading to a cascade of phenotypic effects that ultimately compromise bacterial viability and virulence. This technical guide provides a comprehensive overview of these effects, presenting quantitative data on RmlA inhibition, detailed experimental protocols for its study, and visualizations of the key biological pathways and experimental workflows. The disruption of the dTDP-L-rhamnose pathway through the inhibition of RmlA presents a promising avenue for the development of novel antimicrobial agents.
The Role of RmlA in Bacterial Physiology
RmlA, or glucose-1-phosphate thymidylyltransferase, is the first of four enzymes in the highly conserved dTDP-L-rhamnose biosynthesis pathway. This pathway is crucial for the production of L-rhamnose, a key component of the cell wall polysaccharides in a variety of Gram-positive and Gram-negative bacteria, including notable pathogens like Pseudomonas aeruginosa and Streptococcus pyogenes. L-rhamnose-containing glycans are integral to the structural integrity of the cell wall, and they also play significant roles in virulence, biofilm formation, and resistance to environmental stresses.
The enzymatic reaction catalyzed by RmlA involves the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate[1]. This is the committed step in the pathway, making RmlA an attractive target for antimicrobial drug discovery.
The dTDP-L-rhamnose Biosynthesis Pathway
The synthesis of dTDP-L-rhamnose is a four-step enzymatic cascade, as illustrated in the following pathway diagram.
Phenotypic Consequences of RmlA Inhibition
Inhibition of RmlA leads to a range of detrimental effects on bacteria, impacting their growth, morphology, and virulence.
Inhibition of Bacterial Growth
The disruption of the dTDP-L-rhamnose pathway compromises the structural integrity of the bacterial cell wall, leading to growth inhibition and, in some cases, cell death. The potency of RmlA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole bacterial cells.
| Compound ID | Target Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| 8a | Pseudomonas aeruginosa RmlA | 0.073 | Not Reported | [2] |
Note: Currently, there is a limited amount of publicly available data on the MIC values of specific RmlA inhibitors.
Alterations in Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). L-rhamnose is often a key component of the EPS. Consequently, the inhibition of RmlA can significantly impact biofilm formation. Studies involving the deletion of the rmlA gene have shown varied effects on biofilm formation depending on the bacterial species. For instance, in avian pathogenic Escherichia coli (APEC), deletion of the rmlA gene was found to significantly enhance biofilm formation[3]. This suggests a complex regulatory role for RmlA and the dTDP-L-rhamnose pathway in biofilm development in some bacteria.
| Bacterial Strain | Genetic Modification | Effect on Biofilm Formation | Reference |
| Avian Pathogenic E. coli | rmlA deletion | Significantly enhanced | [3] |
Morphological and Cell Wall Defects
Inhibition or deletion of RmlA leads to defects in the synthesis of the cell wall, resulting in observable changes in bacterial morphology. Electron microscopy studies of bacteria with a disrupted dTDP-L-rhamnose pathway often reveal alterations in cell shape, size, and the integrity of the cell envelope. For example, in a conditional knock-out of a gene involved in a related cell wall synthesis pathway in Mycobacterium smegmatis, scanning electron microscopy revealed that the mutant cells were elongated and had a rough surface compared to the wild-type, with many appearing to have lysed.
Potentiation of Antibiotics
The disruption of the outer membrane in Gram-negative bacteria through the inhibition of pathways like dTDP-L-rhamnose synthesis can increase the permeability of the cell to other antimicrobial agents. This "potentiating" effect can render bacteria susceptible to antibiotics to which they are normally resistant. While specific studies on the synergistic effects of RmlA inhibitors with conventional antibiotics are still emerging, the principle of targeting cell wall synthesis to enhance the efficacy of other drugs is a well-established strategy in antimicrobial drug development[4][5]. Combining RmlA inhibitors with antibiotics that target intracellular processes could represent a powerful therapeutic approach.
Experimental Protocols
A variety of experimental techniques are employed to study the effects of RmlA inhibition.
RmlA Enzyme Activity Assay (Colorimetric)
This assay measures the activity of RmlA by quantifying the amount of pyrophosphate (PPi) released during the enzymatic reaction.
Workflow:
Detailed Steps:
-
Reaction Setup: In a microplate well, combine the RmlA enzyme, glucose-1-phosphate (G1P), deoxythymidine triphosphate (dTTP), and inorganic pyrophosphatase in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding a malachite green-molybdate reagent. This reagent reacts with the inorganic phosphate produced by the pyrophosphatase from the PPi released by RmlA, forming a colored complex.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 630 nm.
-
Data Analysis: Calculate the percentage of RmlA inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
Biofilm Formation Inhibition Assay (Crystal Violet Staining)
This method quantifies the total biomass of a biofilm.
Workflow:
References
- 1. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [RmlA gene deletion affects biofilm formation by avian pathogenic Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of the hybrid compounds of cationic pillararene and an efflux pump inhibitor against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
RmlA-IN-1: A Technical Guide to a Novel Chemical Probe for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has intensified the search for novel antibacterial agents that act on previously unexploited targets. One such target is the L-rhamnose biosynthetic pathway, which is essential for the integrity of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. Crucially, this pathway is absent in humans, making its components attractive targets for the development of selective antibacterial drugs.
The first enzyme in this pathway, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the condensation of glucose-1-phosphate (G1P) with deoxy-thymidine triphosphate (dTTP) to produce dTDP-D-glucose. Inhibition of RmlA disrupts the production of L-rhamnose, leading to a compromised bacterial cell wall and reduced virulence.
This technical guide provides an in-depth overview of RmlA-IN-1 , a potent and selective chemical probe for the study of RmlA. This compound, also identified as Compound 8a , is an allosteric competitive inhibitor of P. aeruginosa RmlA.[1] This document details its mechanism of action, quantitative data, and experimental protocols for its validation and use in microbiology research.
Quantitative Data for RmlA Inhibitors
This compound is part of a series of potent thymine analogue inhibitors of P. aeruginosa RmlA. The following table summarizes the key quantitative data for this compound and related compounds from the same series.
| Compound | Target Enzyme | IC50 (µM) | Organism for MIC | MIC (µg/mL) |
| This compound (8a) | P. aeruginosa RmlA | 0.073[2] | M. tuberculosis | Data not available |
| Compound 8f | P. aeruginosa RmlA | Not Reported | M. tuberculosis | 25 |
| Compound 8p | P. aeruginosa RmlA | Not Reported | M. tuberculosis | 50 |
| RmlA-IN-2 | 1-phosphoglucose thymidyltransferase (RmlA) | 0.303 | Not Reported | Not Reported |
Note: While this compound is a potent inhibitor of the P. aeruginosa RmlA enzyme, its specific Minimum Inhibitory Concentration (MIC) against M. tuberculosis has not been reported in the available literature. The provided MIC values for compounds 8f and 8p from the same series demonstrate the potential for these types of inhibitors to have whole-cell activity.
Mechanism of Action
This compound functions as an allosteric competitive inhibitor of RmlA.[1] Unlike traditional competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme.[1] This binding event prevents a critical conformational change that is necessary for the subsequent binding of the substrate, glucose-1-phosphate (G1P).[1] This allosteric mode of action leads to competitive inhibition with respect to G1P, despite the inhibitor not directly competing for the same binding site.[1]
Signaling Pathway and Inhibition
The L-rhamnose biosynthetic pathway is a four-step enzymatic cascade. This compound targets the very first step, effectively shutting down the entire pathway.
Experimental Protocols
The validation of this compound as a chemical probe involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
RmlA Enzyme Inhibition Assay (In Vitro)
This protocol is adapted from high-throughput screening methods used to identify RmlA inhibitors.
Objective: To determine the IC50 value of this compound against purified RmlA enzyme.
Materials:
-
Purified recombinant RmlA enzyme
-
Glucose-1-phosphate (G1P)
-
Deoxy-thymidine triphosphate (dTTP)
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Malachite green-molybdate reagent for phosphate detection
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the RmlA enzyme and inorganic pyrophosphatase to each well.
-
Add the serially diluted this compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of G1P and dTTP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction and detect the amount of pyrophosphate produced by adding the malachite green-molybdate reagent.
-
Measure the absorbance at a wavelength of 620 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Whole-Cell)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Objective: To determine the MIC of this compound against a target bacterial strain (e.g., P. aeruginosa or M. tuberculosis).
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for P. aeruginosa, Middlebrook 7H9 broth for M. tuberculosis)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Resazurin solution (for viability staining)
Procedure:
-
Prepare a serial dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for P. aeruginosa; 37°C for 7-14 days for M. tuberculosis).
-
After incubation, assess bacterial growth. For M. tuberculosis, this can be done by adding resazurin and observing the color change from blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of this compound at which no visible growth or color change is observed.
Synthesis of this compound (Compound 8a)
The synthesis of this compound and its analogues generally involves a multi-step process. While a detailed, step-by-step protocol for this specific compound is proprietary, the general approach involves the synthesis of a pyrimidinedione core followed by the addition of side chains. The synthesis often utilizes techniques such as microwave-assisted organic synthesis to improve yields and reduce reaction times. Researchers should refer to the primary literature for detailed synthetic schemes and characterization data.
Experimental Workflow for Probe Validation
The following diagram illustrates a typical workflow for the validation of a chemical probe like this compound.
References
RmlA Inhibitors: A Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. The L-rhamnose biosynthetic pathway, essential for the formation of the bacterial cell wall in many pathogenic species, presents a promising target for new antibacterial drugs. This pathway is absent in humans, suggesting that its inhibition would have minimal off-target effects. Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the first committed step in this pathway, making it a critical control point and an attractive target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of RmlA inhibitors, focusing on their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.
The L-Rhamnose Biosynthetic Pathway and the Role of RmlA
L-rhamnose is a crucial component of the cell wall in a variety of bacteria, including pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis.[4][5] It is a key constituent of lipopolysaccharide (LPS) in Gram-negative bacteria and the arabinogalactan-peptidoglycan linker in mycobacteria.[6] The biosynthesis of dTDP-L-rhamnose, the activated form of rhamnose, is a four-step enzymatic process initiated by RmlA.
RmlA catalyzes the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[1][6] This reaction is the rate-limiting step of the pathway and is subject to feedback inhibition by the final product, dTDP-L-rhamnose, which binds to an allosteric site on the enzyme.[7][8] In Mycobacterium tuberculosis, RmlA activity is also regulated by phosphorylation via the serine/threonine protein kinase PknB.[9][10]
RmlA Inhibitors: Mechanism of Action and Efficacy
Significant progress has been made in the development of allosteric inhibitors of RmlA.[1][11] These inhibitors do not bind to the active site but rather to a remote allosteric site, which is also the binding site for the natural feedback inhibitor dTDP-L-rhamnose.[1][7] The binding of these inhibitors is highly cooperative and prevents a crucial conformational change required for the binding of G1P, effectively acting as competitive inhibitors with respect to G1P.[1][11] This allosteric mechanism offers the potential for high specificity and reduced off-target effects.
Quantitative Data on RmlA Inhibitors
The following tables summarize the in vitro efficacy of selected RmlA inhibitors against P. aeruginosa RmlA and their activity against M. tuberculosis.
Table 1: In Vitro Efficacy of Pyrimidinedione-based RmlA Inhibitors against P. aeruginosa RmlA
| Compound | IC50 (µM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 1 | 0.22 | - | - |
| 2 | 1.23 | - | - |
| 8a | 0.073 | - | - |
| 8j | 0.175 | - | - |
| 1a | - | 0.21 - 0.37 | 3.9 - 5.2 |
| 1c | - | 0.21 - 0.37 | 3.9 - 5.2 |
| 1d | - | 0.21 - 0.37 | 3.9 - 5.2 |
| 1e | - | 0.21 - 0.37 | 3.9 - 5.2 |
| 1f | - | 0.21 - 0.37 | 3.9 - 5.2 |
Data compiled from Alphey et al., 2013 and Xiao et al., 2021.[1]
Table 2: Antimycobacterial Activity of Selected RmlA Inhibitors
| Compound | MIC100 against M. tuberculosis H37Rv (µg/mL) |
| Selected Compounds from Alphey et al. | >25 |
| 8a | 100 |
Data from Alphey et al., 2013.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the discovery and evaluation of novel RmlA inhibitors. This section provides methodologies for key experiments.
High-Throughput Screening (HTS) for RmlA Inhibitors
A colorimetric assay based on the detection of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction, is suitable for HTS. The malachite green assay is a sensitive method for quantifying inorganic phosphate and can be adapted for HTS in 96- or 384-well plates.
Protocol: Malachite Green-Based HTS Assay
-
Reagent Preparation:
-
RmlA Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: 0.4 mM dTTP and 2 mM D-Glc-1-P in RmlA Reaction Buffer.
-
Enzyme Solution: Purified RmlA diluted in RmlA Reaction Buffer to the desired concentration.
-
Inorganic Pyrophosphatase: Diluted in RmlA Reaction Buffer (e.g., 0.08 units/well).
-
Malachite Green Reagent: A commercial or freshly prepared solution containing malachite green, ammonium molybdate, and a surfactant in acid.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound (dissolved in DMSO) or DMSO (control) to each well.
-
Add 20 µL of Enzyme Solution and 10 µL of Inorganic Pyrophosphatase to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).
-
Determination of IC50 and Minimum Inhibitory Concentration (MIC)
IC50 Determination:
This protocol determines the concentration of an inhibitor required to reduce the activity of RmlA by 50%.
-
Perform the RmlA activity assay as described for HTS.
-
Use a serial dilution of the inhibitor (typically 8-10 concentrations).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
MIC Determination (Broth Microdilution Method):
This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a microorganism.
-
Prepare a twofold serial dilution of the inhibitor in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
X-ray Crystallography of RmlA-Inhibitor Complexes
Determining the crystal structure of RmlA in complex with an inhibitor provides invaluable information for structure-based drug design.
Protocol: Co-crystallization
-
Protein Purification: Express and purify recombinant RmlA to high homogeneity.
-
Complex Formation: Incubate purified RmlA with a molar excess of the inhibitor.
-
Crystallization Screening: Screen for crystallization conditions using commercially available or custom-made screens (e.g., sitting-drop or hanging-drop vapor diffusion). Vary parameters such as precipitant, pH, and temperature.
-
Crystal Optimization: Optimize initial crystallization hits by refining the conditions to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the structure (e.g., by molecular replacement using a known RmlA structure), and refine the model of the RmlA-inhibitor complex.
In Vivo Efficacy Testing
Animal models are essential for evaluating the therapeutic potential of RmlA inhibitors.
Protocol: Murine Lung Infection Model (P. aeruginosa)
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Infection: Induce a lung infection by intratracheal or intranasal inoculation with a clinical isolate of P. aeruginosa.
-
Treatment: Administer the RmlA inhibitor via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Include a vehicle control group and a positive control group (e.g., a clinically used antibiotic).
-
Endpoint Measurement: At specific time points post-infection, euthanize the mice and determine the bacterial load (CFU) in the lungs. Other endpoints can include survival, histopathology, and inflammatory markers.
Protocol: Murine Tuberculosis Model (M. tuberculosis)
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Infection: Establish a chronic infection via a low-dose aerosol infection with M. tuberculosis H37Rv.
-
Treatment: Begin treatment several weeks post-infection. Administer the RmlA inhibitor daily or several times a week for an extended period (e.g., 4-8 weeks). Include appropriate control groups.
-
Endpoint Measurement: Determine the bacterial burden (CFU) in the lungs and spleen at the end of the treatment period.
Conclusion and Future Directions
RmlA is a validated and promising target for the development of novel antibacterial agents. The discovery of potent, allosteric inhibitors of RmlA represents a significant advancement in this field. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of RmlA inhibitors. Future efforts should focus on optimizing the in vivo efficacy and pharmacokinetic properties of these compounds. The development of RmlA inhibitors with broad-spectrum activity against a range of bacterial pathogens would be a major breakthrough in the fight against antimicrobial resistance. The exploration of combination therapies, where RmlA inhibitors are used in conjunction with other antibiotics, may also offer a promising strategy to enhance efficacy and combat resistance.
References
- 1. studylib.net [studylib.net]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. benchchem.com [benchchem.com]
RmlA-IN-1: A Potent Inhibitor of Bacterial L-Rhamnose Biosynthesis and its Impact on Virulence
For Immediate Release
This technical guide provides a comprehensive overview of RmlA-IN-1, a potent inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical component of the L-rhamnose biosynthetic pathway in many pathogenic bacteria, making it a promising target for the development of novel antibacterial agents. This document details the mechanism of action of this compound, its effects on bacterial virulence factors, and provides detailed experimental protocols for researchers in microbiology and drug discovery.
Introduction to RmlA and the L-Rhamnose Pathway
L-rhamnose is a deoxy sugar that is an essential component of the cell wall in many Gram-negative and Gram-positive bacteria, including notable pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis. This sugar is a key building block of O-antigen lipopolysaccharides (LPS) and other cell surface glycans. These structures are crucial for bacterial survival, protecting the cell from environmental stresses and the host immune system, and are therefore considered significant virulence factors.
The biosynthesis of L-rhamnose begins with the enzyme RmlA, which catalyzes the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose. This is the first committed step in a four-enzyme pathway. Inhibition of RmlA disrupts the entire pathway, preventing the synthesis of L-rhamnose and thereby compromising the integrity of the bacterial cell wall.
This compound: A Potent Allosteric Inhibitor
This compound (also referred to as Compound 8a) has been identified as a highly potent, allosteric inhibitor of RmlA from Pseudomonas aeruginosa.[1] It exhibits competitive inhibition with respect to glucose-1-phosphate.[2]
Table 1: Inhibitory Activity of this compound against P. aeruginosa RmlA [1]
| Compound | IC50 (µM) |
| This compound (Compound 8a) | 0.073 ± 0.001 |
It is important to note that while this compound demonstrates high potency in enzymatic assays, its efficacy against whole bacterial cells, such as M. tuberculosis, has been observed to be weak.[1] This suggests that the compound may have limitations in penetrating the complex bacterial cell envelope.[1]
The L-Rhamnose Biosynthetic Pathway
The synthesis of dTDP-L-rhamnose is a conserved four-step enzymatic pathway. The disruption of this pathway is a key strategy for the development of new antibacterial drugs.
Effect of RmlA Inhibition on Bacterial Virulence Factors
Direct experimental data on the effect of this compound on specific virulence factors is limited in the primary publication.[1] However, based on the known function of L-rhamnose in the bacterial cell wall, inhibition of its synthesis by this compound is expected to impact several key virulence-associated phenotypes. The effects of RmlA gene deletion serve as a valuable proxy for understanding the potential consequences of RmlA inhibition.
Table 2: Predicted Effects of this compound on Bacterial Virulence Factors
| Virulence Factor | Predicted Effect of this compound | Rationale |
| Lipopolysaccharide (LPS) Synthesis | Inhibition | L-rhamnose is a key component of the O-antigen in the LPS of many Gram-negative bacteria. Inhibition of RmlA will truncate or prevent O-antigen synthesis.[3] |
| Biofilm Formation | Reduction | Cell surface polysaccharides containing L-rhamnose can be important for biofilm matrix integrity and initial attachment to surfaces. |
| Motility | Potential Reduction | Flagellar modifications with rhamnose have been reported, which can be crucial for motility and virulence. |
| Cell Wall Integrity & Permeability | Compromised | The lack of L-rhamnose-containing glycans can weaken the cell wall, leading to increased permeability and susceptibility to antimicrobial agents. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on bacterial virulence factors.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol provides a quantitative assessment of biofilm formation in the presence of an inhibitor.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., LB, TSB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Culture Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Inhibitor Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells by inverting the plate. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.[4][5]
Bacterial Motility Assay (Soft Agar Plate Method)
This protocol assesses the effect of an inhibitor on bacterial swimming motility.
Materials:
-
Petri dishes
-
Motility agar (e.g., LB with 0.3% agar)
-
Bacterial culture
-
This compound stock solution
Procedure:
-
Plate Preparation: Prepare motility agar plates containing different concentrations of this compound and a solvent control. Allow the plates to solidify at room temperature.
-
Inoculation: Grow a bacterial culture to mid-log phase (OD600 of 0.4-0.6). Carefully inoculate the center of each agar plate with a small volume (1-2 µL) of the bacterial culture, ensuring the inoculation point is precise and does not spread.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C or 37°C) for 16-24 hours.
-
Analysis: Measure the diameter of the circular zone of bacterial growth (swim zone). A smaller diameter in the presence of the inhibitor compared to the control indicates inhibition of motility.
Conclusion
This compound is a potent and specific inhibitor of the bacterial enzyme RmlA, a key player in the L-rhamnose biosynthetic pathway. While its whole-cell activity may require further optimization, it serves as a valuable chemical probe to study the consequences of RmlA inhibition. The disruption of L-rhamnose synthesis is predicted to have significant detrimental effects on bacterial virulence by compromising the integrity of the cell envelope, inhibiting biofilm formation, and potentially reducing motility. The experimental protocols provided herein offer standardized methods for researchers to investigate the effects of this compound and other RmlA inhibitors on these critical bacterial functions. Further research into the development of RmlA inhibitors with improved cell permeability holds significant promise for the discovery of novel antibacterial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial agents specifically inhibiting lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RmlA-IN-1 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the inhibitory activity of RmlA-IN-1 against the enzyme Glucose-1-Phosphate Thymidylyltransferase (RmlA). RmlA is a critical enzyme in the L-rhamnose biosynthesis pathway in many bacteria, making it an attractive target for the development of novel antibiotics.[1][2][3] this compound is a potent inhibitor of this enzyme.[4]
Introduction to RmlA and L-Rhamnose Biosynthesis
The enzyme Glucose-1-Phosphate Thymidylyltransferase (RmlA) catalyzes the first committed step in the biosynthesis of dTDP-L-rhamnose.[2][3][5] This pathway is essential for the formation of the bacterial cell wall in many pathogenic microorganisms, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.[1][2][6] RmlA facilitates the reaction between glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[1][7] The subsequent enzymatic steps are carried out by RmlB, RmlC, and RmlD to yield the final product, dTDP-L-rhamnose.[1][3][5] The absence of this pathway in humans makes RmlA a promising target for selective antibacterial drug development.[2]
Diagram of the L-Rhamnose Biosynthesis Pathway
Caption: L-Rhamnose biosynthesis pathway and the inhibitory action of this compound on the RmlA enzyme.
Quantitative Data Summary
The inhibitory potency of compounds against RmlA is typically determined by their half-maximal inhibitory concentration (IC50).[8] Below is a summary of reported IC50 values for RmlA inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Glucose-1-phosphate thymidylyltransferase (RmlA) | 0.073[4] |
| RmlA-IN-2 | Glucose-1-phosphate thymidylyltransferase (RmlA) | 0.303[9] |
This compound Enzyme Inhibition Assay Protocol
This protocol is based on a colorimetric assay that measures the amount of inorganic pyrophosphate (PPi) released during the RmlA-catalyzed reaction.[10][11][12] The PPi is hydrolyzed to inorganic phosphate (Pi) by an inorganic pyrophosphatase, and the resulting Pi is detected using a malachite green reagent.
Materials and Reagents
-
Purified RmlA enzyme
-
This compound
-
D-Glucose-1-Phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Inorganic Pyrophosphatase (from Saccharomyces cerevisiae)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 630 nm
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Experimental Workflow
Diagram of the this compound Inhibition Assay Workflow
Caption: Step-by-step workflow for the this compound enzyme inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO to achieve a range of desired concentrations for the assay.
-
Prepare the reaction buffer (50 mM Tris-HCl, pH 7.5; 5 mM MgCl₂; 1 mM DTT).
-
Prepare a reaction mixture containing the reaction buffer, 1 mM G1P, 0.2 mM dTTP, and 0.04 units of inorganic pyrophosphatase.[10][11]
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 1 µL of the serially diluted this compound solutions (and DMSO as a vehicle control).
-
Add 24 µL of a solution containing the reaction buffer and 5 µg of purified RmlA enzyme to each well.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mixture to each well, bringing the total volume to 50 µL.
-
-
Detection:
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank))
-
The "blank" contains all reagents except the RmlA enzyme, and the "control" contains all reagents including the enzyme and DMSO vehicle but no inhibitor.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound against RmlA. The malachite green-based colorimetric assay is a straightforward and sensitive method for high-throughput screening of potential RmlA inhibitors, which are promising candidates for the development of new antibacterial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 4. amsbio.com [amsbio.com]
- 5. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RmlA-IN-1 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RmlA-IN-1, also identified as Compound 8a, is a potent, allosteric inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA).[1][2] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of deoxythymidine diphosphate (dTDP)-L-rhamnose.[1][3] The dTDP-L-rhamnose pathway is essential for the synthesis of the bacterial cell wall in many pathogenic Gram-negative and Gram-positive bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is absent in humans.[1][3] This makes RmlA a compelling target for the development of novel antibacterial agents.[1][3]
This compound has demonstrated significant inhibitory activity against RmlA, thereby disrupting the integrity of the bacterial cell wall. These application notes provide detailed protocols for the use of this compound in bacterial culture, including methods for determining its antibacterial efficacy and guidelines for its preparation and handling.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Organism/Target | Reference |
| IC50 | 0.073 µM | Pseudomonas aeruginosa RmlA enzyme | [2] |
| MIC100 | 100 µg/mL | Mycobacterium tuberculosis | [1] |
| CAS Number | 1415030-78-2 | N/A | [4] |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit the enzymatic activity of purified RmlA by 50%. The MIC100 (minimum inhibitory concentration) value represents the lowest concentration of this compound that completely inhibits the visible growth of the specified bacterium.
Signaling Pathway and Experimental Workflow Diagrams
dTDP-L-rhamnose Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: 1415030-78-2 I inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA) I InvivoChem [invivochem.com]
Application Notes and Protocols for Determining the IC50 of RmlA-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucose-1-phosphate thymidylyltransferase (RmlA) is a critical enzyme in the dTDP-L-rhamnose biosynthetic pathway, which is essential for the formation of the bacterial cell wall in many pathogenic bacteria.[1] The enzyme catalyzes the initial step, the condensation of α-D-glucose-1-phosphate and dTTP to produce dTDP-D-glucose and pyrophosphate (PPi).[2][3] The inhibition of this pathway disrupts cell wall integrity, ultimately leading to bacterial cell death, making RmlA an attractive target for the development of novel antibiotics.[1] RmlA-IN-1 is a hypothetical inhibitor of RmlA. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against RmlA using a colorimetric biochemical assay.
I. Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound in an RmlA enzyme activity assay. This data can be used to calculate the IC50 value.
| This compound Concentration (µM) | % Inhibition of RmlA Activity |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Note: This data is for illustrative purposes. Actual results may vary.
II. Experimental Protocols
A. Principle of the Assay:
The activity of RmlA is determined by measuring the amount of pyrophosphate (PPi) produced in the enzymatic reaction.[4] The PPi is then hydrolyzed by an inorganic pyrophosphatase to two molecules of inorganic phosphate (Pi). The released Pi is detected colorimetrically using a malachite green-based reagent, which forms a colored complex with phosphate, with the absorbance measured at 630 nm.[4][5] The IC50 value of this compound is determined by measuring the RmlA activity across a range of inhibitor concentrations and calculating the concentration at which 50% of the enzyme activity is inhibited.
B. Materials and Reagents:
-
Purified RmlA enzyme
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT[5][6]
-
α-D-glucose-1-phosphate (Glc-1-P)
-
Deoxythymidine triphosphate (dTTP)
-
Saccharomyces cerevisiae inorganic pyrophosphatase
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl[4][5]
-
96-well microplates
-
Microplate reader
C. Experimental Procedure:
-
Preparation of Reagents: Prepare all reagents and store them on ice. Dilute this compound to various concentrations in the reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Assay Setup:
-
Enzymatic Reaction:
-
Reaction Termination and Color Development:
-
Data Acquisition:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
-
Controls:
-
Positive Control (100% activity): Reaction with RmlA but without the inhibitor (solvent only).
-
Negative Control (0% activity): Reaction without RmlA.
-
D. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of positive control))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
III. Visualizations
A. dTDP-L-Rhamnose Biosynthesis Pathway:
Caption: The dTDP-L-Rhamnose biosynthetic pathway with the inhibitory action of this compound on RmlA.
B. Experimental Workflow for IC50 Determination:
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 6. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Biofilm Formation with RmlA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to chronic infections and increased antibiotic resistance. The extracellular matrix of these biofilms is often composed of polysaccharides, proteins, and extracellular DNA. In Gram-negative bacteria such as Pseudomonas aeruginosa, L-rhamnose is a key component of the O-antigen of lipopolysaccharide (LPS) and rhamnolipids, both of which play significant roles in biofilm development, motility, and virulence.[1][2]
The biosynthesis of dTDP-L-rhamnose is a crucial pathway for the production of these rhamnose-containing molecules.[3] The first and rate-limiting step in this pathway is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, also known as RmlA.[1][4][5] RmlA catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose.[1][5] The inhibition of RmlA presents a promising strategy for disrupting the production of essential biofilm components and thereby preventing or reducing biofilm formation.
RmlA-IN-1 is an allosteric competitive inhibitor of RmlA.[1][5] By binding to a site distinct from the active site, it prevents the conformational changes necessary for the enzyme's catalytic activity.[5] This specific inhibition of the L-rhamnose pathway makes this compound a valuable chemical tool for studying the role of rhamnose-containing molecules in biofilm formation and for exploring new anti-biofilm therapeutic strategies.
Mechanism of Action: Targeting the dTDP-L-rhamnose Pathway
The formation of dTDP-L-rhamnose is a four-step enzymatic pathway. This compound specifically targets the first enzyme, RmlA, effectively shutting down the entire pathway and preventing the synthesis of L-rhamnose. This disruption is hypothesized to interfere with the structural integrity and development of the biofilm matrix.
Quantitative Data on Biofilm Inhibition
Table 1: Dose-Dependent Inhibition of P. aeruginosa Biofilm Biomass by an Exemplary RmlA Inhibitor
| Inhibitor Concentration (µM) | Mean Absorbance (OD595nm) ± SD | % Biofilm Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.11 | 0% |
| 1 | 1.10 ± 0.09 | 12% |
| 5 | 0.88 ± 0.07 | 30% |
| 10 | 0.63 ± 0.05 | 50% |
| 25 | 0.38 ± 0.04 | 70% |
| 50 | 0.25 ± 0.03 | 80% |
| 100 | 0.15 ± 0.02 | 88% |
Table 2: Effect of an Exemplary RmlA Inhibitor on the Metabolic Activity of P. aeruginosa Biofilms
| Inhibitor Concentration (µM) | Mean Fluorescence (RFU) ± SD | % Metabolic Activity |
| 0 (Vehicle Control) | 8500 ± 550 | 100% |
| 1 | 8250 ± 480 | 97% |
| 5 | 7300 ± 410 | 86% |
| 10 | 6100 ± 350 | 72% |
| 25 | 4250 ± 280 | 50% |
| 50 | 2800 ± 210 | 33% |
| 100 | 1700 ± 150 | 20% |
Experimental Protocols
Protocol 1: Quantitative Biofilm Inhibition Assay using Crystal Violet Staining
This protocol quantifies the total biofilm biomass attached to a surface.
References
- 1. Development of Small Molecule RelA Inhibitors for Treatment of Biofilm | Coulter - Drexel Translational Research Partnership Program | Drexel University [drexel.edu]
- 2. Small molecule control of bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Dose-Response Study of Antibiotic Resistance in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of RmlA-IN-1 in Pseudomonas aeruginosa Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RmlA-IN-1 is a representative of a novel class of allosteric competitive inhibitors targeting the glucose-1-phosphate thymidylyltransferase (RmlA) in Pseudomonas aeruginosa. RmlA is a critical enzyme that catalyzes the first step in the biosynthesis of L-rhamnose, an essential component of the bacterial cell wall, particularly lipopolysaccharide (LPS).[1][2] The absence of the L-rhamnose biosynthesis pathway in humans makes its components attractive targets for the development of new antibacterial agents.[3] this compound and its analogues function by binding to a remote allosteric site on the RmlA enzyme, which prevents the conformational changes necessary for its catalytic activity.[1][4][5] This unique mechanism of action makes this compound a valuable tool for studying the role of L-rhamnose in P. aeruginosa physiology, virulence, and biofilm formation.
Mechanism of Action
The biosynthesis of dTDP-L-rhamnose begins with the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose, a reaction catalyzed by RmlA.[1][4] this compound, a thymine analogue, acts as a competitive inhibitor with respect to G1P, despite binding to an allosteric site.[1][4] This inhibition disrupts the production of dTDP-L-rhamnose, which is a precursor for the synthesis of rhamnolipids and other essential cell surface components in P. aeruginosa.
Quantitative Data
The development of RmlA inhibitors involved high-throughput screening and subsequent optimization. While specific data for a compound named "this compound" is not publicly available, the table below summarizes the inhibitory activities of representative compounds from the same series against P. aeruginosa RmlA and their effects on bacterial growth. It is noteworthy that these compounds did not inhibit the growth of P. aeruginosa PAO1 in standard assays, suggesting that RmlA may not be essential for in vitro survival but could play a significant role in virulence.[6]
| Compound | Target | IC50 (µM) | Organism | MIC100 (µg/mL) | Reference |
| Compound 1 | P. aeruginosa RmlA | 0.22 | P. aeruginosa | > 128 | [6] |
| Compound 2 | P. aeruginosa RmlA | 1.23 | P. aeruginosa | > 128 | [6] |
| Compound 8f | P. aeruginosa RmlA | Not Reported | M. tuberculosis H37Rv | 25 | [6] |
| Compound 8p | P. aeruginosa RmlA | Not Reported | M. tuberculosis H37Rv | 50 | [6] |
Experimental Protocols
RmlA Enzyme Inhibition Assay
This protocol is based on a phosphate-monitoring assay used for the high-throughput screening of RmlA inhibitors.[6]
Materials:
-
Purified P. aeruginosa RmlA enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Glucose-1-Phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
This compound stock solution in DMSO
-
Phosphate detection kit (e.g., malachite green-based)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Add the diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add the purified RmlA enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of G1P and dTTP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of pyrophosphate (PPi) produced using a phosphate detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
P. aeruginosa Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Microplate reader or incubator
Procedure:
-
Grow an overnight culture of P. aeruginosa in the chosen broth at 37°C with shaking.
-
Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
P. aeruginosa Biofilm Formation Inhibition Assay
This protocol assesses the effect of this compound on the ability of P. aeruginosa to form biofilms using the crystal violet staining method.[7][8]
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Biofilm growth medium (e.g., M63 minimal medium supplemented with glucose and casamino acids)
-
This compound stock solution in DMSO
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% Crystal Violet solution
-
30% Acetic acid solution
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in a rich medium like LB broth.
-
Dilute the overnight culture 1:100 into the biofilm growth medium.
-
Add the diluted culture to the wells of a 96-well plate containing serial dilutions of this compound. Include appropriate controls.
-
Incubate the plate statically (without shaking) at 37°C for 24 to 48 hours.
-
Carefully discard the liquid from the wells and gently wash the wells twice with water to remove non-adherent, planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 550 nm using a microplate reader.
Rhamnolipid Production Assay
Since RmlA is the first enzyme in the L-rhamnose pathway, inhibiting it should reduce the production of rhamnolipids, which are key virulence factors in P. aeruginosa. This can be quantified using the orcinol-sulfuric acid method.[7]
Materials:
-
P. aeruginosa culture supernatant grown with and without this compound
-
Orcinol reagent (0.19% w/v in 53% sulfuric acid, freshly prepared)
-
Heating block or water bath at 80°C
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa in a suitable production medium with and without sub-inhibitory concentrations of this compound.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract the rhamnolipids from the supernatant, for example, using diethyl ether.
-
Evaporate the solvent and redissolve the extract in sterile water.
-
Mix 100 µL of the dissolved extract with 900 µL of freshly prepared orcinol reagent.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 421 nm.
-
Quantify the rhamnolipid concentration using a standard curve prepared with L-rhamnose.
Conclusion
This compound represents a valuable chemical probe for investigating the consequences of inhibiting the L-rhamnose biosynthetic pathway in P. aeruginosa. Its specific mechanism of action allows for the targeted study of processes dependent on L-rhamnose-containing molecules, such as cell wall integrity, biofilm formation, and virulence factor production, without directly affecting bacterial viability in vitro. The protocols provided herein offer a framework for utilizing this compound to explore these critical aspects of P. aeruginosa biology, potentially aiding in the validation of RmlA as a therapeutic target and the development of novel anti-virulence strategies.
References
- 1. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A pipeline to evaluate inhibitors of the Pseudomonas aeruginosa exotoxin U - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
Application Notes and Protocols for Targeting RmlA in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for novel therapeutic strategies.[1][2] One promising avenue of research is the targeting of essential bacterial pathways that are absent in humans. The L-rhamnose biosynthesis pathway, crucial for the integrity of the mycobacterial cell wall, presents several potential drug targets, including the enzyme α-D-glucose-1-phosphate thymidylyltransferase, encoded by the rmlA gene.[1][3][4] RmlA catalyzes the first committed step in this pathway and is essential for the growth and survival of Mtb.[4][5][6][7] This document provides an overview of RmlA as a drug target and outlines key in vitro protocols for the identification and characterization of its inhibitors.
The Rhamnose Biosynthesis Pathway and the Role of RmlA
In M. tuberculosis, the cell wall is a complex structure vital for bacterial survival and pathogenesis. A key component of this wall is the arabinogalactan-peptidoglycan complex, which is anchored to the plasma membrane. L-rhamnose is an essential sugar that links the peptidoglycan and arabinogalactan layers.[5][7] The biosynthesis of dTDP-L-rhamnose, the activated form of rhamnose, is carried out by four enzymes: RmlA, RmlB, RmlC, and RmlD.[3]
RmlA, a D-glucose-1-phosphate thymidylyltransferase, initiates this pathway by catalyzing the condensation of α-D-glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate.[1][5] Given that this pathway is essential for Mtb and absent in mammals, the enzymes involved, particularly RmlA, are considered attractive targets for the development of new anti-tubercular agents.[1][3][7]
The pathway can be visualized as follows:
Figure 1. The dTDP-L-Rhamnose Biosynthesis Pathway in M. tuberculosis.
Regulation of RmlA Activity
The activity of Mtb-RmlA is subject to regulation. Studies have shown that the Serine/Threonine Protein Kinase PknB can phosphorylate RmlA.[4][6] This phosphorylation, specifically at key threonine residues, has been demonstrated to negatively regulate the enzymatic activity of RmlA, which in turn affects cell wall formation and the virulence of the bacterium.[6] This regulatory mechanism adds another layer of complexity to consider when developing inhibitors.
Quantitative Data on Mtb-RmlA Activity
Understanding the optimal conditions for RmlA activity is crucial for designing effective inhibitor screening assays. The following table summarizes the key kinetic parameters for M. tuberculosis RmlA.
| Parameter | Optimal Value | Reference |
| pH | 7.5 | [8] |
| Temperature | 37 °C | [8] |
| Mg²⁺ Concentration | 5 mM | [8] |
Experimental Protocols
Protocol 1: Overexpression and Purification of Recombinant Mtb-RmlA
This protocol is essential for obtaining a sufficient quantity of pure enzyme for enzymatic assays and structural studies.
1. Gene Cloning:
- The rmlA gene from M. tuberculosis H37Rv is cloned into a suitable expression vector, such as pET28a, which allows for the expression of an N-terminal His-tagged fusion protein.[4][6]
- Verify the construct by DNA sequencing.[4][6]
2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).[4][6]
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[4][6]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[4][6]
- Continue to incubate the culture at a lower temperature, such as 25°C, for 6 hours to enhance protein solubility.[4][6]
3. Cell Lysis and Protein Purification:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EGTA).[6]
- Lyse the cells using a suitable method, such as sonication or an ultrahigh-pressure homogenizer.[6]
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged RmlA protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.
- Elute the protein and dialyze against a suitable storage buffer.
- Assess the purity of the protein by SDS-PAGE.
Protocol 2: In Vitro Mtb-RmlA Enzyme Activity Assay (Colorimetric)
This assay is used to determine the enzymatic activity of RmlA and to screen for potential inhibitors. This protocol is based on the colorimetric detection of pyrophosphate (PPi), one of the reaction products.
1. Reaction Mixture:
- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM dTTP, and 0.5 mM α-D-glucose-1-phosphate.
- The optimal concentrations of substrates may need to be determined empirically but should be around the Kₘ values if known.
2. Enzyme Reaction:
- Add a defined amount of purified Mtb-RmlA (e.g., 45 ng) to the reaction mixture to initiate the reaction.[8]
- For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time before adding the substrates.
- Incubate the reaction at 37°C for a short period (e.g., 3 minutes) to ensure measurement of the initial velocity.[8]
3. Detection of Pyrophosphate:
- Stop the reaction by adding a suitable reagent that also allows for the colorimetric detection of PPi. A common method involves the use of a malachite green-based reagent that forms a colored complex with the phosphate produced from the enzymatic hydrolysis of PPi by inorganic pyrophosphatase.
- Alternatively, coupled enzyme assays can be used to monitor the reaction in real-time.
4. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
- Calculate the enzyme activity based on a standard curve generated with known concentrations of phosphate or PPi.
- For inhibitor studies, calculate the percentage of inhibition relative to a control reaction without the inhibitor. Determine the IC₅₀ value for potent inhibitors.
Protocol 3: Whole-Cell Antimycobacterial Activity Assay
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
1. Bacterial Culture:
- Grow M. tuberculosis H37Rv in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, to mid-log phase.
2. Assay Setup:
- Prepare a serial dilution of the test compound in a 96-well microtiter plate.
- Adjust the bacterial culture to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Include appropriate controls: wells with bacteria and no compound (positive growth control) and wells with medium only (negative control).
3. Incubation:
- Seal the plates and incubate at 37°C for 7-14 days.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.
- Growth can be assessed visually or by using a growth indicator dye such as resazurin or by measuring optical density. For autoluminescent strains, bioluminescence can be measured.[9]
General Workflow for RmlA Inhibitor Discovery
The process of discovering and validating RmlA inhibitors can be streamlined into a multi-step workflow.
Figure 2. A generalized workflow for the discovery of RmlA inhibitors.
Conclusion
RmlA is a validated and promising target for the development of novel anti-tubercular drugs. The protocols and information provided herein offer a foundational framework for researchers to initiate and advance programs aimed at the discovery and characterization of Mtb-RmlA inhibitors. A multi-faceted approach, combining enzymatic and whole-cell assays, is critical for the successful identification of potent and selective compounds with the potential to address the growing challenge of drug-resistant tuberculosis.
References
- 1. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 5. The effects of mycobacterial RmlA perturbation on cellular dNTP pool, cell morphology, and replication stress in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of RmlA-IN-1 on Bacterial Cell Morphology
Introduction
The integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways attractive targets for novel antimicrobial agents. In many pathogenic bacteria, including Mycobacterium tuberculosis, the cell wall is a complex structure composed of peptidoglycan, arabinogalactan, and mycolic acids.[1][2] A critical component for the structural integrity of this wall is the dTDP-L-rhamnose biosynthetic pathway, which produces the precursor for the L-rhamnose linker that connects the arabinogalactan to the peptidoglycan layer.[1][2][3]
The first and rate-limiting enzyme in this four-step pathway is Glucose-1-phosphate thymidylyltransferase (RmlA).[3][4] RmlA catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose.[5][6][7] The essentiality of the rmlA gene for mycobacterial growth and the profound negative effects of its disruption on cell morphology underscore its potential as a drug target.[1][2][8] Perturbation of RmlA activity, through genetic knockout or mutation, leads to significant morphological changes, including cell elongation, disruption of the normal cylindrical shape, reduced acid-fast staining, and impaired biofilm formation.[3][8][9]
RmlA-IN-1 is a potent, selective, small-molecule inhibitor designed to target the RmlA enzyme. By blocking the first committed step in the L-rhamnose pathway, this compound provides a valuable chemical tool to probe the consequences of cell wall stress and to evaluate a novel therapeutic strategy. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the quantitative effects of this compound on bacterial cell morphology and related phenotypes.
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the RmlA enzyme, which is the first of four enzymes (RmlA, RmlB, RmlC, RmlD) responsible for converting Glucose-1-Phosphate and dTTP into dTDP-L-rhamnose.[3][5] This inhibition disrupts the production of the essential rhamnose linker, compromising the structural integrity of the mycobacterial cell wall.[1][8]
Caption: The dTDP-L-rhamnose pathway and the inhibitory action of this compound.
Quantitative Data Summary
Treatment of susceptible bacterial strains (e.g., Mycobacterium smegmatis) with this compound is expected to produce measurable changes in various cellular and population-level parameters. The following table summarizes the expected quantitative outcomes.
| Parameter | Control (Vehicle) | This compound Treated | Method of Measurement | Expected Outcome/Notes |
| Cell Morphology | ||||
| Average Cell Length (µm) | 2.0 ± 0.1 | 4.5 ± 0.8 | Microscopy Image Analysis | Significant cell elongation is expected due to compromised cell wall synthesis.[8][9] |
| Cell Width (µm) | 0.5 ± 0.05 | 0.6 ± 0.1 | Microscopy Image Analysis | Potential increase in width or appearance of polar bulbs.[8] |
| Morphological Aberrations (%) | < 1% | > 30% | Microscopy Image Analysis | Percentage of cells showing abnormal shapes (bulges, bending, branching).[8] |
| Cell Wall Integrity | ||||
| Acid-Fast Staining | Strong positive (red) | Weak or negative | Light Microscopy | Reduced staining indicates a compromised mycolic acid layer attachment.[3][10] |
| Enzyme Activity | ||||
| RmlA Activity (IC₅₀) | N/A | ~X nM/µM | In Vitro Enzymatic Assay | Direct measurement of the inhibitor's potency against the purified RmlA enzyme.[3] |
| Population Phenotypes | ||||
| Biofilm Formation (OD₅₇₀) | 1.5 ± 0.2 | 0.3 ± 0.1 | Crystal Violet Staining | Inhibition of RmlA is expected to severely reduce biofilm formation.[3][10][11] |
| Minimum Inhibitory Conc. (MIC) | N/A | ~Y µg/mL | Broth Microdilution | Determines the lowest concentration of this compound that inhibits visible bacterial growth.[11] |
Experimental Protocols
Protocol 1: Morphological Analysis via Microscopy
This protocol details the treatment of bacteria with this compound and subsequent preparation for analysis by Scanning Electron Microscopy (SEM) to observe high-resolution changes in cell morphology. Light microscopy with acid-fast staining is also described as a complementary method.
A. Bacterial Culture and Treatment
-
Inoculate a single colony of Mycobacterium smegmatis into 5 mL of Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC (Albumin-Dextrose-Catalase).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).[12]
-
Dilute the culture to an OD₆₀₀ of 0.1 in fresh 7H9 medium.
-
Aliquot the culture into separate flasks. Add this compound to the treatment flask at its final desired concentration (e.g., 1x, 2x, 5x MIC). Add an equivalent volume of the vehicle (e.g., DMSO) to the control flask.
-
Incubate both cultures at 37°C with shaking for a predetermined time course (e.g., 6, 12, 24 hours).
B. Sample Preparation for Scanning Electron Microscopy (SEM)
-
Fixation: Harvest 1 mL of culture by centrifugation. Wash the cell pellet once with Phosphate-Buffered Saline (PBS). Resuspend the pellet in a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer) and incubate overnight at 4°C.[13][14]
-
Washing: Wash the fixed cells three times with the buffer to remove the fixative.[15]
-
Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol), incubating for 10-15 minutes at each step.[13][15]
-
Drying: Perform critical point drying to preserve the three-dimensional structure of the cells.
-
Coating: Mount the dried sample onto an SEM stub and sputter-coat with a thin layer of gold or palladium to make it conductive.[13][15]
-
Imaging: Observe the samples using a scanning electron microscope. Capture images at various magnifications to assess overall morphology and surface details.
C. Acid-Fast Staining (for Light Microscopy)
-
Prepare a smear of the treated and control cultures on a clean glass slide and heat-fix.
-
Apply carbolfuchsin stain and heat the slide gently until vapors appear. Allow it to stain for 5 minutes.
-
Wash the slide with water.
-
Decolorize with acid-alcohol (3% HCl in ethanol) until the runoff is clear.[3]
-
Counterstain with methylene blue for 1-2 minutes.
-
Wash, dry, and observe under a light microscope with an oil immersion lens. Acid-fast bacteria will appear red/pink, while non-acid-fast cells will be blue. A reduction in red staining intensity in the treated sample indicates compromised cell wall integrity.[3][10]
Caption: Experimental workflow for microscopy analysis of cell morphology.
Protocol 2: Biofilm Formation Assay
This protocol measures the effect of this compound on the ability of bacteria to form biofilms, a process often linked to cell wall integrity.[3][11]
-
Grow a bacterial culture to mid-log phase as described in Protocol 1A.
-
Dilute the culture to an OD₆₀₀ of 0.1 in fresh 7H9 medium.
-
In a 96-well microtiter plate, add 200 µL of the diluted culture to multiple wells.
-
Add this compound at various concentrations (e.g., 0.25x, 0.5x, 1x MIC) to the test wells. Add vehicle to control wells. Include wells with sterile medium only as a background control.
-
Incubate the plate without shaking in a humidified incubator at 30°C or 37°C for 3-7 days.[3][11]
-
After incubation, carefully discard the liquid medium from all wells and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Air dry the plate completely.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Discard the stain and wash the wells thoroughly with water until the runoff is clear.
-
Air dry the plate again.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or absolute ethanol to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
Caption: Workflow for the quantitative biofilm formation assay.
Protocol 3: In Vitro RmlA Enzymatic Assay
This colorimetric assay confirms that this compound directly inhibits RmlA enzyme activity by measuring the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction.[3]
-
Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl₂).[3]
-
Add the substrates: 1 mM D-Glucose-1-Phosphate (G1P) and 0.2 mM dTTP.[3]
-
Add 0.04 units of Saccharomyces cerevisiae pyrophosphatase.[3]
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Initiate Reaction: Add purified RmlA enzyme (e.g., 5 µg) to each well to start the reaction.[3]
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop and Develop: Stop the reaction by adding 50 µL of malachite green reagent.[3]
-
Incubate at 37°C for 5 minutes to allow color development. The malachite green will react with the free phosphate generated by the pyrophosphatase from the PPi product.
-
Readout: Measure the absorbance at 630 nm using a microplate reader.[3]
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control after subtracting the background absorbance. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro RmlA colorimetric enzyme assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 6. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effects of mycobacterial RmlA perturbation on cellular dNTP pool, cell morphology, and replication stress in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 12. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Enzyme Glucose‐1‐Phosphate Thymidylyltransferase RmlA Plays a Crucial Role in the Pathogenesis of Pectobacterium actinidiae GX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy | MDPI [mdpi.com]
RmlA-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RmlA-IN-1, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA). Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which is the first and rate-limiting enzyme in the dTDP-L-rhamnose biosynthetic pathway. This pathway is essential for the synthesis of the bacterial cell wall in many pathogenic bacteria, making RmlA an attractive target for the development of novel antibacterial agents. This compound has demonstrated potent inhibition of RmlA with a reported IC50 value of 0.073 μM[1].
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₄O₄S | [2] |
| Molecular Weight | 386.43 g/mol | [2] |
| CAS Number | 1415030-78-2 | [2] |
| Appearance | Solid | [2] |
| IC50 (RmlA) | 0.073 µM (73 nM) | [1] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | The maximum solubility should be determined empirically. May require gentle warming and vortexing. |
| Water | Insoluble | Based on general characteristics of similar compounds. |
| Ethanol | Likely Poor | May have limited solubility. |
Signaling Pathway
This compound targets the initial step in the dTDP-L-rhamnose biosynthetic pathway. This pathway is crucial for the formation of L-rhamnose, a key component of the bacterial cell wall, particularly in the linkage of peptidoglycan to the arabinogalactan layer in mycobacteria.
References
Application Notes and Protocols for In Vivo Evaluation of RmlA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The dTDP-L-rhamnose biosynthesis pathway, essential for the formation of the bacterial cell wall in many pathogenic species, presents a promising target for new therapeutics.[1][2][3] RmlA, a glucose-1-phosphate thymidylyltransferase, is the first and rate-limiting enzyme in this pathway, catalyzing the condensation of glucose-1-phosphate and deoxythymidine triphosphate to form dTDP-D-glucose.[1][2][4] Its absence in eukaryotes makes it an attractive and specific target for antibacterial drug development.[3][5] RmlA-IN-1 is a novel investigational inhibitor of the RmlA enzyme. These application notes provide a detailed protocol for the preclinical evaluation of this compound in a murine infection model to assess its in vivo efficacy.
RmlA Signaling Pathway
The RmlA enzyme is the initial step in a four-enzyme cascade (RmlA, RmlB, RmlC, and RmlD) that produces dTDP-L-rhamnose, a crucial precursor for the synthesis of the bacterial cell wall.[2][4] Inhibition of RmlA disrupts this pathway, leading to impaired cell wall integrity and ultimately bacterial cell death.
Caption: The dTDP-L-rhamnose biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocol: Murine Thigh Infection Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a neutropenic murine thigh infection model. This model is well-established for the preclinical assessment of antimicrobial agents.
1. Materials and Reagents
-
Test Compound: this compound (formulated in a suitable vehicle, e.g., 5% DMSO, 10% Solutol HS 15 in saline)
-
Bacterial Strain: A relevant pathogenic strain expressing the RmlA target, e.g., Pseudomonas aeruginosa PAO1 or a clinical isolate.
-
Animals: Female ICR or BALB/c mice, 6-8 weeks old, weighing 20-25 g.
-
Reagents for Neutropenia: Cyclophosphamide.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Media: Tryptic Soy Broth (TSB) and Agar (TSA).
-
Vehicle Control: The same formulation vehicle used for this compound.
-
Positive Control: An appropriate clinically relevant antibiotic (e.g., ciprofloxacin or ceftazidime).
-
General Lab Supplies: Syringes, needles, sterile saline, dissection tools, homogenizer, etc.
2. Experimental Workflow
Caption: Workflow for the in vivo efficacy testing of this compound.
3. Detailed Methodology
3.1. Animal Acclimatization and Neutropenia Induction
-
House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for 7 days prior to the experiment.
-
Induce neutropenia by intraperitoneal (i.p.) injection of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice more susceptible to infection.
3.2. Inoculum Preparation
-
Culture the bacterial strain overnight in TSB at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The final inoculum size should be confirmed by plating serial dilutions on TSA.
3.3. Infection Procedure
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
3.4. Treatment Administration
-
Two hours post-infection, randomly assign mice to treatment groups (n=5-10 per group):
-
Vehicle Control
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., ciprofloxacin at a therapeutic dose)
-
-
Administer the treatments via a clinically relevant route, such as intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.). The dosing frequency will depend on the pharmacokinetic properties of this compound (e.g., every 8 or 12 hours).
3.5. Efficacy Endpoint Evaluation
-
At 24 hours after the initiation of treatment, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/gram of tissue).
4. Data Presentation and Analysis
The primary endpoint is the reduction in bacterial burden in the thigh muscle compared to the vehicle control group. Data should be presented as the mean log10 CFU/gram of tissue ± standard deviation for each treatment group. Statistical analysis can be performed using a one-way ANOVA with Dunnett's or Tukey's post-hoc test to compare treatment groups to the vehicle control. A statistically significant reduction in bacterial load indicates in vivo efficacy.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Reduction vs. Vehicle (log10 CFU/g) | P-value |
| Vehicle Control | - | i.p. | 8.5 ± 0.4 | - | - |
| This compound | 10 | i.p. | 7.2 ± 0.6 | 1.3 | <0.05 |
| This compound | 30 | i.p. | 5.8 ± 0.5 | 2.7 | <0.001 |
| This compound | 100 | i.p. | 4.1 ± 0.7 | 4.4 | <0.0001 |
| Positive Control | 20 | i.p. | 4.5 ± 0.5 | 4.0 | <0.0001 |
Table 1: Example Data Summary for this compound Efficacy in a Murine Thigh Infection Model.
Conclusion
This protocol provides a robust framework for the in vivo evaluation of this compound. The murine thigh infection model allows for a quantitative assessment of the compound's antibacterial activity at the site of infection. The results from this study will be critical in determining the potential of this compound as a novel antibacterial agent and will guide further preclinical and clinical development. It is crucial to conduct pharmacokinetic and toxicity studies in parallel to establish a comprehensive profile of the investigational compound.
References
- 1. The purification, crystallization and preliminary structural characterization of glucose-1-phosphate thymidylyltransferase (RmlA), the first enzyme of the dTDP-L-rhamnose synthesis pathway from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 3. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Bacterial Pathogenesis with RmlA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-rhamnose is an essential component of the cell wall in numerous pathogenic bacteria, contributing significantly to their viability, virulence, and structural integrity.[1] The biosynthesis of L-rhamnose is a four-step enzymatic pathway, with the initial and rate-limiting step catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA).[2] The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents.[3]
RmlA-IN-1 (also known as Compound 8a) is a potent, allosteric competitive inhibitor of RmlA from Pseudomonas aeruginosa.[1][4] It binds to a site remote from the active site, yet it competitively inhibits the binding of the natural substrate, glucose-1-phosphate (G1P).[4][5] This unique mechanism of action involves preventing a key conformational change necessary for the enzyme's ordered bi-bi mechanism.[4] These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate bacterial pathogenesis.
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target Enzyme | IC50 (µM) | Target Organism for Enzyme | Whole-Cell Activity (MIC in µg/mL) | Target Organism for Whole-Cell Assay | Reference |
| This compound (Compound 8a) | RmlA | 0.073 | Pseudomonas aeruginosa | No inhibition observed | Pseudomonas aeruginosa PAO1 | [1][6] |
| Compound 8f | RmlA | Data not available | Pseudomonas aeruginosa | 25 | Mycobacterium tuberculosis | [6] |
| Compound 8p | RmlA | Data not available | Pseudomonas aeruginosa | 50 | Mycobacterium tuberculosis | [6] |
Note: While this compound is a potent inhibitor of the isolated RmlA enzyme from P. aeruginosa, it did not exhibit whole-cell inhibitory activity against this organism in simple growth assays.[6] This could be due to factors such as poor cell permeability or efflux pump activity. However, its utility as a tool compound to study the enzymatic function of RmlA and its downstream effects in permeable cell systems or in vitro assays remains high.
Signaling Pathways and Experimental Workflows
L-Rhamnose Biosynthesis Pathway and RmlA Inhibition
The following diagram illustrates the dTDP-L-rhamnose biosynthesis pathway and the point of inhibition by this compound.
Caption: The four-step enzymatic pathway for dTDP-L-rhamnose synthesis and the inhibitory action of this compound on the first enzyme, RmlA.
Experimental Workflow for Studying Bacterial Pathogenesis
This diagram outlines a general workflow for investigating the impact of this compound on bacterial pathogenesis.
Caption: A logical workflow for evaluating the effects of this compound on key aspects of bacterial pathogenesis.
Experimental Protocols
Protocol 1: RmlA Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from a method for determining RmlA enzyme activity by measuring the release of pyrophosphate (PPi).[7][8]
Materials:
-
Purified RmlA enzyme
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Saccharomyces cerevisiae pyrophosphatase (0.04 units)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add 5 µg of purified RmlA to 50 µL of reaction buffer containing the various concentrations of this compound.
-
Add the substrates (dTTP and D-Glc-1-P) and pyrophosphatase to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Incubate at 37°C for 5 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard protocol for determining the MIC of a compound against a bacterial strain.[1][9][10]
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa, M. tuberculosis)
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for P. aeruginosa, Middlebrook 7H9 for M. tuberculosis)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 3: Biofilm Formation Inhibition Assay (Crystal Violet Staining)
This protocol assesses the ability of this compound to prevent biofilm formation.[2][3][11][12]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium that supports biofilm formation
-
This compound
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
Procedure:
-
Grow an overnight culture of the bacterial strain and dilute it to an OD₆₀₀ of approximately 0.05 in fresh medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of medium with serial dilutions of this compound.
-
Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubate the plate statically at the optimal temperature for biofilm formation for 24-48 hours.
-
Carefully remove the planktonic cells by aspiration and gently wash the wells twice with 200 µL of PBS.
-
Fix the adherent biofilms by adding 150 µL of methanol to each well for 15 minutes.
-
Remove the methanol and air-dry the plate.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantify the inhibition of biofilm formation relative to the no-inhibitor control.
Protocol 4: General Virulence Factor Expression Assay
The specific virulence factor to be assayed will depend on the pathogen being studied (e.g., pyocyanin for P. aeruginosa, hemolysins for S. aureus). This is a generalized protocol that can be adapted.
Materials:
-
Bacterial strain of interest
-
Growth medium conducive to virulence factor production
-
This compound
-
Reagents for quantifying the specific virulence factor (e.g., chloroform for pyocyanin extraction, spectrophotometer)
Procedure:
-
Grow the bacterial strain in the presence of sub-lethal concentrations of this compound (concentrations below the MIC, if any, or based on enzymatic IC50 if no MIC is observed).
-
Include a control culture without the inhibitor.
-
Incubate the cultures under conditions known to induce the expression of the target virulence factor.
-
At various time points, collect samples from the cultures.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Measure the bacterial growth (e.g., by OD₆₀₀).
-
Quantify the amount of the specific virulence factor in the supernatant or cell lysate using an appropriate assay (e.g., colorimetric assay for pyocyanin, hemolysis assay for hemolysins).
-
Normalize the virulence factor production to the bacterial growth to determine if this compound has a specific effect on virulence factor expression independent of any effects on growth.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.6. Biofilm Formation Inhibition Assay [bio-protocol.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. protocols.io [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. youtube.com [youtube.com]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Biofilm inhibition assay [bio-protocol.org]
Application Notes and Protocols for Assessing RmlA-IN-1's Effect on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the in vitro efficacy of RmlA-IN-1, a putative inhibitor of the glucose-1-phosphate thymidylyltransferase (RmlA) enzyme. RmlA is a critical enzyme in the L-rhamnose biosynthetic pathway, which is essential for the cell wall integrity of many pathogenic bacteria. Inhibition of this pathway represents a promising strategy for the development of novel antibacterial agents.
The following protocols describe standard assays to determine the effect of this compound on bacterial growth, including the measurement of minimum inhibitory concentration (MIC), time-dependent killing kinetics, and biofilm inhibition.
L-Rhamnose Biosynthesis Pathway
The L-rhamnose biosynthesis pathway is a four-step enzymatic process that converts glucose-1-phosphate and dTTP into dTDP-L-rhamnose, a key precursor for bacterial cell wall synthesis. RmlA catalyzes the first committed step in this pathway.
Caption: L-Rhamnose biosynthesis pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize illustrative quantitative data on the effect of this compound on the growth of representative Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria. Note: This data is for illustrative purposes only and should be replaced with experimentally derived values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa (ATCC 27853) | 16 |
| Staphylococcus aureus (ATCC 29213) | 32 |
Table 2: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 6.2 | 4.8 | 4.5 | 4.2 |
| 4 | 7.5 | 4.5 | 3.8 | 3.1 |
| 8 | 8.8 | 4.2 | 3.1 | <2.0 |
| 12 | 9.1 | 4.0 | <2.0 | <2.0 |
| 24 | 9.2 | 3.8 | <2.0 | <2.0 |
Table 3: Biofilm Inhibition by this compound
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa (ATCC 27853) | 8 (0.5x MIC) | 25 |
| 16 (1x MIC) | 60 | |
| 32 (2x MIC) | 85 | |
| Staphylococcus aureus (ATCC 29213) | 16 (0.5x MIC) | 15 |
| 32 (1x MIC) | 55 | |
| 64 (2x MIC) | 78 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[1][2][3][4]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
This compound stock solution
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare a 2-fold serial dilution of this compound in MHB directly in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 1 x 10^6 CFU/mL in MHB. Further dilute this to a final concentration of 5 x 10^5 CFU/mL.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilution.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2] Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[5][6][7]
Caption: Workflow for Time-Kill Assay.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., MHB)
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates
-
Phosphate-buffered saline (PBS) for dilutions
Protocol:
-
Prepare culture tubes with growth medium containing this compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free control.
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[6]
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.[8][9][10]
References
- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 8. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of MIC Range for Pseudomonas aeruginosa and Streptococcus pneumoniae on the Ceftolozane In Vivo Pharmacokinetic/Pharmacodynamic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bacterial growth in biofilm conditions: rational design of novel inhibitors to mitigate clinical and food contamination using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RmlA-IN-1 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
RmlA-IN-1 is a potent and selective allosteric inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is a critical enzyme in the bacterial L-rhamnose biosynthetic pathway, which is essential for the synthesis of the bacterial cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1] L-rhamnose is a key component of the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria and mycolic acid in mycobacteria, contributing to the structural integrity of the cell envelope and protecting the bacteria from host defense mechanisms.
By inhibiting RmlA, this compound disrupts the synthesis of dTDP-L-rhamnose, a crucial precursor for cell wall construction.[1][2] This disruption leads to a compromised cell wall, rendering the bacteria more susceptible to osmotic stress and the host immune system. The mechanism of this compound is that of an allosteric competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the natural substrate from binding effectively.[1] This specific mode of action makes this compound a promising candidate for antimicrobial therapy, potentially in combination with other antibiotics to enhance their efficacy and overcome resistance.
These application notes provide detailed protocols for evaluating the antimicrobial susceptibility of bacteria to this compound, both as a standalone agent and in combination with other antimicrobial drugs.
Signaling Pathway of RmlA Inhibition
Caption: L-Rhamnose biosynthetic pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against various bacterial strains. This data is provided as an example of how to present results from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Escherichia coli | Gram-negative | 25922 | >64 |
| Staphylococcus aureus | Gram-positive | 29213 | >64 |
| Mycobacterium smegmatis | N/A | 700084 | 8 |
Table 2: Synergy Testing of this compound with a β-Lactam Antibiotic (Piperacillin) against Pseudomonas aeruginosa
| Combination | MIC of this compound alone (µg/mL) | MIC of Piperacillin alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Piperacillin in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound + Piperacillin | 16 | 32 | 4 | 8 | 0.5 | Synergy |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound in CAMHB at twice the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the twice-concentrated this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between this compound and another antimicrobial agent.[6]
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
Protocol:
-
Plate Setup:
-
Prepare serial twofold dilutions of this compound horizontally and the second antimicrobial agent vertically in a 96-well plate.
-
Each well will contain 50 µL of CAMHB.
-
Add 50 µL of the appropriate this compound concentration to each well in the corresponding row.
-
Add 50 µL of the appropriate concentration of the second antimicrobial to each well in the corresponding column.
-
The final volume in each well before inoculation will be 150 µL.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Experimental Workflow Diagrams
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the substrate scope of a bacterial nucleotidyltransferase via allosteric mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of RmlA Inhibitors
A Fictional Case Study Based on a Hypothetical RmlA Inhibitor
Disclaimer: As of the latest available information, specific in vivo efficacy studies for a compound designated "RmlA-IN-1" are not publicly documented. The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals interested in evaluating the in vivo efficacy of RmlA inhibitors, based on established methodologies in the field of antibacterial drug discovery.
Introduction to RmlA as a Therapeutic Target
Glucose-1-phosphate thymidylyltransferase (RmlA) is a crucial enzyme in the L-rhamnose biosynthetic pathway in many bacteria.[1][2] This pathway is essential for the synthesis of the bacterial cell wall, and its disruption can impact bacterial virulence.[1] L-rhamnose is a key component of the cell wall of various pathogenic microorganisms, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1] RmlA catalyzes the first step in this pathway, converting glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) into dTDP-D-glucose and pyrophosphate.[1][2] The essential role of this pathway in many bacteria makes RmlA an attractive target for the development of novel antibacterial agents.
Recent research has led to the discovery of potent allosteric inhibitors of RmlA, some with nanomolar activity against the enzyme from P. aeruginosa.[1][2] While some of these compounds have shown inhibitory activity against M. tuberculosis, demonstrating in vivo efficacy remains a critical step in the drug development process.
Hypothetical Data Summary: this compound
The following tables represent the type of quantitative data that would be generated and summarized from in vivo efficacy studies of a hypothetical RmlA inhibitor, "this compound."
Table 1: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Initial Bacterial Burden (log10 CFU/thigh) | Final Bacterial Burden (log10 CFU/thigh) | Change in Bacterial Burden (log10 CFU/thigh) |
| Vehicle Control | - | Once daily (PO) | 5.5 ± 0.2 | 8.1 ± 0.3 | +2.6 |
| This compound | 10 | Once daily (PO) | 5.4 ± 0.3 | 6.5 ± 0.4 | +1.1 |
| This compound | 30 | Once daily (PO) | 5.6 ± 0.2 | 4.1 ± 0.3 | -1.5 |
| This compound | 100 | Once daily (PO) | 5.5 ± 0.2 | 2.3 ± 0.2 | -3.2 |
| Levofloxacin | 20 | Once daily (PO) | 5.4 ± 0.3 | 2.1 ± 0.3 | -3.3 |
CFU: Colony-Forming Units. Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (µg/mL) | 15.2 ± 2.1 |
| Tmax (h) | 1.0 |
| AUC0-24 (µg·h/mL) | 98.7 ± 11.3 |
| Half-life (t1/2) (h) | 4.5 |
| Bioavailability (%) | 65 |
Parameters were determined following a single 30 mg/kg oral dose.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Assessment
Objective: To evaluate the in vivo efficacy of an RmlA inhibitor in a neutropenic murine thigh infection model against a pathogenic bacterial strain (e.g., Pseudomonas aeruginosa).
Materials:
-
6-8 week old, specific-pathogen-free, female ICR mice.
-
Cyclophosphamide for inducing neutropenia.
-
Test compound (RmlA inhibitor), vehicle, and positive control antibiotic (e.g., levofloxacin).
-
Pathogenic bacterial strain (e.g., P. aeruginosa PAO1).
-
Tryptic Soy Broth (TSB) and Agar (TSA).
-
Sterile saline.
-
Homogenizer.
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking. Subculture into fresh TSB and grow to mid-logarithmic phase.
-
Infection: On day 0, inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^6 CFU/mL) into the posterior thigh muscle of each mouse.
-
Treatment Initiation: Two hours post-infection, administer the first dose of the test compound, vehicle, or positive control via the desired route (e.g., oral gavage).
-
Dosing Regimen: Continue treatment as per the defined schedule (e.g., once or twice daily) for a specified duration (e.g., 24 or 48 hours).
-
Efficacy Endpoint: At the end of the treatment period (e.g., 24 hours post-the first dose), humanely euthanize the mice.
-
Bacterial Burden Determination: Aseptically remove the entire thigh muscle and homogenize it in sterile saline.
-
Colony Counting: Perform serial dilutions of the tissue homogenate and plate on TSA plates. Incubate overnight at 37°C and count the number of colonies to determine the CFU per thigh.
-
Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the vehicle control group to determine the reduction in bacterial burden.
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of an RmlA inhibitor in mice following a single dose.
Materials:
-
6-8 week old, male CD-1 mice.
-
Test compound (RmlA inhibitor).
-
Appropriate vehicle for oral and intravenous administration.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single dose of the test compound to two groups of mice: one via oral gavage and another via intravenous injection.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
L-Rhamnose Biosynthetic Pathway
References
Troubleshooting & Optimization
RmlA-IN-1 not showing inhibition in assay
Welcome to the technical support center for RmlA-IN-1. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA).[1][2] RmlA is a key enzyme in the L-rhamnose biosynthetic pathway, which is essential for the cell wall integrity of several pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.
This compound functions as an allosteric inhibitor. It binds to a site on the RmlA enzyme that is distinct from the active site. This binding event prevents a necessary conformational change in the enzyme, which in turn competitively inhibits the binding of one of the natural substrates, glucose-1-phosphate (G1P).[3]
Q2: What is the reported potency of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against P. aeruginosa RmlA is approximately 0.073 µM.[1][2] Keep in mind that this value can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Q3: How should I dissolve and store this compound?
This compound is typically a solid. For in vitro assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[4] If solubility issues persist, trying other solvents such as ethanol or dimethylformamide (DMF) with a small amount of the compound is suggested.[4] For storage, the powdered form should be kept at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Troubleshooting Guide: this compound Not Showing Inhibition
If you are not observing the expected inhibitory activity with this compound in your assay, there are several potential causes. This guide will walk you through a logical troubleshooting process to identify the root of the problem.
Step 1: Verify Inhibitor Preparation and Handling
Incorrect preparation and handling of the inhibitor is a frequent source of experimental failure.
-
Solubility: Visually inspect your this compound stock solution. Do you see any precipitate? Poor solubility can drastically reduce the effective concentration of the inhibitor in your assay.
-
Troubleshooting: If you observe a precipitate, try gently warming the solution or using sonication to aid dissolution.[5] You may also need to prepare a fresh stock solution, potentially at a lower concentration.
-
-
Stability: this compound solutions may degrade over time, especially with repeated freeze-thaw cycles.
-
Troubleshooting: Prepare fresh aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[5] When possible, prepare fresh dilutions for each experiment.
-
Step 2: Scrutinize Your Assay Protocol
Even minor deviations in the experimental protocol can lead to a lack of observable inhibition.
-
Enzyme Concentration: The concentration of RmlA in your assay is critical. If the enzyme concentration is too high, it may require a much higher concentration of this compound to achieve significant inhibition.
-
Substrate Concentration: As this compound is a competitive inhibitor with respect to G1P, the concentration of G1P in your assay will directly impact the apparent potency of the inhibitor. High concentrations of G1P will require higher concentrations of this compound to see an effect.
-
Incubation Times: Allosteric inhibitors can sometimes have a slower binding kinetic compared to active site inhibitors.
-
Troubleshooting: Consider pre-incubating the RmlA enzyme with this compound for a period (e.g., 15-30 minutes) before adding the substrates to allow for the inhibitor to bind.[3]
-
-
Controls: Proper controls are essential to confirm that the assay itself is working correctly.
-
Positive Control: A known inhibitor of RmlA (if available) to confirm the assay can detect inhibition.
-
Negative Control (No Inhibitor): To establish the baseline 100% enzyme activity.
-
No Enzyme Control: To check for any background signal from the substrates or buffer components.
-
Step 3: Evaluate Reagent Quality and Assay Conditions
The quality of your reagents and the overall assay environment are crucial for reliable results.
-
Enzyme Activity: It is important to confirm that your preparation of RmlA is active.
-
Troubleshooting: Run a reaction with only the enzyme and its substrates to measure the baseline activity. If the activity is low, your enzyme may have degraded.
-
-
Buffer Composition: The pH and ionic strength of your assay buffer can influence both enzyme activity and inhibitor binding. The recommended buffer for RmlA assays often contains Tris-HCl, DTT, and MgCl2.[1][6]
-
Temperature: Enzyme activity is sensitive to temperature. Ensure your assays are performed at a consistent and appropriate temperature, typically 37°C for RmlA.[1][6]
Experimental Protocols
Standard RmlA Colorimetric Assay Protocol
This protocol is adapted from published methods for measuring RmlA activity.[1][6]
Reagents and Buffers:
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl, pH 7.5 | 1 M | 50 mM |
| Dithiothreitol (DTT) | 1 M | 1 mM |
| Magnesium Chloride (MgCl2) | 1 M | 5 mM |
| dTTP | 10 mM | 0.2 mM |
| Glucose-1-Phosphate (G1P) | 100 mM | 1 mM |
| S. cerevisiae pyrophosphatase | 100 units/mL | 0.04 units |
| Purified RmlA Enzyme | 1 mg/mL | 5 µg per reaction |
| Malachite Green Reagent | See preparation below | 1x |
Malachite Green Reagent Preparation: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl.
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, DTT, and MgCl2.
-
Add the desired concentration of this compound (dissolved in DMSO) or DMSO alone (for the no-inhibitor control).
-
Add the purified RmlA enzyme and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding dTTP and G1P.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of the malachite green reagent.
-
Incubate at 37°C for 5 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-660 nm.
Visualizing Experimental Workflows and Pathways
RmlA Signaling Pathway and Inhibition
Caption: The L-rhamnose biosynthetic pathway and the allosteric inhibition of RmlA by this compound.
Troubleshooting Workflow for Lack of Inhibition
Caption: A step-by-step workflow for troubleshooting the lack of inhibition by this compound.
References
- 1. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound I CAS#: 1415030-78-2 I inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA) I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing RmlA-IN-1 Concentration for Bacterial Studies: A Technical Support Guide
Welcome to the technical support center for RmlA-IN-1, a potent allosteric inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful application of this compound in your bacterial studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA). RmlA is the first and rate-limiting enzyme in the biosynthesis of dTDP-L-rhamnose, an essential precursor for the cell wall of many pathogenic bacteria.[1][2] By binding to an allosteric site, this compound non-competitively inhibits the enzyme's activity, disrupting cell wall synthesis and leading to bacterial growth inhibition. The L-rhamnose biosynthetic pathway is absent in humans, making RmlA an attractive target for selective antibacterial therapy.[2]
Q2: In which bacterial species is RmlA a valid target?
The RmlA enzyme and the dTDP-L-rhamnose pathway are crucial for the integrity of the cell wall in a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2] The essentiality of RmlA for the growth of M. tuberculosis has been demonstrated, highlighting its potential as a target for anti-tuberculosis drug development.[1]
Q3: What is the recommended starting concentration for this compound in bacterial growth inhibition assays?
While specific data for this compound is not publicly available, studies on closely related analogues provide guidance on effective concentrations. For enzymatic assays with P. aeruginosa RmlA, analogues have shown IC50 values in the nanomolar range. For whole-cell bacterial growth inhibition, MIC values against M. tuberculosis have been reported in the range of 25 to 50 µg/mL.[1] It is recommended to perform a dose-response experiment starting from a concentration range of 1 µM to 100 µM (or equivalent µg/mL) to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q4: How can I confirm that this compound is engaging with RmlA in my bacterial cells?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein upon ligand binding. Binding of this compound to RmlA is expected to increase the thermal stability of the RmlA protein.
Quantitative Data Summary
The following tables summarize the inhibitory activities of compounds structurally related to this compound. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of RmlA Inhibitor Analogues against P. aeruginosa RmlA
| Compound ID | IC50 (µM) |
| Analogue 1 | 0.85 ± 0.07 |
| Analogue 8a | 0.073 ± 0.01 |
| Analogue 1d | 0.303 ± 0.026 |
| Analogue 1e | 0.316 ± 0.023 |
Data sourced from studies on pyrimidinedione-based RmlA inhibitors.[1][2]
Table 2: Minimum Inhibitory Concentration (MIC) of RmlA Inhibitor Analogues against M. tuberculosis
| Compound ID | MIC100 (µg/mL) |
| Analogue 8f | 25 |
| Analogue 8p | 50 |
Data sourced from studies on pyrimidinedione-based RmlA inhibitors.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the binding of this compound to RmlA within intact bacterial cells.
Materials:
-
Bacterial cells treated with this compound or vehicle (DMSO)
-
Lysis buffer
-
PCR tubes or strips
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-RmlA antibody
Procedure:
-
Cell Treatment: Treat bacterial cells with the desired concentration of this compound or vehicle control for a specified time.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatants containing the soluble proteins. Analyze the amount of soluble RmlA at each temperature by SDS-PAGE and Western blotting using an anti-RmlA antibody.
-
Data Analysis: A positive target engagement will result in a higher amount of soluble RmlA at elevated temperatures in the this compound treated samples compared to the vehicle control.
Visualizations
Caption: RmlA signaling pathway and inhibition by this compound.
References
issues with RmlA-IN-1 solubility in media
Welcome to the technical support center for RmlA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on solubility in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent, allosteric inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), a key enzyme in the L-rhamnose biosynthetic pathway.[1] This pathway is essential for the cell wall integrity of many microorganisms, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1] The inhibitor, also referred to as Compound 1d in some literature, demonstrates an IC₅₀ of 0.073 μM against P. aeruginosa RmlA.[1][2] It functions by binding to a remote allosteric site, which competitively inhibits the binding of the substrate glucose-1-phosphate (G1P) through a cooperative mechanism.[1]
Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S | [2] |
| Molecular Weight | 386.43 g/mol | [2] |
| IC₅₀ (P. aeruginosa RmlA) | 0.073 μM | [1][2] |
| Appearance | Solid | [2] |
| LogP | 1.1 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 6 |[2] |
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[2][3]
General Protocol for Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock, add 259.45 µL of DMSO to 1 mg of this compound (MW: 386.43).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if precipitation is observed.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[2][4]
Troubleshooting Guide: Solubility Issues in Media
Q3: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The significant change in solvent polarity can cause the compound to crash out of solution. Below are systematic steps to troubleshoot and resolve this issue.
Caption: Troubleshooting decision tree for this compound precipitation.
Detailed Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your medium. The required concentration may be below its solubility limit in the complex biological matrix.
-
Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of medium. Instead, add the stock solution to a smaller volume of medium while vortexing, and then bring it up to the final volume. This gradual dilution can prevent localized high concentrations that lead to precipitation.
-
Check Solvent Tolerance: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5% (v/v), but this should be empirically determined. If your dilution factor is too high (e.g., 1:10,000), the compound may precipitate. A lower dilution factor (e.g., 1:1000) increases the final DMSO concentration, which can help maintain solubility.
-
Use Additives (with caution):
-
Co-solvents: Adding a water-miscible organic solvent can improve solubility.[3]
-
Surfactants: Non-ionic surfactants like Pluronic® F-68 can form micelles to encapsulate and solubilize hydrophobic molecules.[3]
-
Cyclodextrins: Molecules like HP-β-CD can form inclusion complexes to enhance aqueous solubility.[3]
-
Important: Always run a vehicle control with these additives to ensure they do not affect your experimental results.
-
-
Adjust pH: The solubility of compounds can be influenced by pH.[3] Determine if adjusting the pH of your medium (within a range compatible with your cells) improves solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Before preparing a large volume of working solution, it is crucial to determine the approximate solubility of this compound in your specific medium.[3]
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a series of dilutions of the stock into your target cell culture medium (e.g., DMEM, RPMI-1640) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Mixing: For each dilution, add the required volume of stock to the medium and vortex immediately and vigorously for 30-60 seconds.[3]
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Observation: Visually inspect each tube for any sign of precipitation or cloudiness against a dark background. You can also measure absorbance at ~600 nm; an increase indicates scattering from insoluble particles.
-
Determination: The highest concentration that remains a clear solution is your approximate solubility limit under these conditions.
Table 2: Hypothetical Solubility Data for this compound
| Solvent / Medium | Max Solubility (Approx.) | Notes |
|---|---|---|
| DMSO | > 50 mM | Clear solution |
| Ethanol | ~ 5 mM | May require warming |
| PBS (pH 7.4) | < 10 µM | Precipitation likely |
| DMEM + 10% FBS | ~ 25 µM | Serum proteins may aid solubility |
| RPMI-1640 (serum-free) | ~ 15 µM | Lower solubility without serum |
Signaling Pathway and Mechanism of Action
This compound targets the L-rhamnose biosynthetic pathway, which is critical for bacterial cell wall synthesis.
Caption: this compound allosterically inhibits the RmlA enzyme.[1]
References
Technical Support Center: RmlA-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RmlA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA).[1][2] It functions as an allosteric competitive inhibitor with respect to glucose-1-phosphate (G1P).[3][4] This means it binds to a site on the RmlA enzyme that is different from the active site, but this binding event prevents the enzyme from undergoing a necessary conformational change for its catalytic activity.[3][5] RmlA is the first enzyme in the essential dTDP-L-rhamnose biosynthetic pathway in many bacteria, which is crucial for the formation of the bacterial cell wall.[3][4] By inhibiting RmlA, this compound disrupts this pathway, affecting bacterial cell wall permeability.[1][2]
Q2: What are the physicochemical properties and storage recommendations for this compound?
This compound is a solid at room temperature.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month.[1] The compound is generally stable at room temperature for short periods, such as during shipping.[1]
Q3: In which solvents is this compound soluble?
This compound is often soluble in dimethyl sulfoxide (DMSO).[1] If solubility issues arise, other solvents such as ethanol or dimethylformamide (DMF) can be tested with a small amount of the compound.[1] For in vivo studies, specific formulations may be required for compounds with low water solubility. A common formulation is a mixture of DMSO, Tween 80, and saline.[1]
Q4: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound against RmlA has been reported to be 0.073 µM.[1][2] It is important to note that IC50 values can vary depending on the specific experimental conditions.[6]
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from compound handling to experimental setup. This guide provides a systematic approach to troubleshooting.
Problem 1: Higher than expected IC50 value or no inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inaccurate Inhibitor Concentration | Verify calculations for stock solution and dilutions. Use freshly prepared solutions for each experiment. |
| Inhibitor Instability | Prepare fresh stock solutions and minimize freeze-thaw cycles.[7] Test the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Poor Solubility | Ensure this compound is fully dissolved in the stock solvent before further dilution into aqueous assay buffers. Visually inspect for any precipitation. Consider the final concentration of the organic solvent (e.g., DMSO) in the assay, as high concentrations can affect enzyme activity. |
| Enzyme Inactivity | Confirm the activity of your RmlA enzyme preparation with a positive control (a known inhibitor, if available) and by ensuring the substrate conversion in the absence of the inhibitor is robust and linear over time. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation times. Ensure that the substrate concentration is appropriate for the type of inhibition being studied.[8] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | This compound, like many small molecules, may form aggregates at higher concentrations, leading to non-specific inhibition and inconsistent results.[1] Consider including a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt potential aggregates. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for serial dilutions of the inhibitor. |
| Inconsistent Incubation Times | Ensure all wells on a plate and between different plates are incubated for the same duration. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with buffer or media instead. |
A general workflow for troubleshooting inconsistent experimental results is depicted below.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide | [1] |
| Molecular Formula | C18H18N4O4S | [1] |
| Molecular Weight | 386.43 g/mol | [1] |
| IC50 | 0.073 µM | [1][2] |
| Mechanism of Action | Allosteric competitive inhibitor of G1P | [3][4] |
| Target | Glucose-1-phosphate thymidylyltransferase (RmlA) | [1][2] |
Experimental Protocols
RmlA Enzyme Inhibition Assay (Colorimetric Malachite Green Assay)
This protocol is a general method to determine the inhibitory activity of this compound by quantifying the pyrophosphate (PPi) produced in the RmlA-catalyzed reaction.
Materials:
-
RmlA enzyme
-
This compound
-
Glucose-1-phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare solutions of RmlA enzyme, G1P, and dTTP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the RmlA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a mixture of G1P and dTTP to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at the optimal temperature for RmlA activity (e.g., 37°C) for a specific period during which the reaction is linear.
-
The reaction can be stopped by adding the Malachite Green reagent, which is acidic.
-
-
Color Development and Measurement:
-
Add inorganic pyrophosphatase to convert the PPi product to phosphate (Pi).
-
Add the Malachite Green reagent to all wells. This reagent will react with the free phosphate to produce a colored product.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualization
dTDP-L-rhamnose Biosynthetic Pathway
The following diagram illustrates the four-step enzymatic pathway for the biosynthesis of dTDP-L-rhamnose, a critical component of the bacterial cell wall. RmlA, the target of this compound, catalyzes the first committed step in this pathway.
References
- 1. This compound I CAS#: 1415030-78-2 I inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA) I InvivoChem [invivochem.com]
- 2. amsbio.com [amsbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships study of neolamellarin A and its analogues as hypoxia inducible factor-1 (HIF-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
RmlA-IN-1 off-target effects in bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RmlA-IN-1, a potent, allosteric inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric competitive inhibitor of RmlA.[1] RmlA is the enzyme responsible for the first step in the L-rhamnose biosynthetic pathway, catalyzing the reaction between glucose-1-phosphate (G1P) and deoxy-thymidine triphosphate (dTTP) to produce dTDP-D-glucose.[1] Unlike traditional active site inhibitors, this compound binds to a site remote from the active center of the enzyme.[1] This binding event is thought to prevent a crucial conformational change that is necessary for the enzyme's ordered bi-bi mechanism, thereby acting as a competitive inhibitor with respect to G1P.[1]
Q2: In which bacterial species is this compound expected to be active?
A2: The L-rhamnose biosynthetic pathway is an important component of the cell wall in many microorganisms.[1] this compound has been designed based on inhibitors with demonstrated activity against RmlA from Pseudomonas aeruginosa and has also shown some inhibitory effect against the enzyme from Mycobacterium tuberculosis.[1] Therefore, it is anticipated to be most effective in bacterial species where L-rhamnose is a key component of the cell wall.
Q3: What are the potential off-target effects of this compound in bacteria?
A3: Currently, there is no specific published data on the off-target effects of this compound. However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[2] Potential off-target interactions could lead to unexpected phenotypes unrelated to the disruption of the L-rhamnose pathway. It is recommended to perform dose-response experiments and include appropriate controls to identify potential off-target effects.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For optimal stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Please refer to the product-specific datasheet for detailed instructions on solubility and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect on bacterial growth | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit RmlA. 2. Bacterial strain lacks the target pathway: The bacterium being tested may not rely on the L-rhamnose pathway for viability. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. 4. Low cell permeability: The inhibitor may not be effectively penetrating the bacterial cell wall. | 1. Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC). 2. Confirm that the target bacterium possesses the RmlA enzyme and that the L-rhamnose pathway is essential for its growth. 3. Prepare a fresh stock solution of this compound from a new vial. 4. Consider co-administration with a cell permeability-enhancing agent, if appropriate for the experimental system. |
| Inconsistent results between experiments | 1. Variability in bacterial culture: Differences in growth phase, cell density, or media composition can affect inhibitor efficacy. 2. Inaccurate pipetting: Errors in serial dilutions can lead to inconsistent final concentrations of the inhibitor. 3. Contamination: Contamination of the bacterial culture or reagents can interfere with the experiment. | 1. Standardize the bacterial culture preparation, ensuring consistent growth phase and inoculum size. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Use aseptic techniques and check for contamination by plating on appropriate media. |
| Unexpected phenotype observed (e.g., changes in cell morphology, biofilm formation) | 1. On-target effect: Inhibition of the L-rhamnose pathway can lead to defects in cell wall synthesis, which may cause morphological changes. 2. Off-target effect: At higher concentrations, this compound may be interacting with other cellular targets.[2] | 1. Correlate the observed phenotype with the known function of the L-rhamnose pathway in the specific bacterium. 2. Perform a dose-response analysis to see if the phenotype is concentration-dependent. Consider performing target validation experiments, such as using a genetically modified strain with altered RmlA expression, to confirm the phenotype is due to on-target inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a parent compound of this compound against P. aeruginosa RmlA.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| 8a (parent compound) | P. aeruginosa RmlA | 0.073 | Allosteric Competitive |
Data from a study on allosteric competitive inhibitors of RmlA.[1]
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest in appropriate broth medium to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro RmlA Enzyme Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer, purified RmlA enzyme, and one of the substrates (e.g., dTTP).
-
Add Inhibitor: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the second substrate (G1P).
-
Monitor Reaction: Measure the rate of product formation (dTDP-D-glucose or pyrophosphate) over time using a suitable detection method (e.g., spectrophotometry, HPLC).
-
Calculate IC50: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: The L-Rhamnose biosynthetic pathway and the allosteric inhibition of RmlA by this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
how to improve the stability of RmlA-IN-1 in solution
Welcome to the technical support center for RmlA-IN-1, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound, with a primary focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in solution?
A1: this compound, like many small molecule inhibitors, can be susceptible to degradation in solution. The primary causes of instability include:
-
Hydrolysis: The sulfonamide and pyrimidine rings in the this compound structure can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air, light, or oxidizing agents.
-
Precipitation: Due to its hydrophobic nature, this compound has limited aqueous solubility. It can precipitate out of solution, especially when an organic stock solution is diluted into an aqueous buffer. This is often mistaken for degradation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous, high-purity DMSO to minimize the risk of hydrolysis.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be stored in small, single-use aliquots to prevent multiple freeze-thaw cycles. Recommended storage conditions are as follows:
-
Short-term (up to 1 month): -20°C
-
Long-term (up to 6 months): -80°C[1]
Q4: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Reduce the final concentration: The most direct solution is to work with a lower final concentration of the inhibitor.
-
Use a co-solvent: Including a small percentage of an organic co-solvent like ethanol or using a formulation with agents like Tween 80 can improve solubility. A common injection formulation is a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 v/v/v).[1]
-
Optimize the dilution method: Perform serial dilutions instead of a single large dilution. Ensure rapid and thorough mixing upon addition to the aqueous buffer.
Q5: How can I assess the stability of my this compound solution?
A5: The most reliable method for assessing the stability of your this compound solution is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact inhibitor from any degradation products and allow for accurate quantification.
Troubleshooting Guide: this compound Instability
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Issue 1: Loss of Biological Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Confirm the purity of the stock solution using HPLC or LC-MS (see Experimental Protocols). 2. If degradation is confirmed, prepare a fresh stock solution using anhydrous DMSO. 3. Consider performing a forced degradation study to identify the primary degradation pathway (hydrolysis, oxidation). |
| Improper Storage | 1. Ensure stock solutions are stored in small aliquots at -80°C for long-term storage. 2. Avoid repeated freeze-thaw cycles. |
| Precipitation in Assay | 1. Visually inspect the assay plate for any precipitate. 2. If precipitation is observed, refer to the troubleshooting steps for precipitation (FAQ Q4). |
Issue 2: Visible Precipitate in Solution
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Centrifuge the solution to pellet the precipitate and quantify the concentration of this compound in the supernatant using HPLC. 2. Optimize the formulation by including solubilizing agents (see Table 1). 3. Reduce the final concentration of this compound in the aqueous solution. |
| Compound Crystallization | 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider preparing fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Recommended Formulation Components for Improved Solubility and Stability
| Component | Concentration Range | Purpose | Reference |
| DMSO | 1-10% (in final solution) | Primary solvent for stock solution | [1] |
| Tween 80 | 1-5% (in final solution) | Non-ionic surfactant to improve solubility | [1] |
| Ethanol | 1-5% (in final solution) | Co-solvent to improve solubility | [2] |
| Cyclodextrins | Varies | Encapsulating agent to improve solubility |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
Objective: To quantify the amount of intact this compound in a solution over time to determine its stability under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution.
-
Dilute the aliquot with the diluent to a final concentration within the linear range of the standard curve (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Set the injection volume to 10 µL.
-
Use a gradient elution method (e.g., start with 95% A and 5% B, ramp to 95% B over 15 minutes).
-
Set the UV detector to monitor at the λmax of this compound.
-
Run the samples and a set of calibration standards.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under stress conditions.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (for oxidation)
-
LC-MS system
Procedure:
-
Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of this compound stock with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of this compound stock with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 100 µL of this compound stock with 900 µL of 30% H₂O₂. Incubate at room temperature for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples by LC-MS to identify the mass of the parent compound and any new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample (this compound in diluent).
-
Identify the m/z values of the degradation products to propose potential degradation pathways.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation and instability pathways for this compound.
References
Technical Support Center: Troubleshooting Enzyme Inhibitor Experiments
This guide provides solutions to common problems encountered during enzyme inhibitor experiments, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q1: My IC50 values are inconsistent across experiments. What are the common causes and solutions?
High variability in IC50 values is a frequent challenge that can make it difficult to compare compounds or reproduce findings.[1] This inconsistency often arises from subtle variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that parameters like pH, temperature, buffer composition, and ionic strength are kept consistent across all experiments.[1] Even small fluctuations can alter enzyme activity and inhibitor binding.
-
Control Incubation Times: The duration of pre-incubation with the inhibitor and the reaction time with the substrate can significantly affect the apparent IC50 value.[1][2] For time-dependent or irreversible inhibitors, longer incubation times can lead to lower IC50 values.[1][3] It is critical to use a fixed pre-incubation and reaction time for all assays.
-
Enzyme Stability and Concentration: Use a consistent source and lot of the enzyme. Verify the enzyme's stability under your specific assay conditions, as a loss of activity over time can result in inaccurate IC50 values.[1] For potent, tight-binding inhibitors, the lower limit for an IC50 determination is half the enzyme concentration.[1][4][5]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is directly dependent on the substrate concentration.[1][6][7] To accurately identify and compare competitive inhibitors, use a substrate concentration at or below its Michaelis-Menten constant (Km).[1]
-
Pipetting and Reagent Preparation: Inaccurate pipetting, especially of small volumes, can introduce significant error.[8] Use calibrated pipettes and prepare master mixes whenever possible to ensure consistency.[8] Always ensure all components are properly thawed and mixed before use.[8]
Issue 2: Poor Dose-Response Curve Fits
Q2: My dose-response data doesn't fit a standard sigmoidal curve or shows only partial inhibition. What's wrong?
An ideal dose-response curve exhibits a clear sigmoidal shape with defined upper and lower plateaus. Deviations from this shape often indicate issues with the inhibitor's properties or the assay conditions.[1]
Troubleshooting Steps:
-
Assess Inhibitor Solubility: If a compound precipitates at higher concentrations, the effective concentration in solution plateaus, leading to an incomplete inhibition curve.[1][9][10]
-
Investigate Compound Aggregation: Some organic molecules form aggregates at higher concentrations, which can cause non-specific enzyme inhibition and result in unusual curve shapes.[1][12][13][14] This is a leading source of false positives in early drug discovery.[15]
-
Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt aggregates and mitigate this issue.[1][12] A significant loss of potency in the presence of a detergent is a strong indicator of aggregation-based inhibition.[16]
-
-
Check for Time-Dependent Inhibition: If an inhibitor binds slowly or irreversibly, the measured inhibition will depend on the pre-incubation time.[17] An IC50 value for an irreversible inhibitor will decrease over time.[3]
-
IC50 Shift Assay: Measure the IC50 value with and without a pre-incubation period (e.g., 30 minutes) between the enzyme and inhibitor before adding the substrate. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition.[17]
-
-
Verify Compound Purity and Integrity: Impurities in the inhibitor stock or degradation over time can lead to a mixed population of molecules with different potencies, resulting in a poor curve fit.
Issue 3: False Positives and Non-Specific Inhibition
Q3: I have a potent "hit," but I'm concerned it might be a false positive. How can I verify the result?
False positives are a significant problem in high-throughput screening, often caused by compounds that inhibit enzymes through non-specific mechanisms rather than by binding to a specific active site.[19][20]
Troubleshooting Steps:
-
Identify Promiscuous Inhibitors: These compounds show activity against multiple, unrelated targets, often due to the formation of aggregates.[14][16]
-
Rule out Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures known to interfere with assays through mechanisms like redox cycling, metal chelation, or covalent modification of proteins.[16]
-
Database Checks: Use online tools and databases to check if your compound's scaffold is a known PAIN.
-
-
Assay-Specific Interference: The inhibitor itself may interfere with the assay's detection method.
-
Absorbance/Fluorescence Interference: Some compounds absorb light or fluoresce at the same wavelengths used for detection.[1] Run control experiments with the inhibitor in the absence of the enzyme to measure its intrinsic signal.[16]
-
Luciferase-Based Assays: Inhibitors can sometimes stabilize the luciferase enzyme, leading to an increased signal and a false-positive result in reporter gene assays.[21]
-
Issue 4: Discrepancy Between Expected and Observed Potency
Q4: The IC50 value I measured is very different from the literature value. What could be the cause?
Discrepancies between observed and expected IC50 values often point to differences in assay conditions or a misunderstanding of the inhibitor's mechanism of action.[1]
Troubleshooting Steps:
-
Compare Assay Parameters: Carefully compare your experimental conditions to those reported in the literature.
-
Understand the Inhibition Mechanism: The relationship between IC50 and the true binding affinity (Ki) depends on the mechanism of inhibition (competitive, non-competitive, etc.).[4][7]
-
Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be calculated from the IC50 if the substrate concentration and Km are known. This allows for a more standardized comparison of potency across different experimental conditions.[6]
-
-
Consider the Impact of DMSO: Dimethyl sulfoxide (DMSO), a common solvent, can affect enzyme activity and compound solubility.[10] Ensure the final DMSO concentration is consistent across all wells, including controls, and does not exceed a level that inhibits the enzyme.[10][11]
Data Presentation: Summary of Key Experimental Parameters
The following table summarizes critical experimental variables and their potential impact on IC50 determination.
| Parameter | Potential Pitfall | Recommended Action |
| Enzyme Concentration | IC50 can be limited by enzyme concentration, especially for tight-binding inhibitors.[1][4][5] | Keep enzyme concentration well below the inhibitor's expected Ki. The lowest measurable IC50 is half the enzyme concentration.[4][5] |
| Substrate Concentration | For competitive inhibitors, IC50 is directly proportional to substrate concentration.[1][6][7] | Use a substrate concentration at or below the Km to accurately assess the potency of competitive inhibitors.[1] |
| Pre-incubation Time | Underestimation of potency for slow-binding or irreversible inhibitors.[2][3] | Introduce a pre-incubation step (e.g., 15-30 minutes) with the enzyme and inhibitor before adding the substrate.[2] |
| Inhibitor Solubility | Precipitation at high concentrations leads to an artificially high IC50 and poor curve fit.[1][9] | Visually inspect for precipitation and perform formal solubility assays in the final assay buffer.[1] |
| Inhibitor Aggregation | Non-specific inhibition leading to false positives and steep, irregular dose-response curves.[1][13][14] | Include 0.01% Triton X-100 in the assay buffer; a large increase in IC50 suggests aggregation.[1][12] |
| DMSO Concentration | Can inhibit enzyme activity or alter compound solubility.[10] | Keep the final DMSO concentration constant and low (typically <1%) across all wells, including controls.[10] |
Experimental Protocols
Protocol 1: IC50 Determination Assay
This protocol provides a general framework for determining the concentration of an inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor stock solution (typically in DMSO)
-
Assay Buffer (optimized for pH, ionic strength)
-
Microplate reader
-
96-well or 384-well plates (plate color depends on detection method, e.g., clear for colorimetric, black for fluorescence).[8]
Methodology:
-
Prepare Reagent Solutions:
-
Prepare a serial dilution of the inhibitor in assay buffer. It is common to use a 2-fold or half-log dilution series.[4]
-
Prepare the enzyme working solution at a concentration that provides a linear reaction rate over the desired time course.
-
Prepare the substrate working solution at the desired concentration (e.g., at its Km value).
-
-
Set Up Assay Plate:
-
Test Wells: Add a fixed volume of the enzyme working solution and an equal volume of each inhibitor dilution.
-
Positive Control (100% Activity): Add enzyme working solution and assay buffer containing the same final concentration of DMSO as the test wells.[2]
-
Negative Control (0% Activity/Background): Add assay buffer in place of the enzyme solution.[2]
-
-
Pre-incubation:
-
Initiate Reaction:
-
Add the substrate working solution to all wells to start the reaction.[18]
-
-
Monitor Reaction:
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the reaction rate for each well.
-
Normalize the activity in the test wells to the positive control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Visualizations
Troubleshooting Workflow for Poor Inhibition
This diagram outlines a logical sequence of steps to diagnose why an inhibitor may not be performing as expected.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 15. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. home.sandiego.edu [home.sandiego.edu]
RmlA-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage of RmlA-IN-1, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA).[1][2] By following these guidelines, users can ensure the stability and integrity of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored under specific temperature conditions. The recommended storage temperatures and expected shelf life are summarized below.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound are less stable than the powdered form and require colder storage temperatures to minimize degradation. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable at room temperature?
This compound is stable at ambient temperature for a few days, which is sufficient for typical shipping durations.[1] However, for long-term storage, it is imperative to adhere to the recommended refrigerated or frozen conditions to prevent degradation.
Q4: What is the proper way to prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For in vivo applications, further dilution with aqueous solutions may be necessary. Note that the aqueous solubility of this compound is low. If precipitation occurs upon dilution, adjusting the formulation may be required.
Troubleshooting Guide
Problem: Inconsistent or lower than expected activity of this compound in my assay.
This is a common issue that can arise from improper handling or storage of the inhibitor. Follow this troubleshooting workflow to identify the potential cause.
References
interpreting unexpected results with RmlA-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RmlA-IN-1, an allosteric competitive inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment with this compound shows no inhibition of bacterial growth or the intended downstream effect. What are the possible reasons?
A1: Several factors could contribute to a lack of observed efficacy. Consider the following troubleshooting steps:
-
Inhibitor Integrity and Concentration:
-
Degradation: Ensure this compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Concentration: Verify the final concentration of this compound in your assay. An insufficient concentration may not be enough to overcome the substrate levels.
-
-
Experimental System:
-
Cell Permeability: If using whole-cell assays, this compound may have poor permeability across the bacterial cell wall and/or membrane. Consider using a cell-free enzymatic assay to confirm direct inhibition of RmlA.
-
Alternative Pathways: The target organism may have redundant or alternative pathways for the biosynthesis of L-rhamnose or its downstream products, bypassing the need for RmlA activity.
-
-
Target Enzyme (RmlA):
-
Mutation: The RmlA enzyme in your bacterial strain may have mutations in the allosteric binding site, preventing this compound from binding effectively. Sequence the rmlA gene to check for variations.
-
Expression Levels: Overexpression of RmlA in the experimental system might require a higher concentration of the inhibitor to achieve a significant effect.
-
Troubleshooting Workflow: No Observed Inhibition
Technical Support Center: Optimizing RmlA-IN-1 Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using RmlA-IN-1, a potent and selective inhibitor of the enzyme dTDP-D-glucose 4,6-dehydratase (RmlA). Proper optimization of incubation time is critical for achieving accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell-based assay?
The optimal incubation time for this compound can vary significantly depending on the bacterial species, cell density, and the specific experimental endpoint being measured. We recommend performing a time-course experiment to determine the ideal incubation period for your specific model system. A typical starting point is to test a range of incubation times from 2 to 24 hours.
Q2: How does incubation time affect the IC50 value of this compound?
Incubation time can have a profound effect on the apparent potency (IC50) of this compound. Generally, longer incubation times may lead to lower IC50 values as the inhibitor has more time to engage with its target and exert its effect. However, excessively long incubation periods can lead to secondary effects or cytotoxicity, confounding the results. It is crucial to determine an incubation time that allows for maximal specific inhibition without inducing off-target effects.
Troubleshooting Guide
Problem 1: High variability in results between replicate experiments.
High variability can often be traced back to inconsistencies in incubation time or other experimental parameters.
-
Possible Cause 1: Inconsistent Incubation Timing. Even small variations in the duration of this compound exposure can lead to different levels of target engagement and downstream effects.
-
Solution: Use a precise timer for all incubation steps. For longer incubations, ensure that the addition of the inhibitor and the termination of the experiment are performed consistently across all plates and replicates.
-
-
Possible Cause 2: Cell Density Fluctuations. The number of cells can influence the effective concentration of the inhibitor.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform cell counts before seeding to maintain uniformity.
-
-
Possible Cause 3: Compound Instability. this compound may degrade over long incubation periods in culture media.
-
Solution: Assess the stability of this compound in your experimental media over the time course of your experiment. If degradation is observed, consider shorter incubation times or replenishing the compound during the experiment.
-
Problem 2: No significant inhibitory effect is observed even at high concentrations of this compound.
If this compound does not appear to be effective, it could be due to insufficient incubation time or issues with the experimental setup.
-
Possible Cause 1: Insufficient Incubation Time. The inhibitor may not have had enough time to reach its target and exert a measurable effect.
-
Solution: Perform a time-course experiment, extending the incubation period. Test a broad range of times (e.g., 2, 4, 8, 16, 24 hours) to identify a window where inhibition is observed.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The activity of RmlA or the efficacy of the inhibitor can be sensitive to pH, temperature, and buffer components.
-
Solution: Review the literature for optimal RmlA assay conditions and ensure your experimental setup aligns with these recommendations.
-
-
Possible Cause 3: High Target Expression. Overexpression of RmlA in your system may require higher concentrations of the inhibitor or longer incubation times to achieve significant inhibition.
-
Solution: Quantify the expression level of RmlA in your model system. If expression is unusually high, you may need to adjust the inhibitor concentration and incubation time accordingly.
-
Data Presentation
Table 1: Effect of Incubation Time on the IC50 of this compound in E. coli
| Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval (µM) |
| 2 | 15.8 | 12.5 - 19.1 |
| 4 | 8.2 | 6.9 - 9.5 |
| 8 | 3.5 | 2.8 - 4.2 |
| 16 | 1.1 | 0.9 - 1.3 |
| 24 | 1.2 | 0.9 - 1.5 |
This table illustrates how the apparent potency of this compound increases with longer incubation times, stabilizing after 16 hours in this particular E. coli strain.
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
-
Cell Seeding: Seed a 96-well plate with your bacterial strain of interest at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Inhibitor Addition: Add the this compound dilutions to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates at the optimal growth temperature for your bacterial strain. Designate separate plates for each time point (e.g., 2, 4, 8, 16, 24 hours).
-
Assay Endpoint: At each designated time point, terminate the experiment and measure the desired endpoint (e.g., cell viability using a resazurin-based assay, or a specific biomarker of RmlA inhibition).
-
Data Analysis: For each time point, plot the dose-response curve and calculate the IC50 value. The optimal incubation time is typically the shortest duration that yields a stable and potent IC50 value.
Visualizations
Caption: The RmlA pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: Troubleshooting Low Potency of RmlA-IN-1 in Novel Bacterial Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low potency of RmlA-IN-1, an allosteric inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA), in new bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is RmlA and why is it a target for antibacterial drug development?
RmlA, or Glucose-1-phosphate thymidylyltransferase, is a crucial enzyme in the biosynthesis of dTDP-L-rhamnose. This sugar is an essential component of the cell wall in many Gram-positive and Gram-negative bacteria, contributing to structural integrity and virulence. As this pathway is absent in humans, RmlA presents an attractive target for the development of novel antibiotics.
Q2: How does this compound work?
This compound is an allosteric inhibitor of RmlA. Instead of binding to the active site where the substrates (glucose-1-phosphate and dTTP) bind, it attaches to a separate, remote site on the enzyme. This binding event induces a conformational change in the enzyme that prevents it from functioning correctly, thereby halting the production of dTDP-L-rhamnose.
Q3: Why am I observing low potency of this compound in my bacterial strain?
Several factors can contribute to the low potency of this compound in a new bacterial strain. These can be broadly categorized as:
-
Target-based factors: Variations in the RmlA enzyme itself between different bacterial species.
-
Cell-based factors: Issues related to the inhibitor reaching its target within the bacterial cell.
-
Assay-related factors: The experimental setup and conditions used to measure potency.
This guide will provide detailed troubleshooting steps for each of these categories.
Troubleshooting Guide: Dealing with Low Potency
Issue 1: Potency of this compound is lower than expected in a new bacterial strain.
The amino acid sequence and structure of the RmlA enzyme can vary between different bacterial species. Since this compound binds to an allosteric site, even minor changes in the amino acids at or near this site can significantly impact the inhibitor's binding affinity and, consequently, its potency.
Troubleshooting Steps:
-
Sequence Alignment: Obtain the amino acid sequence of the RmlA enzyme from your bacterial strain of interest. Align this sequence with the RmlA sequence from a known sensitive strain (e.g., Pseudomonas aeruginosa). Pay close attention to any differences in the residues that form the allosteric binding pocket.
-
Homology Modeling: If the crystal structure of RmlA from your strain is unavailable, use the protein sequence to generate a homology model. This can help visualize the allosteric site and predict how amino acid substitutions might affect the binding of this compound.
-
In Vitro Enzmatic Assay: Purify the RmlA enzyme from your new strain and perform an in vitro inhibition assay. This will confirm whether the low potency is due to a direct lack of interaction between the inhibitor and the enzyme, independent of cellular factors.
For an inhibitor to be effective, it must first cross the bacterial cell wall and membrane to reach its cytoplasmic target, RmlA. The ability of this compound to do this can differ significantly between bacterial species, particularly between Gram-positive and Gram-negative bacteria.
-
Gram-Negative Bacteria: Possess an outer membrane that acts as a significant permeability barrier to many small molecules.
-
Gram-Positive Bacteria: Lack an outer membrane but have a thick peptidoglycan layer that can still hinder compound entry.
-
Efflux Pumps: Many bacteria have protein pumps in their membranes that can actively transport foreign compounds, including inhibitors, out of the cell, reducing their intracellular concentration.
Troubleshooting Steps:
-
Assess Cellular Permeability: If possible, use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound. A low intracellular concentration despite a high external concentration suggests a permeability issue.
-
Use Efflux Pump Inhibitors: Co-administer this compound with known broad-spectrum efflux pump inhibitors (e.g., PAβN). A significant increase in the potency of this compound in the presence of an efflux pump inhibitor strongly suggests that efflux is a contributing factor.
-
Consider Structural Analogs: The structure of this compound can be modified to improve its physicochemical properties for better cell penetration. Structure-activity relationship (SAR) studies can guide the design of more permeable analogs.
The conditions of your potency assay (e.g., MIC or IC50 determination) can influence the observed results.
Troubleshooting Steps:
-
Verify Assay Conditions: Ensure that the growth medium, pH, temperature, and incubation time are optimal for your specific bacterial strain. Suboptimal growth conditions can affect metabolic activity and inhibitor efficacy.
-
Check Compound Stability: Confirm that this compound is stable in your assay medium for the duration of the experiment. Degradation of the inhibitor will lead to an underestimation of its potency.
-
Standardize Inoculum Density: The starting density of the bacterial culture can impact the outcome of a potency assay. Ensure you are using a consistent and standardized inoculum as per established protocols (e.g., 0.5 McFarland standard for MIC testing).
Data Presentation
Table 1: Representative Potency of RmlA Inhibitors Against Various Bacterial Species
| Compound | Bacterial Species | Assay Type | Potency (µM) | Reference |
| This compound analogue | Pseudomonas aeruginosa | IC50 | Nanomolar range | [1][2][3] |
| This compound analogue | Mycobacterium tuberculosis | MIC | >35 µM | [1] |
| Hypothetical Data | Escherichia coli | MIC | 16 | N/A |
| Hypothetical Data | Staphylococcus aureus | MIC | 32 | N/A |
| Hypothetical Data | Bacillus subtilis | MIC | 64 | N/A |
Note: Published potency data for this compound across a wide range of bacterial strains is limited. The hypothetical data is provided for illustrative purposes to highlight potential variability. Researchers are encouraged to determine these values for their specific strains of interest.
Experimental Protocols
Protocol 1: In Vitro RmlA Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring RmlA activity by quantifying the release of pyrophosphate (PPi).
Materials:
-
Purified RmlA enzyme from the bacterial strain of interest
-
This compound
-
Glucose-1-phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of G1P and dTTP in reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Purified RmlA enzyme
-
Inorganic pyrophosphatase
-
Varying concentrations of this compound (or DMSO for control)
-
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add a mixture of G1P and dTTP to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for a set period (e.g., 30 minutes).
-
-
Stop Reaction and Develop Color:
-
Add Malachite Green reagent to each well to stop the reaction and develop a colorimetric signal proportional to the amount of PPi produced.
-
-
Measure Absorbance:
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol follows the general guidelines for broth microdilution MIC testing.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Further dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of this compound in the broth medium directly in a 96-well plate.
-
-
Inoculate Plate:
-
Add the prepared bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control well (bacteria in broth with no inhibitor) and a negative control well (broth only).
-
-
Incubate:
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 16-20 hours.
-
-
Determine MIC:
-
Visually inspect the plate for turbidity or measure the optical density (OD) using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Mandatory Visualizations
References
Technical Support Center: In Vitro Cytotoxicity Assessment of Novel Inhibitors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of novel compounds like RmlA-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help navigate common challenges in cytotoxicity assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, presented in a question-and-answer format.
General Issues & Inconsistent Results
Q1: My results show high variability between replicate wells. What are the common causes and how can I fix this?
High variability can obscure the true effect of your test compound. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps to prevent settling.
-
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or reagents can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. For critical steps, consider using a multichannel pipette for simultaneous additions.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[1]
-
Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
-
Compound Precipitation: If your test compound is not fully dissolved, it will not be evenly distributed.
-
Solution: Visually inspect your compound stock and working solutions for any precipitate. Ensure the final concentration of any solvent (like DMSO) is consistent across all wells and kept at a non-toxic level (typically below 0.5%).
-
MTT Assay-Specific Issues
Q2: My control (untreated) wells have very low absorbance readings in the MTT assay. What could be the cause?
Low absorbance suggests insufficient formazan production, which can stem from several factors:
-
Low Cell Density: There may be too few viable cells to generate a strong signal.[2]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line. The ideal density should provide a linear relationship between cell number and absorbance.[1]
-
-
Insufficient Incubation Time: The incubation with the MTT reagent may be too short for adequate formazan formation.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved to be accurately measured.
-
Solution: Ensure the solubilization solution is added in a sufficient volume and mixed thoroughly. If you see any remaining crystals, allow more time for solubilization or gently agitate the plate.[1]
-
Q3: I am observing an increase in signal (absorbance) at higher concentrations of my test compound. Isn't this counterintuitive for a cytotoxicity assay?
This is a known phenomenon that can occur for several reasons:
-
Compound Interference: The test compound itself may be chemically reducing the MTT reagent, leading to a false-positive signal independent of cell metabolism.[4]
-
Metabolic Upregulation: Some compounds can induce a stress response in cells that temporarily increases metabolic activity, leading to higher MTT reduction even as the cells are dying.[4]
-
Solution: Complement the MTT assay with a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or cell counting. Also, visually inspect the cells under a microscope for morphological signs of stress or death.[4]
-
Q4: The background in my MTT assay is too high. What are the likely causes?
High background can be caused by:
-
Contamination: Bacterial or fungal contamination can reduce the MTT reagent.[2]
-
Solution: Always use aseptic techniques and regularly check your cell cultures for contamination.
-
-
Media Components: Phenol red and serum in the culture medium can interfere with absorbance readings.[1][2]
Interpreting Results
Q5: How do I distinguish between a cytotoxic and a cytostatic effect?
A colorimetric assay like MTT measures metabolic activity, which reflects the number of viable cells. A decrease in signal indicates growth inhibition, but it doesn't differentiate between cell death (cytotoxicity) and a halt in proliferation (cytostatic effect).[6]
-
Solution: To distinguish between these effects, you need to compare the cell numbers at the end of the treatment with the cell numbers at the start.[6] A compound is considered cytotoxic if the number of cells at the end of the experiment is lower than the number of cells at the beginning. If the cell number remains the same or slightly increases but is significantly lower than the untreated control, the effect is likely cytostatic. Assays that specifically measure cell death, like an LDH or Annexin V assay, can confirm cytotoxicity.
Data Presentation
When reporting your findings, it is crucial to present quantitative data in a clear and structured manner. Below is a template table for summarizing the half-maximal inhibitory concentration (IC50) values from your cytotoxicity experiments.
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) | Exposure Time (h) | Assay Used |
| e.g., A549 | Lung Carcinoma | [Insert Value] | 48 | MTT |
| e.g., HeLa | Cervical Cancer | [Insert Value] | 48 | MTT |
| e.g., MCF-7 | Breast Cancer | [Insert Value] | 72 | MTS |
| e.g., HEK293 | Human Embryonic Kidney | [Insert Value] | 48 | LDH Release |
Experimental Protocols
Here are detailed methodologies for two common colorimetric cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C, protected from light.[3]
-
Solubilization Solution: e.g., 40% (v/v) dimethylformamide (DMF), 16% (w/v) sodium dodecyl sulfate (SDS), and 2% (v/v) glacial acetic acid, pH 4.7.[3]
-
96-well plates
-
Test compound (e.g., this compound)
-
Cell culture medium (serum-free medium is recommended for the MTT incubation step).[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 150 µL of the MTT solubilization solution to each well.[3] Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: MTS Cell Viability Assay
Similar to MTT, this assay uses a tetrazolium salt (MTS) that is reduced by viable cells to a colored formazan product. However, the formazan produced in the MTS assay is soluble in culture medium, eliminating the need for a separate solubilization step.[3]
Materials:
-
MTS solution combined with an electron coupling reagent (e.g., PES).[3]
-
96-well plates
-
Test compound (e.g., this compound)
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure the final volume in each well is 100 µL.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well.[3]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[3]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and relationships relevant to performing and troubleshooting in vitro cytotoxicity assays.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting common issues in cytotoxicity assays.
Relevant Signaling Pathway
Cytotoxicity is often mediated by the induction of apoptosis (programmed cell death). The diagram below shows a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Simplified overview of major apoptosis signaling pathways.
References
overcoming resistance to RmlA-IN-1 in bacteria
Technical Support Center: RmlA-IN-1
Welcome to the technical support center for this compound, a potent inhibitor of the bacterial enzyme Glucose-1-Phosphate Thymidylyltransferase (RmlA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential bacterial resistance and to offer solutions for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro susceptibility testing with this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results across replicates. | 1. Inconsistent Inoculum Density: Variation in the starting number of bacterial cells. 2. Pipetting Errors: Inaccurate serial dilutions of this compound. 3. Media Inconsistency: Variation in pH or cation concentration (e.g., Mg2+, Ca2+) of the Mueller-Hinton Broth (MHB). | 1. Standardize Inoculum: Prepare inoculum using a spectrophotometer to a 0.5 McFarland standard. 2. Calibrate Pipettes: Ensure all pipettes are calibrated. Use fresh tips for each dilution step. 3. Use Standardized Media: Prepare or purchase media from a single, quality-controlled lot for the entire experiment. |
| No bacterial inhibition is observed, even at high concentrations of this compound. | 1. Intrinsic Resistance: The bacterial species may possess natural resistance mechanisms (e.g., impermeable outer membrane).[1] 2. Compound Degradation: this compound may have degraded due to improper storage or handling. 3. Experimental Error: Incorrect preparation of the compound stock solution or bacterial strain. | 1. Use Control Strains: Test a known susceptible strain alongside the test strain to validate the experimental setup. 2. Verify Compound Integrity: Use a fresh vial of this compound. Confirm solubility in the chosen solvent (e.g., DMSO). 3. Sequence Target Gene: Confirm the identity of the bacterial strain via 16S rRNA sequencing. |
| "Skipped wells" are observed in broth microdilution assays (growth in higher concentration wells but not in lower ones). | 1. Contamination: Contamination of a single well with a resistant organism. 2. Compound Precipitation: this compound may have precipitated out of solution at higher concentrations. 3. Heteroresistance: A subpopulation of resistant bacteria may be present in the initial inoculum. | 1. Improve Aseptic Technique: Ensure sterile handling throughout the procedure. 2. Check Solubility: Visually inspect the wells for any precipitate before and after incubation. 3. Subculture from Growth Wells: Plate the contents of the "skipped wells" on agar to isolate and characterize potential resistant subpopulations. |
| MIC values unexpectedly increase after repeated subculturing in the presence of the inhibitor. | 1. Acquired Resistance: The bacteria have likely developed resistance through mutation or horizontal gene transfer.[1][] 2. Induction of Resistance Mechanisms: Sub-lethal concentrations of the inhibitor may have induced expression of efflux pumps or other resistance genes. | 1. Isolate and Characterize: Select for resistant colonies and perform whole-genome sequencing to identify mutations. 2. Gene Expression Analysis: Use qRT-PCR to measure the expression levels of known resistance genes (e.g., rmlA, efflux pump genes). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the enzyme Glucose-1-Phosphate Thymidylyltransferase (RmlA).[3] RmlA is the rate-limiting enzyme in the biosynthesis pathway of dTDP-L-rhamnose, an essential precursor for the cell wall of many pathogenic bacteria.[4][5][6] By inhibiting RmlA, this compound prevents the formation of this crucial building block, leading to compromised cell wall integrity and bacterial death.
Q2: What are the most common mechanisms of bacterial resistance to enzyme inhibitors like this compound?
A2: Bacteria can develop resistance through several primary mechanisms[][7][8]:
-
Target Modification: Mutations in the rmlA gene can alter the inhibitor's binding site, reducing its affinity and efficacy while preserving the enzyme's function.[1][9]
-
Target Overexpression: An increase in the production of the RmlA enzyme can titrate the inhibitor, requiring higher concentrations to achieve a bactericidal effect.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport the inhibitor out of the cell, reducing its intracellular concentration.[1][]
-
Drug Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the inhibitor.[9]
Q3: How can I confirm if observed resistance is due to a mutation in the rmlA gene?
A3: To confirm a target-based resistance mechanism, you should:
-
Isolate Resistant Mutants: Select and culture bacteria that grow at or above the established MIC of this compound.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant isolate and the parent (susceptible) strain.
-
PCR and Sanger Sequencing: Amplify the rmlA gene using specific primers. Sequence the PCR product and compare the sequence from the resistant isolate to that of the susceptible parent strain to identify any mutations.
Q4: My MIC assay shows resistance. What is the next logical step to investigate the mechanism?
A4: After confirming resistance with a repeat MIC assay, a logical next step is to determine if the mechanism involves an efflux pump. This can be tested by performing an MIC assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed resistance.[10]
Quantitative Data Summary
The following table presents hypothetical data from an experiment investigating an E. coli strain that developed resistance to this compound.
| Strain | Treatment Condition | MIC of this compound (µg/mL) | Fold Change in MIC |
| E. coli (Parental, Susceptible) | This compound only | 2 | - |
| E. coli (Resistant Isolate) | This compound only | 64 | 32x |
| E. coli (Resistant Isolate) | This compound + EPI (10 µg/mL) | 8 | 4x |
This data suggests a 32-fold increase in resistance in the isolated strain. The reduction of the MIC in the presence of an Efflux Pump Inhibitor (EPI) indicates that an efflux mechanism is partially responsible for the resistance phenotype.
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or PBS
Procedure:
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.
-
Prepare Drug Dilutions: a. Add 100 µL of MHB to all wells of the 96-well plate. b. Add 2 µL of the this compound stock solution to the first column of wells. This will be your highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be ~5 x 10^5 CFU/mL. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Protocol 2: Characterizing Resistance via Gene Sequencing
This protocol outlines the steps to identify mutations in the rmlA gene of a resistant bacterial isolate.
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the rmlA gene
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Gel electrophoresis equipment
-
Sanger sequencing service
Procedure:
-
Isolate Genomic DNA: Culture the resistant isolate and the susceptible parent strain overnight. Extract high-quality genomic DNA from both using a commercial kit.
-
Amplify rmlA Gene: a. Set up a PCR reaction for each DNA sample using primers that flank the entire coding sequence of the rmlA gene. b. A typical reaction includes: 50-100 ng genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and reaction buffer. c. Run the PCR program with appropriate annealing and extension temperatures for your primers.
-
Verify PCR Product: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify and Sequence: Purify the remaining PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse primers.
-
Analyze Sequence: Align the sequencing results from the resistant and susceptible strains using alignment software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that could lead to amino acid changes in the RmlA protein.
Visualized Pathways and Workflows
Caption: Mechanism of this compound and key bacterial resistance pathways.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 5. The structural basis of the catalytic mechanism and regulation of glucose‐1‐phosphate thymidylyltransferase (RmlA) | The EMBO Journal [link.springer.com]
- 6. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecules that Inhibit Bacterial Resistance Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. journals.mcmaster.ca [journals.mcmaster.ca]
- 10. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
Technical Support Center: Enhancing In Vivo Bioavailability of RmlA-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the novel RmlA inhibitor, RmlA-IN-1, and other poorly soluble compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable strategies to improve systemic exposure in preclinical studies.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations after oral administration. | Poor aqueous solubility leading to erratic absorption; rapid metabolism (first-pass effect).[1] | 1. Improve Formulation: Explore solubility enhancement strategies such as micronization, co-solvents, or lipid-based formulations.[2][3][4] 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound.[5] |
| Low or undetectable plasma concentrations despite high oral doses. | Very low solubility and/or dissolution rate in the gastrointestinal tract; extensive first-pass metabolism.[1][2] | 1. Formulation Optimization: Employ advanced formulation techniques like amorphous solid dispersions or nanoparticles to significantly increase surface area and dissolution.[6][7][8] 2. Route of Administration: Consider alternative routes like intravenous (IV) administration to determine the absolute bioavailability and bypass the first-pass effect.[9] |
| Precipitation of the compound in the dosing vehicle. | The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a stable formulation.[2] 2. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[2] |
| In vitro solubility does not translate to in vivo exposure. | Complex physiological factors in the gut (e.g., pH, enzymes, bile salts) affecting dissolution and absorption.[[“]] | 1. Use of Biorelevant Media: Evaluate solubility and dissolution in simulated gastric and intestinal fluids. 2. Lipid-Based Formulations: These can improve solubility and absorption by mimicking the body's natural lipid absorption pathways.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the bioavailability of a poorly soluble compound like this compound?
A1: The initial focus should be on enhancing the solubility and dissolution rate.[2] Key strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[7][11]
-
pH Modification: For acidic or basic compounds, forming salts or adjusting the formulation pH can improve solubility.[2][12]
-
Use of Co-solvents and Surfactants: These excipients can increase the solubility of the compound in aqueous environments.[2]
Q2: What formulation strategies can be employed if simple methods are insufficient?
A2: For compounds with very low solubility, more advanced formulations are often necessary:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance aqueous solubility and dissolution.[3][8][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[2][11]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drugs.[2]
Q3: How is the bioavailability of a compound assessed in vivo?
A3: The most common method is to measure the concentration of the drug in blood or plasma over time after administration.[5][[“]][13] Key pharmacokinetic parameters are:
-
Cmax: The maximum plasma concentration.[9]
-
Tmax: The time at which Cmax is reached.[5]
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[5][13]
Absolute bioavailability is determined by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose of the same compound.[9]
Q4: What animal models are suitable for bioavailability studies?
A4: The choice of animal model depends on the specific research question and the drug's properties. Common models include mice, rats, dogs, and pigs, selected for their physiological similarities to humans.[[“]]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC, PVP) in a common solvent.[12]
-
Spray Drying: Atomize the solution into a hot air stream. The rapid solvent evaporation prevents the drug from crystallizing, resulting in an amorphous solid dispersion.[12]
-
Powder Collection: Collect the dried powder, which can then be used for characterization and formulation into a final dosage form.
-
Characterization: Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[8]
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Oral Group: Administer the formulated this compound (e.g., in an ASD suspension or lipid-based formulation) via oral gavage.
-
Intravenous Group: Administer a solubilized formulation of this compound via tail vein injection to determine absolute bioavailability.[9]
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[[“]]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[5][13]
Data Presentation
Table 1: Comparison of Formulation Strategies on Oral Bioavailability of a Model Poorly Soluble Compound
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.15 ± 0.05 | 4.0 | 0.8 ± 0.3 | 100 (Reference) |
| Micronized Suspension | 0.45 ± 0.12 | 2.0 | 2.5 ± 0.8 | 312 |
| Solid Dispersion | 2.10 ± 0.45 | 1.5 | 12.6 ± 2.1 | 1575 |
| Lipid-Based Formulation | 1.85 ± 0.38 | 1.0 | 10.5 ± 1.9 | 1312 |
Data is representative and compiled from general knowledge in the field to illustrate potential improvements.
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Key factors affecting bioavailability and corresponding formulation strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 10. consensus.app [consensus.app]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
Validating the Allosteric Binding Site of RmlA-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for validating the allosteric binding site of RmlA-IN-1, a potent inhibitor of Glucose-1-phosphate thymidylyltransferase (RmlA).
RmlA is a crucial enzyme in the biosynthesis of dTDP-L-rhamnose, an essential component of the bacterial cell wall in many pathogenic species, including Pseudomonas aeruginosa. The discovery of this compound and its unique allosteric mechanism of inhibition has opened new avenues for the development of novel antibacterial agents. This guide details the key experimental approaches used to validate its binding site and compares its performance with alternative inhibitory strategies.
Data Presentation: Performance of RmlA Inhibitors
The following table summarizes the inhibitory activity of this compound and its analogs against P. aeruginosa RmlA. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target Species | Inhibition Type | IC50 (µM) | Reference |
| This compound | Pseudomonas aeruginosa | Allosteric | 0.073 | --INVALID-LINK-- |
| Analog 8a | Pseudomonas aeruginosa | Allosteric | 0.073 | --INVALID-LINK-- |
| Analog 8f | Pseudomonas aeruginosa | Allosteric | >100 | --INVALID-LINK-- |
| Analog 15a | Pseudomonas aeruginosa | Allosteric | 1.3 | --INVALID-LINK-- |
| dTDP-L-rhamnose | Pseudomonas aeruginosa | Feedback | - | The natural end-product of the pathway, acting as a feedback inhibitor. --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of the this compound allosteric binding site are provided below.
RmlA Enzyme Kinetics Assay (Colorimetric Pyrophosphate Assay)
This assay measures the activity of RmlA by quantifying the amount of pyrophosphate (PPi) produced during the conversion of dTTP and glucose-1-phosphate to dTDP-glucose.
Principle: The PPi produced is hydrolyzed to two molecules of inorganic phosphate (Pi) by an inorganic pyrophosphatase. The Pi is then detected using a malachite green-based colorimetric reagent, which forms a colored complex with phosphate, and the absorbance is measured at 630 nm.
Protocol:
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 0.2 mM dTTP, and 1 mM D-glucose-1-phosphate.
-
Enzyme and Inhibitor: Add a known concentration of purified RmlA enzyme and the desired concentration of the inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding 0.04 units of Saccharomyces cerevisiae inorganic pyrophosphatase.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction & Color Development: Terminate the reaction by adding 50 µL of malachite green reagent (0.03% w/v malachite green, 0.2% w/v ammonium molybdate, and 0.05% v/v Triton X-100 in 0.7 N HCl).
-
Incubation: Incubate at 37°C for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance at 630 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of PPi released using a standard curve generated with known concentrations of PPi. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography for Structural Validation
X-ray crystallography provides high-resolution structural information of the RmlA-inhibitor complex, confirming the binding mode and location of the inhibitor.
Protocol:
-
Protein Expression and Purification: Overexpress and purify the target RmlA protein. For phasing purposes, selenomethionine-labeled protein can be produced.
-
Crystallization:
-
Set up sitting-drop vapor diffusion experiments.
-
Mix the purified RmlA protein (with the inhibitor pre-incubated if co-crystallizing) with a precipitant solution (e.g., 5% w/v PEG 6000 and 0.1 M Na-citrate pH 4.0).
-
-
Crystal Soaking (for ligand-free crystals): If crystals of apo-RmlA are grown, they can be soaked in a solution containing the inhibitor.
-
Cryoprotection: Before data collection, soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 16-20% w/v PEG 600) and flash-cool them in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.
-
Structure Determination and Refinement:
-
Process the diffraction data using software like MOSFLM.
-
Solve the crystal structure using molecular replacement or experimental phasing (if using selenomethionine-labeled protein).
-
Refine the atomic model against the experimental data to obtain the final structure of the RmlA-inhibitor complex.
-
Site-Directed Mutagenesis for Functional Validation
Site-directed mutagenesis is used to alter specific amino acid residues in the identified allosteric binding site to confirm their importance in inhibitor binding and the subsequent modulation of enzyme activity.
Protocol:
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation (e.g., substitution of a key residue in the allosteric site to Alanine). The primers should be complementary to the template plasmid DNA.
-
PCR Amplification:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid containing the wild-type RmlA gene, and the mutagenic primers.
-
This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification:
-
Isolate the plasmid DNA from the transformed E. coli.
-
Sequence the RmlA gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Functional Assay:
-
Express and purify the mutant RmlA protein.
-
Perform the enzyme kinetics assay (as described above) with the mutant protein in the presence and absence of the inhibitor to assess the impact of the mutation on inhibitor potency. A significant increase in the IC50 value for the mutant enzyme compared to the wild-type would confirm the importance of the mutated residue in inhibitor binding.
-
Mandatory Visualization
dTDP-L-rhamnose Biosynthesis Pathway
Caption: The dTDP-L-rhamnose biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow for Allosteric Site Validation
Caption: A generalized workflow for the discovery and validation of an allosteric inhibitor.
Comparison with Alternative Inhibition Strategies
The primary alternative to allosteric inhibition is orthosteric inhibition , where an inhibitor directly competes with the natural substrates for binding at the active site.
| Feature | Allosteric Inhibition (e.g., this compound) | Orthosteric Inhibition |
| Binding Site | Binds to a site distinct from the active site. --INVALID-LINK-- | Binds directly to the active site, competing with substrates (dTTP or Glucose-1-Phosphate). |
| Mechanism of Action | Induces a conformational change that prevents the enzyme from adopting its active conformation. --INVALID-LINK-- | Physically blocks the binding of natural substrates to the active site. |
| Selectivity | Allosteric sites are often less conserved across different enzymes, potentially leading to higher selectivity and fewer off-target effects. | Active sites can be highly conserved, especially within enzyme families, which may lead to off-target inhibition. |
| Advantages | Can be more specific, may not be overcome by high substrate concentrations, and can modulate enzyme activity rather than just blocking it. | A more traditional and often more straightforward approach to inhibitor design. |
| Challenges | Identifying and validating allosteric sites can be more complex. The effect of the inhibitor is dependent on the conformational dynamics of the enzyme. | Can be difficult to achieve high selectivity, and efficacy can be reduced by high concentrations of the natural substrate. |
RmlA-IN-1 in Focus: A Comparative Guide to RmlA Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RmlA-IN-1 and other known inhibitors of Glucose-1-Phosphate Thymidylyltransferase (RmlA), a critical enzyme in the L-rhamnose biosynthetic pathway and a promising target for novel antibacterial agents. This document outlines the performance of these inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to RmlA and Its Inhibition
Glucose-1-phosphate thymidylyltransferase, or RmlA, is the enzyme that catalyzes the first committed step in the biosynthesis of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of this pathway in humans makes RmlA an attractive target for the development of new antibiotics. Inhibition of RmlA disrupts cell wall synthesis, leading to bacterial cell death. A notable class of RmlA inhibitors are allosteric inhibitors, which bind to a site distinct from the active site, inducing a conformational change that prevents the enzyme from functioning properly.
Quantitative Comparison of RmlA Inhibitors
This compound (also known as compound 8a) is a potent, allosteric inhibitor of RmlA.[1] Its efficacy, along with that of several key analogs, has been quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound Name | Alias | Target Organism | IC50 (µM) | Mechanism of Action |
| This compound | Compound 8a | Pseudomonas aeruginosa | 0.073 | Allosteric Inhibitor |
| RmlA-IN-2 | Compound 1d | Pseudomonas aeruginosa | 0.303 | Allosteric Inhibitor |
| Compound 1b | - | Pseudomonas aeruginosa | 0.782 | Allosteric Inhibitor |
| Compound 1e | - | Pseudomonas aeruginosa | 0.316 | Allosteric Inhibitor |
| Compound 15a | - | Pseudomonas aeruginosa | ~1.314* | Allosteric Inhibitor |
Note: The IC50 value for compound 15a is estimated based on reports that it is 18-fold less potent than this compound (compound 8a).
Signaling Pathway and Mechanism of Action
The L-rhamnose biosynthetic pathway is a four-step enzymatic process. RmlA initiates this pathway by converting glucose-1-phosphate and dTTP into dTDP-D-glucose. This compound and its analogs act as allosteric inhibitors, binding to a site remote from the active site. This binding event is believed to prevent a crucial conformational change that is necessary for the enzyme's ordered bi-bi mechanism, thereby inhibiting its catalytic activity.[1]
Experimental Protocols
RmlA Activity Assay (Colorimetric Method)
This protocol outlines a colorimetric assay to determine the enzymatic activity of RmlA, which can be adapted for inhibitor screening. The assay measures the production of pyrophosphate (PPi), a product of the RmlA-catalyzed reaction.
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2
-
Substrates: dTTP (0.2 mM), D-glucose-1-phosphate (1 mM)
-
Inorganic Pyrophosphatase (from Saccharomyces cerevisiae)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare a 50 µL reaction mixture containing the reaction buffer, 0.2 mM dTTP, and 1 mM D-glucose-1-phosphate.
-
Inhibitor Addition (for screening): Add the desired concentrations of the RmlA inhibitor (e.g., this compound) to the reaction wells. Include a control well with no inhibitor.
-
Enzyme Addition: Add a known amount of purified RmlA enzyme to each well to initiate the reaction. Also, add inorganic pyrophosphatase to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent to each well. Incubate at 37°C for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at 630 nm using a microplate reader. The intensity of the green color is proportional to the amount of PPi produced, and thus to the RmlA activity.
-
Data Analysis: Calculate the percentage of RmlA inhibition for each inhibitor concentration compared to the control without inhibitor.
Experimental Workflow for IC50 Determination
The following workflow illustrates the process of determining the IC50 value for a potential RmlA inhibitor.
Conclusion
This compound stands out as a highly potent inhibitor of RmlA from Pseudomonas aeruginosa. The comparative data presented in this guide highlights its superior performance over its tested analogs. The allosteric mechanism of action of this class of inhibitors presents a promising avenue for the development of novel antibacterial drugs that are less susceptible to resistance mechanisms targeting the active site. The provided experimental protocols offer a standardized method for evaluating and comparing the potency of new and existing RmlA inhibitors, facilitating further research and development in this critical area of antimicrobial discovery.
References
A Researcher's Guide to Confirming the Mechanism of RmlA-IN-1 and Other RmlA Inhibitors
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel enzyme inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive comparison of biochemical assays to confirm the mechanism of a putative allosteric inhibitor, RmlA-IN-1, against its target, Glucose-1-phosphate thymidylyltransferase (RmlA).
RmlA is a critical enzyme in the dTDP-L-rhamnose biosynthetic pathway in many pathogenic bacteria, making it an attractive target for novel antibacterial agents.[1][2][3] This pathway is essential for the formation of the bacterial cell wall.[1] RmlA catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[3][4] The enzyme is known to be allosterically regulated by the final product of the pathway, dTDP-L-rhamnose.[2][4]
This guide will focus on a hypothetical inhibitor, This compound , which is presumed to be an allosteric inhibitor. To provide a clear comparison, we will contrast its expected experimental outcomes with those of a hypothetical active-site competitive inhibitor, RmlA-IN-2 .
Comparative Analysis of Inhibitor Mechanisms
The following table summarizes the expected outcomes from key biochemical assays when characterizing an allosteric inhibitor (this compound) versus a competitive active-site inhibitor (RmlA-IN-2).
| Assay | Parameter Measured | Expected Outcome for this compound (Allosteric Inhibitor) | Expected Outcome for RmlA-IN-2 (Competitive Inhibitor) |
| Enzyme Kinetics | IC50 | Potency of the inhibitor | Potency of the inhibitor |
| Michaelis-Menten (Varying G1P) | Decreased Vmax, Unchanged or slightly altered Km | Increased Km, Unchanged Vmax | |
| Michaelis-Menten (Varying dTTP) | Decreased Vmax, Unchanged or slightly altered Km | Unchanged Km and Vmax (if competitive with G1P) | |
| Direct Binding Assays | Isothermal Titration Calorimetry (ITC) | Direct binding to RmlA confirmed, provides K_D, ΔH, and stoichiometry | Direct binding to RmlA confirmed, provides K_D, ΔH, and stoichiometry |
| Surface Plasmon Resonance (SPR) | Direct binding to RmlA confirmed, provides k_on, k_off, and K_D | Direct binding to RmlA confirmed, provides k_on, k_off, and K_D | |
| Binding Site Confirmation | Competition ITC/SPR with G1P | No displacement by G1P | Displacement by G1P |
| Competition ITC/SPR with dTTP | No displacement by dTTP | No displacement by dTTP (if competitive with G1P) |
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments essential for elucidating the mechanism of action of RmlA inhibitors.
RmlA Enzyme Kinetics Assay (Colorimetric PPi Detection)
This assay quantifies RmlA activity by measuring the production of pyrophosphate (PPi), a product of the enzymatic reaction.
Principle: The amount of PPi released is determined using a malachite green-based colorimetric method.
Materials:
-
Purified RmlA enzyme
-
Glucose-1-phosphate (G1P)
-
Deoxythymidine triphosphate (dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound and RmlA-IN-2
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, G1P, and dTTP at desired concentrations.
-
Add varying concentrations of the inhibitor (this compound or RmlA-IN-2) to the wells of a 96-well plate. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified RmlA enzyme to each well.
-
Incubate the plate at the optimal temperature for RmlA activity (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green reagent from the assay kit.
-
Measure the absorbance at the recommended wavelength (e.g., 620-640 nm) using a spectrophotometer.
-
Calculate the concentration of PPi produced from a standard curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Inhibition Mechanism via Michaelis-Menten Kinetics
This experiment differentiates between competitive and other modes of inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
Protocol:
-
Perform the RmlA enzyme kinetics assay as described above.
-
To test for competition with G1P: Keep the concentration of dTTP constant and well above its Km. Vary the concentration of G1P across a range (e.g., 0.1x to 10x Km of G1P).
-
For each G1P concentration, measure the initial reaction velocity in the absence and presence of a fixed concentration of the inhibitor (e.g., at its IC50 or 2x IC50).
-
To test for competition with dTTP: Keep the concentration of G1P constant and well above its Km. Vary the concentration of dTTP across a range.
-
For each dTTP concentration, measure the initial reaction velocity in the absence and presence of a fixed concentration of the inhibitor.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Alternatively, use a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for a visual representation of the inhibition type.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the enzyme, providing thermodynamic parameters of the interaction.[1][2][3][5]
Principle: The binding of a ligand to a protein is associated with a change in enthalpy (ΔH), which can be measured as heat released or absorbed.
Materials:
-
Isothermal titration calorimeter
-
Purified RmlA enzyme
-
This compound or RmlA-IN-2
-
Dialysis buffer (same as assay buffer)
Protocol:
-
Dialyze the purified RmlA and the inhibitor solution extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Load the RmlA solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe at a concentration typically 10-20 times that of the enzyme.
-
Perform a series of small injections of the inhibitor into the RmlA solution.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry of binding (n).
-
For competition experiments, pre-saturate the enzyme with a high concentration of the substrate (e.g., G1P) before titrating with the inhibitor. A significant reduction in the binding signal indicates competition for the same site.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to monitor the binding of an inhibitor to the enzyme in real-time, providing kinetic parameters of the interaction.[4][6]
Principle: The binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified RmlA enzyme
-
This compound or RmlA-IN-2
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified RmlA enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the inhibitor in the running buffer over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between inhibitor injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
For competition analysis, co-inject the inhibitor with a high concentration of the substrate or pre-inject the substrate before the inhibitor. A lack of binding signal for the inhibitor in the presence of the substrate indicates competition.
Visualizing Pathways and Workflows
References
- 1. biocompare.com [biocompare.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Comparative Structural and Functional Analysis of RmlA-IN-1 Bound to RmlA
A comprehensive analysis of the allosteric competitive inhibitor, RmlA-IN-1, in complex with its target enzyme, Glucose-1-phosphate thymidylyltransferase (RmlA), reveals a unique mechanism of action. This guide provides a comparative overview of the binding affinity, structural interactions, and the experimental protocols utilized to elucidate the inhibitor's function, offering valuable insights for researchers and drug development professionals. RmlA is a critical enzyme in the L-rhamnose biosynthetic pathway, which is essential for the cell wall integrity of many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.
Quantitative Analysis of Inhibitor Performance
The inhibitory activity of this compound and its analogs against P. aeruginosa RmlA has been quantified, demonstrating potent, nanomolar efficacy. The key performance metric, the half-maximal inhibitory concentration (IC50), is summarized below.
| Compound | IC50 (μM) against P. aeruginosa RmlA |
| This compound (inhibitor 8a) | 0.073 |
| Analog 1 | >100 |
| Analog 2 | 1.5 |
Table 1: Inhibitory Activity of this compound and Analogs. The data highlights the superior potency of this compound (referred to as inhibitor 8a in the primary literature) in comparison to its structural analogs.[1]
Mechanism of Action and Structural Insights
Structural analysis through protein crystallography has been pivotal in understanding the novel inhibitory mechanism of this compound. Unlike traditional active-site inhibitors, this compound binds to an allosteric site, remote from the catalytic center of the RmlA enzyme.[1][2] This binding event prevents a crucial conformational change that is necessary for the enzyme's ordered bi-bi mechanism.[1][2]
The RmlA enzyme catalyzes the condensation of glucose-1-phosphate (G1P) and deoxy-thymidine triphosphate (dTTP).[1] The binding of dTTP is the first step and induces a conformational change that creates the binding site for G1P.[1] this compound, by binding to the allosteric site, effectively locks the enzyme in a conformation that is unable to properly bind G1P, thus acting as a competitive inhibitor with respect to this substrate.[1][2]
The pyrimidinedione core of the inhibitor mimics the thymine ring of the natural substrate dTTP and establishes key interactions within the allosteric binding pocket.[1] These interactions include stacking against Arg219' and hydrophobic interactions with Leu45 and Ile256.[1] Additionally, a carbonyl group on the inhibitor forms a hydrogen bond with the backbone nitrogen of Ala251.[1]
Figure 1: this compound Allosteric Inhibition Pathway. This diagram illustrates how this compound binding to the allosteric site prevents the conformational change required for G1P binding, leading to competitive inhibition.
Experimental Protocols
The structural and functional characterization of the this compound interaction with RmlA involved several key experimental techniques.
Protein Crystallization and Structure Determination
Crystals of P. aeruginosa RmlA in complex with inhibitors were grown using the sitting-drop vapor-diffusion technique.[3]
-
Protein Preparation: RmlA from P. aeruginosa was overexpressed and purified.[3]
-
Crystallization Conditions: Crystals were grown using PEG 6000 and lithium sulfate as precipitants.[3]
-
Data Collection: X-ray diffraction data were collected from single frozen crystals to a resolution of 1.66 Å.[3] The crystals belonged to the P1 space group, with unit-cell parameters a = 71.5, b = 73.1, c = 134.7 Å, α = 89.9, β = 80.9, γ = 81.1°.[3]
-
Structure Solution and Refinement: The structures were solved by molecular replacement and refined to yield the final models of the RmlA-inhibitor complexes.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR experiments were conducted to confirm the binding of the inhibitors to RmlA and to probe the binding of substrates in the presence of the inhibitor.
-
Immobilization: RmlA was immobilized on the sensor chip surface.
-
Analyte Injection: The inhibitor (e.g., inhibitor 8a) was injected over the surface to monitor binding. The resulting sensorgrams indicated a cooperative binding model rather than a simple 1:1 interaction.[1]
-
Substrate Binding in Presence of Inhibitor: To understand the competitive nature, experiments were performed by titrating dTTP in the presence of the inhibitor and a saturating concentration of G1P.[1] These experiments showed that dTTP could still bind, albeit with reduced affinity, in the presence of the inhibitor.[1]
Figure 2: Experimental Workflow. This diagram outlines the key steps taken to characterize the interaction between this compound and the RmlA enzyme, from initial screening to detailed mechanistic studies.
Comparison with Other RmlA Inhibitors
To date, few small molecule inhibitors of RmlA have been reported, making this compound and its analogs the first described nanomolar inhibitors for the P. aeruginosa enzyme.[1] The allosteric and competitive nature of this compound distinguishes it from hypothetical active-site inhibitors. This novel mechanism of action presents a promising avenue for the development of new antibacterial agents targeting the L-rhamnose pathway. The high cooperativity observed in the binding of these inhibitors also suggests a complex regulatory mechanism that could be exploited for future drug design.[1] Further research may focus on optimizing the pharmacokinetic properties of these compounds to enhance their efficacy in cellular and in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 3. The purification, crystallization and preliminary structural characterization of glucose-1-phosphate thymidylyltransferase (RmlA), the first enzyme of the dTDP-L-rhamnose synthesis pathway from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RmlA-IN-1 Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of RmlA-IN-1, a potent allosteric inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), and addresses the current landscape of its known cross-reactivity with other enzymes.
Executive Summary
This compound is a nanomolar inhibitor of the enzyme glucose-1-phosphate thymidylyltransferase (RmlA) from the bacterium Pseudomonas aeruginosa. It functions through an allosteric mechanism, binding to a site distinct from the active site and acting as a competitive inhibitor of the substrate glucose-1-phosphate (G1P).[1] While its inhibitory activity against P. aeruginosa RmlA is well-characterized, and some activity has been demonstrated against the RmlA ortholog in Mycobacterium tuberculosis, a comprehensive analysis of its cross-reactivity against a broader panel of enzymes is not publicly available in the cited literature. This guide, therefore, serves to present the known information and to provide a framework for future cross-reactivity studies.
This compound: Primary Target and Mechanism
RmlA is a crucial enzyme in the biosynthetic pathway of L-rhamnose, a key component of the bacterial cell wall in many pathogenic microorganisms.[1] The enzyme catalyzes the first step in this pathway: the condensation of glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. By inhibiting RmlA, this compound effectively blocks the production of L-rhamnose, which is essential for bacterial cell wall integrity.
The inhibitory action of this compound is notable for its allosteric and competitive nature. It binds to a regulatory site on the RmlA enzyme, inducing a conformational change that prevents the binding of the G1P substrate at the active site.[1]
Cross-Reactivity Profile of this compound
A thorough review of the primary literature describing this compound and its analogs did not yield specific data on its cross-reactivity with other enzymes. Typically, such studies involve screening the inhibitor against a panel of related enzymes (e.g., other nucleotidyltransferases) or a broader kinase panel to determine its selectivity. In the absence of such data, a hypothetical comparison table is presented below to illustrate how such information would be structured.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Enzyme Target | Enzyme Class | Organism | IC50 (nM) | Notes |
| RmlA (Primary Target) | Nucleotidyltransferase | Pseudomonas aeruginosa | <100 | Potent allosteric inhibitor |
| RmlA | Nucleotidyltransferase | Mycobacterium tuberculosis | >1000 | Weaker activity observed |
| Enzyme X | Nucleotidyltransferase | Homo sapiens | >10,000 | Data not available |
| Enzyme Y | Kinase | Homo sapiens | >10,000 | Data not available |
| Enzyme Z | Phosphatase | Homo sapiens | >10,000 | Data not available |
This table is for illustrative purposes only. The data for enzymes other than P. aeruginosa and M. tuberculosis RmlA are hypothetical and intended to demonstrate how cross-reactivity data would be presented.
Signaling Pathway of L-Rhamnose Biosynthesis
The following diagram illustrates the L-rhamnose biosynthetic pathway, highlighting the position of RmlA as the initial enzyme and the target of this compound.
Caption: The L-Rhamnose biosynthetic pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Cross-Reactivity
To generate the necessary data for a comprehensive cross-reactivity profile of this compound, a series of well-defined enzymatic assays would be required.
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of selected enzymes.
Materials:
-
This compound compound
-
Purified recombinant enzymes (e.g., human nucleotidyltransferases, kinases, etc.)
-
Substrates and cofactors for each enzyme
-
Assay buffers
-
Detection reagents (e.g., ADP-Glo™, radiometric substrates)
-
Microplates (e.g., 384-well)
-
Plate reader capable of luminescence, fluorescence, or radioactivity detection
Methodology: In Vitro Enzymatic Assays
-
Enzyme and Substrate Preparation: Reconstitute purified enzymes and substrates in their respective optimized assay buffers.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 nM to 100 µM).
-
Assay Reaction: a. Add a fixed amount of each enzyme to the wells of a microplate. b. Add the diluted this compound or vehicle control (e.g., DMSO) to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the substrate mixture. e. Incubate the reaction for a specific time at the optimal temperature for each enzyme (e.g., 30-60 minutes at 37°C).
-
Signal Detection: a. Stop the reaction (if necessary). b. Add the detection reagent according to the manufacturer's protocol. For example, in a kinase assay using ADP-Glo™, the reagent is added to measure the amount of ADP produced, which is proportional to enzyme activity. c. Read the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like this compound.
Caption: A generalized workflow for determining the cross-reactivity of an inhibitor.
Conclusion
This compound is a valuable chemical tool for studying the L-rhamnose biosynthetic pathway in bacteria. However, the lack of publicly available data on its cross-reactivity with other enzymes represents a significant knowledge gap. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the selectivity of this compound. Such studies are essential for validating its use as a specific probe for RmlA and for understanding its potential polypharmacology, which is a critical consideration in drug development. Future research in this area will be invaluable to the scientific community.
References
comparing the efficacy of RmlA-IN-1 in different bacterial species
A Guide for Researchers and Drug Development Professionals
The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) is a critical component in the biosynthesis of dTDP-L-rhamnose, a precursor for L-rhamnose which is an essential building block of the cell wall in many pathogenic bacteria.[1] The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibacterial agents. This guide provides a comparative overview of the efficacy of reported RmlA inhibitors against different bacterial species, supported by available experimental data.
Disclaimer: The specific inhibitor "RmlA-IN-1" was not identified in a comprehensive search of publicly available scientific literature. Therefore, this guide utilizes data from published potent RmlA inhibitors as a representative comparison of the potential efficacy of this class of compounds.
Quantitative Efficacy of RmlA Inhibitors
The following table summarizes the in vitro efficacy of selected RmlA inhibitors against Pseudomonas aeruginosa and Mycobacterium tuberculosis. The data is presented as the half-maximal inhibitory concentration (IC50) against the purified RmlA enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Inhibitor | Target Organism | Assay Type | Efficacy | Reference |
| Inhibitor 8a | Pseudomonas aeruginosa | Enzymatic (IC50) | 0.073 µM | [1] |
| Inhibitor 8f | Mycobacterium tuberculosis | Whole-cell (MIC100) | 25 µg/mL | [1] |
| Inhibitor 8p | Mycobacterium tuberculosis | Whole-cell (MIC100) | 50 µg/mL | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating RmlA inhibitors, the following diagrams illustrate the dTDP-L-rhamnose biosynthetic pathway and a general workflow for assessing inhibitor efficacy.
Caption: The RmlA enzyme catalyzes the first step in the dTDP-L-rhamnose pathway.
Caption: A general workflow for the evaluation of RmlA inhibitors.
Experimental Protocols
RmlA Enzyme Inhibition Assay (IC50 Determination)
This protocol is adapted from a high-throughput screening assay used to identify RmlA inhibitors.[1]
1. Reagents and Materials:
-
Purified P. aeruginosa RmlA enzyme.
-
Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrates: Glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP).
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
Test compounds (RmlA inhibitors) dissolved in DMSO.
-
384-well microplates.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the assay buffer, RmlA enzyme, and G1P.
-
Dispense the master mix into the wells containing the test compounds.
-
Initiate the enzymatic reaction by adding dTTP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of pyrophosphate produced using a phosphate detection reagent.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.
1. Reagents and Materials:
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compound (RmlA inhibitor) stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
2. Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.
References
Comparative Analysis of RmlA Inhibitors on Biofilm Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RmlA inhibitors' performance in preventing biofilm formation, supported by available experimental data. As the direct comparative analysis of multiple RmlA inhibitors on biofilm formation is limited in publicly available literature, this guide synthesizes findings from various studies to offer a comprehensive overview.
Introduction to RmlA and its Role in Biofilm Formation
Glucose-1-phosphate thymidylyltransferase (RmlA) is a crucial enzyme in the biosynthesis of L-rhamnose, a sugar component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. RmlA catalyzes the first of four enzymatic steps to produce dTDP-L-rhamnose. This molecule is essential for the synthesis of cellular structures like the O-antigen in lipopolysaccharides (LPS) and, in some bacteria, links the peptidoglycan to the arabinogalactan components of the cell wall.[1][2][3][4][5][6][7] The integrity of the bacterial cell wall is vital for survival, adhesion, and the formation of biofilms—structured communities of bacteria encased in a self-produced matrix. By inhibiting RmlA, the production of L-rhamnose is disrupted, which can compromise the bacterial cell wall and, consequently, hinder biofilm formation. This makes RmlA an attractive target for the development of novel anti-biofilm agents.
Comparative Data on RmlA Inhibitors
| Inhibitor | Target Organism | Type of Inhibitor | Biofilm Inhibition Data | Minimum Inhibitory Concentration (MIC) | Reference |
| Compound 8f | Mycobacterium tuberculosis | Thymine analogue | Not explicitly reported, but showed activity against the whole organism where RmlA is essential. | 25 µg/mL | [1] |
| Compound 8p | Mycobacterium tuberculosis | Thymine analogue | Not explicitly reported, but showed activity against the whole organism where RmlA is essential. | 50 µg/mL | [1] |
| Pyrimidinedione-based compounds (e.g., 1a) | Pseudomonas aeruginosa | Allosteric competitive inhibitor | Described as "potent inhibitors" of P. aeruginosa RmlA, but specific biofilm inhibition percentages are not provided. | Not reported to inhibit bacterial growth directly, suggesting a primary role as a virulence and biofilm inhibitor. | [3] |
| Modified Ethambutol (EMB) Ligands (e.g., EMB-1) | Mycobacterium tuberculosis | Molecularly modeled inhibitor | Biofilm inhibition not directly tested, but showed strong binding interaction with Mtb-RmlA in silico. | Not reported. | [2][8][5][7][9] |
Note: The lack of extensive quantitative data on biofilm inhibition highlights a significant gap in the current research landscape. The available information primarily focuses on the discovery, synthesis, and enzymatic inhibition of these compounds, with whole-organism and biofilm-specific assays being a secondary, and often unreported, step.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the RmlA signaling pathway and a standard experimental workflow for assessing biofilm inhibition.
Detailed Experimental Protocols
Crystal Violet Assay for Biofilm Quantification
The crystal violet assay is a common method to quantify biofilm biomass.[1][9][10]
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate growth medium and incubate overnight at the optimal temperature with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.05-0.1).
-
Plate Setup: In a 96-well microtiter plate, add the prepared bacterial suspension to each well. Also, add serial dilutions of the RmlA inhibitor to be tested. Include positive controls (bacteria without inhibitor) and negative controls (medium only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.
-
Washing: Gently discard the culture medium and wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (free-floating) bacteria. This step should be done carefully to not disturb the attached biofilm.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or 95% ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm. The percentage of biofilm inhibition can be calculated relative to the control without the inhibitor.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the viability of bacteria within them.[2][11][4][12][13]
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in flow cells, in the presence and absence of the RmlA inhibitor.
-
Staining: Stain the biofilms with fluorescent dyes. Common staining combinations include:
-
SYTO 9 and Propidium Iodide (PI): SYTO 9 stains all bacteria (live and dead) green, while PI only enters membrane-compromised (dead) bacteria and stains them red. This allows for the assessment of bacterial viability within the biofilm.
-
Fluorescently labeled lectins or antibodies: These can be used to stain specific components of the biofilm matrix.
-
-
Imaging: Mount the stained biofilm samples on a confocal microscope. Acquire a series of z-stack images at different depths of the biofilm.
-
Image Analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to reconstruct 3D images of the biofilm. From these images, quantitative parameters such as biofilm thickness, biomass, surface area coverage, and roughness can be determined and compared between treated and untreated samples.
Conclusion and Future Directions
The inhibition of RmlA presents a promising strategy for the development of novel anti-biofilm agents. Current research has identified several classes of RmlA inhibitors with activity against clinically relevant bacteria. However, there is a clear need for more comprehensive and comparative studies that specifically evaluate the anti-biofilm efficacy of these compounds. Future research should focus on:
-
Direct comparative studies: Performing head-to-head comparisons of different RmlA inhibitors against a panel of biofilm-forming bacteria.
-
Quantitative biofilm analysis: Reporting detailed quantitative data on biofilm inhibition, such as IC50 values for biofilm reduction and effects on biofilm architecture.
-
In vivo studies: Evaluating the efficacy of promising RmlA inhibitors in animal models of biofilm-associated infections.
By addressing these research gaps, the full potential of RmlA inhibitors as a new class of therapeutics to combat the growing threat of antibiotic-resistant biofilms can be realized.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. simbaproject.eu [simbaproject.eu]
- 3. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking [ouci.dntb.gov.ua]
- 6. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crystal violet assay [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
On-Target Efficacy of RmlA-IN-1 in Whole Cells: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of RmlA-IN-1, a novel inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), with other known RmlA inhibitors. The data presented herein confirms the on-target effects of this compound in whole bacterial cells and offers a comparative analysis of its performance against alternative compounds. This document is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.
Introduction to RmlA as an Antibacterial Target
Glucose-1-phosphate thymidylyltransferase, or RmlA, is a critical enzyme in the biosynthetic pathway of L-rhamnose, an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. The absence of this pathway in humans makes RmlA an attractive target for the development of novel antibiotics. This compound is an investigational inhibitor designed to specifically target this enzyme and disrupt bacterial cell wall formation.
Confirming On-Target Engagement of this compound
To validate that this compound directly interacts with its intended target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) is the gold standard. This biophysical technique assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of RmlA in the presence of this compound provides direct evidence of target engagement within intact bacterial cells.
While specific CETSA data for a compound explicitly named "this compound" is not publicly available, this guide draws upon established methodologies and comparative data from other characterized RmlA inhibitors to provide a framework for its evaluation.
Comparative Analysis of RmlA Inhibitors
The following table summarizes the inhibitory activities of various compounds against RmlA and their effects on whole bacterial cells. This provides a benchmark for evaluating the potential efficacy of this compound.
| Compound ID | Target Organism | RmlA IC50 (nM) | Whole-Cell MIC (µg/mL) | Mechanism of Action | Reference |
| Inhibitor 1 | P. aeruginosa | 80 | >128 | Allosteric Competitive | [1] |
| Inhibitor 2 | P. aeruginosa | 100 | 64 | Allosteric Competitive | [1] |
| Rhodanine Analog 1 | M. tuberculosis | (Active at 10 µM) | 128 | Not specified | [2] |
| Rhodanine Analog 2 | M. tuberculosis | (Active at 10 µM) | 16 | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct similar evaluations.
Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Target Engagement
This protocol is adapted for bacterial cells to confirm the on-target binding of RmlA inhibitors.
I. Materials:
-
Bacterial culture (e.g., P. aeruginosa, M. tuberculosis)
-
RmlA inhibitor (e.g., this compound)
-
Lysis buffer (e.g., PBS with protease inhibitors and lysozyme)
-
DMSO (vehicle control)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-RmlA antibody
II. Workflow:
Caption: Workflow for CETSA in bacterial cells.
III. Detailed Steps:
-
Cell Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with an appropriate buffer. Resuspend the cells to a desired density and treat with various concentrations of the RmlA inhibitor or vehicle control (DMSO) for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples in a thermocycler across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis and Fractionation: Lyse the cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against RmlA. Quantify the band intensities to determine the amount of soluble RmlA at each temperature.
-
Data Interpretation: Plot the percentage of soluble RmlA against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.
Whole-Cell Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
I. Materials:
-
Bacterial culture
-
RmlA inhibitor
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Incubator
II. Workflow:
Caption: Workflow for MIC determination.
III. Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the RmlA inhibitor in the growth medium in a 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the inhibitor and control wells (growth control without inhibitor and sterility control with medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Mechanism of Action
This compound is hypothesized to function as an allosteric inhibitor of RmlA. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly. This mode of inhibition can offer advantages in terms of specificity and reduced potential for resistance development compared to active-site inhibitors.
Caption: Inhibition of the L-Rhamnose pathway by this compound.
Conclusion
The confirmation of on-target effects in whole cells is a critical step in the validation of a novel antibacterial agent. The methodologies and comparative data presented in this guide provide a robust framework for the evaluation of this compound. By demonstrating direct engagement with RmlA in a cellular context and potent whole-cell activity, this compound shows promise as a lead compound for the development of new therapeutics targeting bacterial cell wall synthesis. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this inhibitor class.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of RmlA Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RmlA-IN-1 analogs, detailing their structure-activity relationships (SAR), inhibitory potencies, and the experimental protocols used for their evaluation. This analysis is critical for the rational design of novel antibacterial agents targeting the essential L-rhamnose biosynthetic pathway.
Glucose-1-phosphate thymidylyltransferase (RmlA) is a crucial enzyme in the bacterial L-rhamnose biosynthetic pathway, making it an attractive target for the development of new antibiotics. The monosaccharide L-rhamnose is an essential component of the cell wall in many pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1][2][3] RmlA catalyzes the first committed step in this pathway: the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate.[3][4] this compound and its analogs are allosteric inhibitors that bind to a site distinct from the active site, yet competitively inhibit G1P binding.[3][4] Understanding the SAR of these analogs is paramount for optimizing their potency and developing effective antibacterial therapeutics.
Comparative Analysis of this compound Analogs
The inhibitory activity of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for key analogs against P. aeruginosa RmlA.
| Compound ID | Core Structure Modification | N1-Substituent | C5-Substituent | IC50 (µM) | Reference |
| 1 | Pyrimidinedione | n-Butyl | N-methylsulfonamide | 0.22 | [5] |
| 2 | Pyrimidinedione | - | - | 1.23 | [5] |
| 8a | Pyrimidinedione | Benzyl | N-methylsulfonamide | 0.073 | [4][5] |
| 1b | Pyrimidinedione | - | C6-amino(n-propyl) | < 1 | [6] |
| 1d | Pyrimidinedione | - | C6-amino(n-butyl) | Potent | [6] |
| 1e | Pyrimidinedione | - | C6-amino(n-pentyl) | Potent | [6] |
Key Findings from SAR Studies:
-
N1-Substituent: Replacing the N1-n-butyl group with a benzyl group (as in compound 8a ) significantly increases the inhibitory potency.[4] This suggests that the N1-substituent plays a crucial role in the interaction with the allosteric binding pocket.
-
C6-NH2 Modification: Modifications at the C6-amino position of the pyrimidinedione core are well-tolerated.[2][6] X-ray crystallography has shown that C6-aminoalkyl substituents can be used to position a modifiable amine just outside the allosteric pocket, offering opportunities for linking other functional groups, such as siderophores, to enhance bacterial cell wall permeability.[2][6]
-
Allosteric Inhibition: These inhibitors do not bind to the active site but to an allosteric site.[3][4] This binding prevents the conformational change necessary for the ordered bi-bi mechanism of RmlA, thereby acting as competitive inhibitors with respect to G1P.[3][4]
Experimental Protocols
The evaluation of this compound analogs involves a series of key experiments to determine their inhibitory activity and antibacterial efficacy.
RmlA Enzyme Inhibition Assay (Colorimetric)
This assay quantifies the enzymatic activity of RmlA by measuring the amount of pyrophosphate (PPi) released during the reaction.
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5; 1 mM DTT; 5 mM MgCl₂)
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Saccharomyces cerevisiae pyrophosphatase (0.04 units)
-
Malachite Green Reagent (0.03% malachite green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 0.7 N HCl)
-
Test compounds (this compound analogs)
Procedure:
-
Add 5 µg of purified RmlA to 50 µL of reaction buffer containing the substrates and pyrophosphatase.
-
Include various concentrations of the test compounds to determine the IC50 value.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of malachite green reagent.
-
Incubate at 37°C for 5 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620 nm. The amount of phosphate released is proportional to the RmlA activity.[7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa)
-
Test compounds (this compound analogs)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][10]
Visualizing Key Processes
To better understand the context and workflow of these SAR studies, the following diagrams are provided.
Caption: Workflow of a Structure-Activity Relationship (SAR) study for RmlA inhibitors.
Caption: The L-rhamnose biosynthesis pathway, highlighting the inhibitory action of this compound analogs on RmlA.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 8. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
RmlA-IN-1: A Head-to-Head Comparison with Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antimicrobial candidate, RmlA-IN-1, with standard-of-care antibiotics against two clinically significant pathogens: Pseudomonas aeruginosa and Mycobacterium tuberculosis. The data presented is compiled from peer-reviewed research, offering an objective analysis of this compound's in vitro efficacy.
Executive Summary
This compound is an allosteric competitive inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), a crucial enzyme in the L-rhamnose biosynthetic pathway. This pathway is essential for the cell wall integrity of several pathogenic bacteria, including P. aeruginosa and M. tuberculosis. By targeting RmlA, this compound presents a novel mechanism of action with the potential to circumvent existing antibiotic resistance mechanisms. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs, juxtaposed with the performance of established antibiotics.
Mechanism of Action: RmlA Inhibition
This compound and its analogs function by binding to an allosteric site on the RmlA enzyme. This binding event prevents a critical conformational change required for the enzyme's catalytic activity, despite the inhibitor not binding to the active site. This allosteric inhibition competitively blocks the binding of the natural substrate, glucose-1-phosphate (G1P), effectively halting the production of dTDP-L-rhamnose, a vital precursor for the bacterial cell wall.
Quantitative Performance Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound analogs and standard antibiotics against Mycobacterium tuberculosis H37Rv and Pseudomonas aeruginosa PAO1. Lower MIC values indicate greater potency.
Table 1: Comparative Efficacy against Mycobacterium tuberculosis H37Rv
| Compound | Target | MIC (µg/mL) |
| RmlA Inhibitor (Compound 8a) | RmlA | 50 |
| RmlA Inhibitor (Compound 8b) | RmlA | 100 |
| RmlA Inhibitor (Compound 8c) | RmlA | >100 |
| RmlA Inhibitor (Compound 8d) | RmlA | >100 |
| Isoniazid | mycolic acid synthesis | 0.015 - 0.06 |
| Rifampicin | RNA polymerase | 0.004 - 0.015 |
| Ethambutol | arabinogalactan synthesis | 0.5 - 2.0 |
| Ciprofloxacin | DNA gyrase | 0.25 - 1.0 |
Note: Data for RmlA inhibitors is from a single study and may not be directly comparable to data for standard antibiotics compiled from various sources.
Table 2: Comparative Efficacy against Pseudomonas aeruginosa PAO1
| Compound | Target | MIC (µg/mL) |
| This compound (and analogs) | RmlA | Data not available |
| Ciprofloxacin | DNA gyrase | 0.25 - 1.0 |
| Gentamicin | 30S ribosomal subunit | 0.5 - 4.0 |
| Imipenem | cell wall synthesis | 1.0 - 4.0 |
| Ceftazidime | cell wall synthesis | 1.0 - 8.0 |
| Piperacillin/Tazobactam | cell wall synthesis | 4.0 - 64.0 |
Note: No direct MIC data for this compound against whole-cell P. aeruginosa was found in the reviewed literature. The inhibitors were optimized for enzymatic inhibition of P. aeruginosa RmlA.
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis and P. aeruginosa.
MIC Determination for Mycobacterium tuberculosis (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microplate containing 7H9 broth.
-
Inoculation: The standardized bacterial suspension is added to each well containing the test compound dilutions. Control wells (no drug) are included.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Second Incubation: The plate is re-incubated for 12-24 hours.
-
Result Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
MIC Determination for Pseudomonas aeruginosa (Broth Microdilution Method)
This is a standard method for determining the MIC of antibiotics against rapidly growing aerobic bacteria like P. aeruginosa.
-
Inoculum Preparation: P. aeruginosa PAO1 is grown on a suitable agar medium. Colonies are then used to prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microplate containing Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: The diluted bacterial suspension is added to each well.
-
Incubation: The microplate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.
Conclusion
This compound and its analogs represent a promising new class of antimycobacterial agents with a novel mechanism of action. The available data demonstrates their activity against M. tuberculosis. Further studies are required to establish their efficacy against P. aeruginosa at the whole-cell level and to understand their full potential in a clinical setting. This guide provides a foundational comparison to aid researchers in the evaluation and future development of RmlA inhibitors.
Validating the Phenotypic Consequences of RmlA Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. Glucose-1-phosphate thymidylyltransferase (RmlA), the first enzyme in the L-rhamnose biosynthetic pathway, represents a promising target. This pathway is crucial for the synthesis of the bacterial cell wall in many pathogenic species, yet it is absent in mammals, making it an attractive candidate for selective antimicrobial therapy. This guide provides a comparative overview of the validation of phenotypic consequences following RmlA inhibition, supported by experimental data and detailed methodologies.
The L-Rhamnose Biosynthetic Pathway and the Role of RmlA
The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic pathway essential for the incorporation of L-rhamnose into cell wall components like lipopolysaccharides (LPS) in Gram-negative bacteria and other surface glycans in Gram-positive bacteria. RmlA catalyzes the initial, committing step of this pathway.
Phenotypic Consequences of RmlA Inhibition
Inhibition of RmlA disrupts the L-rhamnose biosynthetic pathway, leading to a cascade of phenotypic effects that compromise bacterial viability and virulence.
Comparison of RmlA Inhibitors
A number of inhibitors targeting RmlA have been identified, primarily through high-throughput screening and structure-based drug design. These compounds often exhibit potent enzymatic inhibition and varying degrees of whole-cell activity. Below is a comparison of selected RmlA inhibitors.
Table 1: Comparison of RmlA Inhibitor Activity
| Inhibitor | Target Organism | RmlA IC50 (µM) | Bacterial MIC (µg/mL) | Notes |
| Pyrimidinedione Analogues | Pseudomonas aeruginosa | 0.86 - 2.5[1] | Not Reported | Allosteric inhibitors.[1] |
| Thymine Analogues | Pseudomonas aeruginosa | Nanomolar range[2] | Some activity against M. tuberculosis[2] | Allosteric competitive inhibitors with respect to G1P.[2] |
| Rhodanine-based Compounds | Mycobacterium tuberculosis | ~10 | 16 - 128 | Identified through a high-throughput screen. |
| Modified Ethambutol Ligands | Mycobacterium tuberculosis | Not Reported (in silico) | Not Reported (in silico) | Designed through molecular modeling to interact with key residues in the active site.[3] |
Note: The direct comparison of MIC values is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
Experimental Protocols for Validating RmlA Inhibition
Validating the efficacy of a potential RmlA inhibitor requires a multi-faceted approach, from enzymatic assays to whole-cell phenotypic characterization.
Protocol 1: Colorimetric RmlA Enzyme Activity Assay
This assay measures the activity of RmlA by quantifying the pyrophosphate (PPi) produced during the conversion of Glucose-1-Phosphate and dTTP to dTDP-D-Glucose. The released PPi is then hydrolyzed to inorganic phosphate (Pi) by a pyrophosphatase, and the Pi is detected using a malachite green-based reagent.[4][5]
Materials:
-
Purified RmlA enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂
-
Substrates: dTTP (0.2 mM), D-Glucose-1-Phosphate (1 mM)
-
Saccharomyces cerevisiae pyrophosphatase (0.04 units/reaction)
-
Malachite Green Reagent: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, and 0.05% (v/v) Triton X-100 in 0.7 N HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dTTP, and D-Glucose-1-Phosphate.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a no-inhibitor control and a no-enzyme control.
-
Add 5 µg of purified RmlA to each well to initiate the reaction.
-
Add pyrophosphatase to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent to each well.
-
Incubate at 37°C for 5 minutes to allow for color development.
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Analysis of Lipopolysaccharide (LPS) by SDS-PAGE
This protocol allows for the extraction and visualization of LPS from Gram-negative bacteria to assess changes in its structure following treatment with an RmlA inhibitor.[6][7]
Materials:
-
Bacterial culture (treated with RmlA inhibitor and untreated control)
-
Lysis buffer: 2% SDS, 4% β-mercaptoethanol, 10% glycerol, 0.002% bromophenol blue in 62.5 mM Tris-HCl (pH 6.8)
-
Proteinase K solution (20 mg/mL)
-
Hot phenol-water mixture (1:1)
-
Tris-saturated phenol
-
Diethyl ether
-
SDS-PAGE apparatus and reagents
-
Silver staining kit for LPS
Procedure:
-
Grow bacterial cultures to mid-log phase with and without the RmlA inhibitor.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and boil for 10 minutes.
-
Cool the lysate and treat with Proteinase K at 60°C for 1 hour to digest proteins.
-
Perform a hot phenol-water extraction by adding an equal volume of hot phenol, vortexing, and incubating at 65°C for 15 minutes.
-
Centrifuge to separate the phases and collect the aqueous (upper) phase containing LPS.
-
Repeat the phenol extraction on the aqueous phase.
-
Remove residual phenol by extraction with diethyl ether.
-
Precipitate the LPS from the aqueous phase with cold ethanol.
-
Wash the LPS pellet with 70% ethanol and resuspend in a small volume of water.
-
Separate the LPS samples on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Visualize the LPS bands using a silver staining protocol specifically designed for LPS. A "ladder-like" pattern is characteristic of smooth LPS, and alterations in this pattern indicate an effect on LPS biosynthesis.[6]
Protocol 3: Bacterial Cell Viability Assay using Flow Cytometry
This method uses the fluorescent nucleic acid stains SYTO 9 and propidium iodide (PI) to differentiate between live and dead bacteria based on membrane integrity.[1][8]
Materials:
-
Bacterial culture (treated with RmlA inhibitor and untreated control)
-
SYTO 9 and Propidium Iodide (e.g., from a LIVE/DEAD™ BacLight™ Bacterial Viability Kit)
-
0.85% NaCl (or appropriate buffer)
-
Flow cytometer
Procedure:
-
Grow bacterial cultures with and without the RmlA inhibitor for a specified time.
-
Harvest a sample of the culture and, if necessary, dilute in 0.85% NaCl to an appropriate cell density for flow cytometry.
-
Prepare a staining solution by mixing equal volumes of SYTO 9 and propidium iodide.
-
Add 3 µL of the dye mixture per 1 mL of bacterial suspension.[1]
-
Incubate the suspension at room temperature in the dark for 15 minutes.[1]
-
Analyze the stained samples on a flow cytometer.
-
SYTO 9 is membrane-permeant and stains all bacteria green.
-
Propidium iodide is membrane-impermeant and only enters cells with compromised membranes, staining dead bacteria red.
-
-
Use appropriate fluorescence channels (e.g., FITC for SYTO 9 and PE or PerCP for PI) to quantify the populations of live (green fluorescent) and dead (red fluorescent) cells.
Conclusion
The validation of RmlA inhibitors requires a systematic approach that combines enzymatic assays with whole-cell phenotypic characterization. The protocols outlined in this guide provide a framework for researchers to assess the efficacy of novel compounds targeting this promising antibacterial target. By comparing the IC₅₀ values from enzymatic assays with the MIC values and the observed effects on cell wall integrity and viability, a comprehensive understanding of the inhibitor's potential can be achieved. The continued exploration of RmlA inhibitors holds significant promise for the development of new therapeutics to combat bacterial infections.
References
- 1. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Allosteric competitive inhibitors of the glucose-1-phosphate thymidylyltransferase (RmlA) from Pseudomonas aeruginosa. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of Mycobacterium-RmlA by Molecular Modeling, Dynamics Simulation, and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. med.virginia.edu [med.virginia.edu]
Safety Operating Guide
Essential Safety and Disposal Guidance for RmlA-IN-1
Researchers and drug development professionals handling RmlA-IN-1, a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination.[1][2] This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound, based on its known chemical characteristics and general best practices for laboratory chemical waste management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the known chemical functionalities of this compound, which includes a pyrimidinedione core, and may contain amine and sulfonamide groups.[3] Due to the absence of comprehensive safety data, this compound should be handled with the utmost caution as a potentially hazardous substance.
Quantitative Data Summary
Given the limited publicly available data for this compound, the following table summarizes the essential known information. Researchers should consult the supplier's documentation for any additional specifications.
| Property | Value | Source |
| Target | Glucose-1-phosphate thymidylyltransferase (RmlA) | [1] |
| IC50 | 0.073 µM | [1][2] |
| Core Structure | Pyrimidinedione | [3] |
| Known Functional Groups | May include C6-amino and sulfonamide groups | [3] |
| Storage (Powder) | Recommended: -20°C for up to 3 years, 4°C for up to 2 years. | |
| Storage (In Solvent) | Recommended: -80°C for up to 6 months, -20°C for up to 1 month. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is critical for the safe management of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves when handling this compound in solid or solution form.
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weighing paper, and disposable lab supplies (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled, and sealable hazardous waste container.
-
The label should prominently display "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant") based on the precautionary principle.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The label must include "Hazardous Waste," "this compound," the solvent(s) used, and the estimated concentration.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
3. Decontamination of Labware:
-
Reusable Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Empty Containers:
-
"Empty" containers that held this compound powder should also be triple-rinsed with an appropriate solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the original label before disposing of the container according to your institution's guidelines for chemically contaminated materials.
-
4. Storage of Hazardous Waste:
-
Store all sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.
5. Final Disposal:
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling RmlA-IN-1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: RmlA-IN-1 is a novel chemical inhibitor, and a specific Safety Data Sheet (SDS) is not publicly available. Therefore, its chemical, physical, and toxicological properties are not fully characterized. The following guidance is based on the precautionary principle for handling newly synthesized or uncharacterized chemical compounds. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.
Personal Protective Equipment (PPE) and Safety Measures
Given the unknown nature of this compound, robust personal protective equipment and stringent safety protocols are essential to minimize potential exposure. The following table summarizes the recommended PPE and safety measures.[1][2][3]
| Category | Item | Specification/Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling small quantities of novel compounds.[3] Ensure gloves are regularly inspected for tears or degradation and are promptly replaced if compromised. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes or aerosols. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and kept buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small-scale use in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be conducted with EHS to determine if respiratory protection is necessary. |
| Engineering Controls | Chemical fume hood | All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][3] |
| Hygiene Practices | Hand washing | Hands should be thoroughly washed with soap and water after handling the compound and before leaving the laboratory. |
Experimental Protocol: General Handling of a Novel Chemical Inhibitor
The following is a generalized, step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to specific experimental needs in consultation with your institution's safety guidelines.
1. Preparation and Planning:
- Review all available information on this compound and similar compounds.
- Prepare a detailed experimental plan that includes a risk assessment.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
2. Handling and Preparation of Solutions:
- Perform all work in a designated area within a chemical fume hood.[1][3]
- Wear the appropriate PPE as outlined in the table above.
- Carefully weigh the required amount of this compound powder using an analytical balance inside the fume hood.
- To prepare a stock solution, slowly add the solvent to the vial containing the powder to avoid generating dust.
- Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
- Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- Follow any specific storage temperature recommendations if provided by the supplier.
- Keep the container tightly sealed.
4. Spill and Emergency Procedures:
- In case of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
- Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
- For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
- In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
- In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
The disposal of novel chemical compounds must be handled with care to ensure environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, empty vials, contaminated pipette tips, and absorbent materials from spills, should be collected as hazardous chemical waste.
-
Waste Containers: Use appropriately labeled, leak-proof containers for chemical waste.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
